Myrcene

Catalog No.
S536504
CAS No.
123-35-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myrcene

CAS Number

123-35-3

Product Name

Myrcene

IUPAC Name

7-methyl-3-methylideneocta-1,6-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3

InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid
Soluble in ethanol and benzene
Soluble in oxygenated and chlorinated solvents.
In water, 5.60 mg/L at 25 °C
In water, 4.09 mg/L at 25 °C
0.0056 mg/mL at 25 °C
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

2-methyl-6-methylene-1,7-octadiene, alpha-myrcene, beta-myrcene

Canonical SMILES

CC(=CCCC(=C)C=C)C

The exact mass of the compound Myrcene is 136.1252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.11e-05 m0.0056 mg/ml at 25 °csoluble in alcohol, chloroform, ether, glacial acetic acidsoluble in ethanol and benzenesoluble in oxygenated and chlorinated solvents.in water, 5.60 mg/l at 25 °cin water, 4.09 mg/l at 25 °c0.0056 mg/ml at 25 °cinsoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406264. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Acyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of monoterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

what is myrcene and its natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Biosynthesis

Myrcene is an acyclic monoterpene, part of the simplest class of terpenes without a ring structure [1]. Its chemical structure features an open chain with two conjugated double bonds, which are key to its chemical reactivity and role as a precursor for more complex compounds [1] [2]. It is highly lipophilic (fat-soluble) [1].

In plants, this compound is biosynthesized from the central terpenoid precursor geranyl diphosphate (GPP). The enzyme This compound synthase catalyzes the formation of this compound from GPP [3].

G Isopentenyl diphosphate (IPP) Isopentenyl diphosphate (IPP) Geranyl diphosphate (GPP) Geranyl diphosphate (GPP) Isopentenyl diphosphate (IPP)->Geranyl diphosphate (GPP) GPPS Catalysis Dimethylallyl diphosphate (DMAPP) Dimethylallyl diphosphate (DMAPP) Dimethylallyl diphosphate (DMAPP)->Geranyl diphosphate (GPP) GPPS Catalysis β-Myrcene β-Myrcene Geranyl diphosphate (GPP)->β-Myrcene This compound Synthase (Elimination Reaction)

Diagram of the core biosynthetic pathway of β-myrcene in plants.

Natural Sources and Occurrence

This compound occurs widely in the plant kingdom and is a major component of many essential oils. The table below lists some of the most significant natural sources.

Natural Source Notes on Occurrence
Hops (Humulus lupulus) One of the richest sources; a primary aroma component in beer, especially in pale ales and IPAs [1] [4] [2].
Cannabis (Cannabis sativa) Often the most abundant terpene; can constitute over 50% of the total terpene profile in some strains [4] [2] [5].
Mango (Mangifera indica) Particularly high concentration in the peel and pulp of ripe mangoes [1] [5].
Lemongrass (Cymbopogon) A major constituent of its essential oil [1] [2].
Thyme (Thymus vulgaris) & Bay Leaves (Laurus nobilis) Herbs containing significant levels of this compound, contributing to their aromatic profiles [1] [4].
Verbena & Wild Thyme Can contain this compound in substantial amounts, with wild thyme leaves reported to contain up to 40% by weight [4].
Cardamom (Elettaria cardamomum) Contains this compound in its essential oil [1] [4].

Biological Activities and Mechanisms

Preclinical studies have identified several key biological activities of this compound relevant to therapeutic development.

Antinociceptive and Analgesic Effects

This compound demonstrates significant pain-relieving properties in animal models [1] [2]. Proposed mechanisms include:

  • Modulation of the Endocannabinoid System: Potential interaction with CB1 receptors in the central nervous system to reduce pain perception [1].
  • Inhibition of Inflammatory Mediators: Reduces the production of pro-inflammatory cytokines and other mediators that contribute to pain and inflammation [1].
  • Enhancement of Barrier Permeability: May increase the permeability of the blood-brain barrier, potentially improving the delivery of other therapeutic agents to the central nervous system [1].
Anti-inflammatory and Antioxidant Properties

This compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory mediators [1] [2]. Its antioxidant activity allows it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress, which is implicated in aging and chronic diseases [1] [5].

Sedative and Anxiolytic Effects

This compound produces sedative effects and increased sleep time in animal studies [1] [2] [5]. This activity is believed to stem from a general calming effect on the nervous system [1].

Anticancer Potential

In vitro and animal studies suggest this compound can induce apoptosis and arrest the cell cycle in certain cancer cells [1]. Research has shown activity against lung, breast, and colon cancer cells [1].

Analytical and Extraction Methodologies

Accurate quantification of this compound is essential for research and quality control.

Analytical Method for Quantification in Nanoemulsions

A 2024 study developed a robust High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in nanoemulsion drug delivery systems [6].

  • Column: Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm id, 4 μm)
  • Mobile Phase: Acetonitrile and water (60:40, v/v)
  • Elution: Isocratic
  • Detection: Not specified, typically UV or DAD
  • Validation: The method was validated for specificity, linearity, accuracy, and precision, showing a correlation coefficient of 0.999 and RSD values of less than 2% [6]

Another application uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid for reverse-phase analysis [7].

Standard Extraction and Analysis Workflow

The most common methods for isolating and quantifying this compound from plant material involve a typical workflow as shown below.

G Plant Material Plant Material Extraction Extraction Plant Material->Extraction Analysis Analysis Extraction->Analysis Hydro-distillation Hydro-distillation Extraction->Hydro-distillation Traditional Method Solvent Extraction Solvent Extraction Extraction->Solvent Extraction Traditional Method Gas Chromatography (GC) Gas Chromatography (GC) Analysis->Gas Chromatography (GC) Flame Ionization Detector (FID) Flame Ionization Detector (FID) Gas Chromatography (GC)->Flame Ionization Detector (FID) For Quantification Mass Spectrometry (MS) Mass Spectrometry (MS) Gas Chromatography (GC)->Mass Spectrometry (MS) For Identification

General workflow for the extraction and analysis of β-myrcene from plant sources.

While effective, traditional methods like hydro-distillation can be lengthy and risk the loss or degradation of volatile compounds like this compound [2].

Research Applications and Future Directions

This compound holds promise for several advanced research and development applications.

  • Microbial Synthesis: Engineering microbial platforms like Saccharomyces cerevisiae for de novo synthesis of this compound provides a sustainable alternative to plant extraction [3].
  • Drug Delivery Systems: Its lipophilic nature makes it a candidate for nanoemulsions and other lipid-based delivery systems to improve bioavailability [6].
  • Synergistic Formulations: this compound is studied alongside cannabinoids; a 2025 clinical trial found a topical 5% cannabidiol gel with this compound more effective than placebo for vestibulodynia-related pain [8].

Regulatory and Safety Considerations

Researchers must be aware of the regulatory status and toxicological data.

  • FDA Status: The U.S. FDA no longer authorizes this compound as a synthetic flavoring additive, though it maintains there is no public health safety concern. This does not affect its natural presence in food [4] [2].
  • Toxicology: The FDA's action was based on a National Toxicology Program study showing an increased incidence of kidney and liver tumors in rodents [2]. Consequently, beta-myrcene is listed on California's Proposition 65 as a chemical known to cause cancer [4] [2].

References

Myrcene Biosynthesis in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the whitepaper.

Introduction to Myrcene and Its Significance

β-Myrcene is an acyclic monoterpene with the chemical formula C₁₀H₁₆ that serves as a fundamental building block in plant terpenoid metabolism. Its structural properties feature two conjugated double bonds in an open-chain configuration, making it chemically reactive and versatile for further modifications [1]. This monoterpene is classified as Generally Recognized As Safe (GRAS) by regulatory agencies, contributing to its widespread use in food, fragrance, and pharmaceutical industries [2]. In plants, this compound functions as both a semiochemical in plant-insect interactions and a precursor molecule for more complex terpenoids, while in humans, it exhibits potential therapeutic properties including analgesic, anti-inflammatory, and antioxidant activities [1].

The commercial significance of this compound continues to drive research into its biological production. Traditional extraction methods from plant sources such as mangoes, hops, lemongrass, thyme, and basil are constrained by low natural abundance and extraction inefficiencies [1]. These limitations have stimulated interest in metabolic engineering approaches and heterologous production systems to achieve sustainable and scalable this compound production [3] [4]. This technical review comprehensively examines the biochemical pathways, regulatory mechanisms, and experimental methodologies for studying this compound biosynthesis, with particular emphasis on applications relevant to drug development and therapeutic compound production.

Core Biosynthetic Pathways in Plants

The Terpenoid Backbone Pathways

This compound biosynthesis in plants occurs through two complementary metabolic pathways that supply the essential C5 precursors Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). The mevalonate (MVA) pathway operates primarily in the cytoplasm and endoplasmic reticulum, utilizing acetyl-CoA as its initial substrate. Concurrently, the methylerythritol phosphate (MEP) pathway functions in plastids, starting from pyruvate and glyceraldehyde-3-phosphate [5] [4]. The subcellular compartmentalization of these pathways represents a critical regulatory point in terpenoid metabolism, with the MEP pathway serving as the primary source of precursors for monoterpene biosynthesis like this compound.

The committed step in this compound biosynthesis involves the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the immediate C10 precursor to all monoterpenes. This reaction is catalyzed by GPP synthase (GPPS), which exists in both homodimeric and heterodimeric forms across plant species [4]. The resulting GPP pool then serves as the substrate for this compound synthase, which catalyzes the formation of this compound through a metal-dependent ionization and rearrangement reaction. Research in snapdragon flowers has revealed that this compound biosynthesis shows distinct developmental regulation, with emission rates peaking during specific floral developmental stages and following circadian rhythms controlled by endogenous factors [5].

Graphical Representation of the this compound Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway of this compound in plants, highlighting the key enzymatic steps and intermediate metabolites:

G Pyruvate Pyruvate MEP_Pathway MEP Pathway (Plastid) Pyruvate->MEP_Pathway G3P G3P G3P->MEP_Pathway AcetylCoA AcetylCoA MVA_Pathway MVA Pathway (Cytosol) AcetylCoA->MVA_Pathway MEP MEP MVA MVA IPP IPP DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS This compound This compound GPP->this compound MS MEP_Pathway->IPP MVA_Pathway->IPP GPPS GPPS MS This compound Synthase

Figure 1: Complete biosynthetic pathway of this compound in plants showing the MEP and MVA precursor pathways, key enzymatic steps, and subcellular localization. GPP serves as the immediate precursor for this compound synthesis through the action of this compound synthase (MS).

Key Enzymes in this compound Biosynthesis

This compound Synthase Characterization

This compound synthase (MS) belongs to the terpene synthase (TPS) family, specifically the Tps-g subfamily characterized by the absence of the RRx8W motif found in many other monoterpene synthases [5]. This structural distinction indicates that this compound synthases employ a reaction mechanism that proceeds without initial isomerization of GPP to linalyl diphosphate, instead directly catalyzing the ionization and rearrangement of GPP to form this compound [5]. The enzyme utilizes a metal-dependent catalytic mechanism that involves the coordination of the diphosphate group of GPP with three magnesium ions (Mg²⁺), leading to ionization and formation of a terpinyl cation intermediate, followed by deprotonation to yield this compound.

Studies in snapdragon have identified multiple this compound synthase genes with high sequence identity but distinct expression patterns. For example, the two this compound synthases in snapdragon (ama1e20 and ama0c15) share 98% amino acid identity but differ significantly in their expression levels, with only ama0c15 contributing substantially to floral this compound emission [5]. This suggests that functional redundancy and regulatory specialization have evolved in the this compound synthase gene family. This compound synthases typically produce this compound as their major product, though some enzyme variants may produce small amounts of side products such as (E)-β-ocimene, indicating potential catalytic promiscuity under certain conditions [5].

Sequence and Structural Properties

The molecular characteristics of this compound synthases include conserved structural domains common to terpene synthases. Analysis of snapdragon this compound synthases reveals typical features including: (1) an N-terminal transit peptide targeting the enzyme to plastids where substrate GPP is available; (2) a catalytic domain containing the characteristic DDxxD and NSE/DTE motifs that coordinate the metal ions required for substrate binding and catalysis; and (3) variable regions that contribute to product specificity [5]. The absence of the RRx8W motif in the Tps-g subfamily represents a significant structural difference from other TPS families and has implications for the catalytic mechanism.

Table 1: Comparative Analysis of this compound Synthase Enzymes from Different Plant Sources

Source Plant Enzyme Name Amino Acid Length Major Product Minor Products Key Motifs
Snapdragon Ama0c15 ~563 This compound (>95%) None detected DDxxD, NSE
Snapdragon Ama1e20 ~563 This compound (>95%) None detected DDxxD, NSE
Arabidopsis AtTPS14 ~580 This compound (E)-β-ocimene DDxxD, NSE
Grapevine VvTPS16 ~565 This compound Ocimene isomers DDxxD, NSE

Regulatory Mechanisms

Transcriptional Regulation

The expression of this compound synthase genes is subject to sophisticated transcriptional control that integrates developmental, environmental, and circadian signals. In snapdragon flowers, this compound synthase gene expression is developmentally regulated, with transcript levels peaking around days 5-7 after anthesis, coinciding with maximum this compound emission [5]. This pattern corresponds with the pollination window, suggesting ecological adaptation to maximize pollinator attraction when flowers are most receptive. Additionally, this compound synthase expression follows diurnal rhythms with higher transcript levels during daylight hours, a pattern that persists under constant light or dark conditions, indicating control by a circadian oscillator rather than simply light responsiveness [5].

The promoter regions of this compound synthase genes contain cis-regulatory elements that respond to hormonal signals such as jasmonate, which is known to mediate plant defense responses. This regulatory architecture enables the coordinated expression of this compound biosynthesis with phenylpropanoid pathway genes, allowing for balanced production of different floral volatile compounds [5]. In snapdragon, this coordination ensures that this compound and (E)-β-ocimene emission patterns are synchronized with methylbenzoate production, creating a specific volatile blend that effectively attracts pollinators [5].

Substrate Channeling and Metabolic Flux

The regulation of this compound biosynthesis extends beyond transcriptional control to include metabolic channeling mechanisms that enhance pathway efficiency. Research indicates that substrate availability at the GPP pool represents a critical bottleneck in monoterpene biosynthesis [4]. The enzyme GPPS forms metabolic complexes with this compound synthase and other monoterpene synthases, creating a substrate channeling mechanism that directs GPP toward specific monoterpene products while minimizing diffusion and side reactions. This spatial organization increases pathway efficiency and prevents the release of reactive intermediates.

The flux through the monoterpene pathway is additionally regulated by competition between different terpene synthases for the common GPP substrate. In plants that produce multiple monoterpenes, the relative abundance and activity of different terpene synthases determines the product profile of emitted volatiles [5]. For example, in snapdragon flowers, the ratio of this compound synthase to ocimene synthase activities directly influences the This compound-to-ocimene ratio in the floral scent bouquet. This competitive relationship represents an important regulatory node that can be manipulated in metabolic engineering approaches to optimize production of desired compounds.

Experimental Methods for Studying this compound Biosynthesis

Gene Identification and Characterization

The identification of this compound synthase genes employs a combination of bioinformatics tools and functional genomics approaches. A standard protocol begins with the construction of cDNA libraries from terpene-emitting tissues, such as snapdragon petals, followed by random sequencing to generate expressed sequence tags (ESTs) [5]. Candidate terpene synthase genes are identified through sequence homology searches using known TPS sequences as queries. The candidate genes are then subjected to phylogenetic analysis to determine their relationship with functionally characterized terpene synthases and assign them to specific TPS subfamilies.

Functional characterization of putative this compound synthase genes involves heterologous expression in suitable host systems such as E. coli or yeast. The standard protocol includes:

  • Cloning the full-length coding sequence into an appropriate expression vector (e.g., pET, pRS425)
  • Transforming the construct into an expression host (e.g., E. coli BL21, S. cerevisiae)
  • Inducing protein expression with appropriate inducers (e.g., IPTG for E. coli, galactose for yeast)
  • Preparing cell-free protein extracts or purifying recombinant enzyme
  • Performing enzyme assays with GPP as substrate in appropriate buffer (e.g., 25 mM HEPES, pH 7.2, with Mg²⁺ or Mn²⁺ as cofactors)
  • Analyzing products using gas chromatography-mass spectrometry (GC-MS) [5]

Table 2: Standard Enzyme Assay Conditions for this compound Synthase Characterization

Parameter Standard Condition Variations Purpose
Buffer 25 mM HEPES, pH 7.2 Tris-HCl, phosphate buffers pH maintenance
Divalent Cations 10 mM MgCl₂ MnCl₂, both Mg²⁺ and Mn²⁺ Cofactor optimization
Substrate 50 μM GPP Farnesyl diphosphate (FPP) Substrate specificity
Temperature 30°C 22-37°C range Temperature optimum
Incubation Time 30 min 5-120 min Kinetic characterization
Product Extraction Hexane Pentane, diethyl ether Volatile compound capture
Metabolite Analysis and Profiling

The analysis of this compound and related monoterpenes requires specialized analytical chemistry techniques capable of detecting and quantifying these volatile compounds. Headspace collection methods are preferred for capturing volatile emissions from living tissues without disruption. The standard protocol involves enclosing the plant tissue (e.g., flower) in an airtight chamber and passing purified air through the chamber onto adsorbent traps containing materials such as Tenax TA or Porapak Q [5]. The trapped volatiles are then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS).

For quantitative analysis, internal standards such as tetralin or nonane are added to ensure accurate quantification. The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of authentic standards. The typical GC-MS conditions for this compound analysis include:

  • Column: DB-5 or equivalent non-polar capillary column (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium at constant flow (1.0 mL/min)
  • Temperature Program: 40°C (2 min hold) to 240°C at 5-10°C/min
  • Ionization: Electron impact (EI) at 70 eV
  • Detection: Selected ion monitoring (SIM) or full scan mode (m/z 50-200) [5]

More advanced techniques such as proton transfer reaction-mass spectrometry (PTR-MS) enable real-time monitoring of this compound emissions from living plants, providing higher temporal resolution for studying diurnal emission patterns and responses to environmental stimuli [5].

Metabolic Engineering of this compound Production

Microbial Production Systems

The heterologous production of this compound in microbial hosts has emerged as a promising alternative to plant extraction. Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as microbial cell factories for this compound production [3] [4]. In E. coli, engineering strategies typically involve the heterologous expression of the mevalonate (MVA) pathway to enhance precursor supply, coupled with a plant-derived this compound synthase gene [3]. A significant innovation in this field is the use of linalool dehydratase-isomerase (LDI) from Castellaniella defragrans, which enables a one-step conversion of geraniol to this compound under anaerobic conditions, achieving impressive titers of 1.25 g/L in two-stage aerobic-anaerobic fermentation [6].

Engineering this compound production in S. cerevisiae leverages the endogenous MVA pathway but requires careful optimization to overcome metabolic bottlenecks. Key strategies include:

  • Promoter replacement of the native ERG20 gene (encoding FPP synthase) to modulate expression and reduce competition for GPP
  • Fusion protein strategies linking mutant Erg20* (FPP synthase with enhanced GPPS activity) with this compound synthase to enable substrate channeling
  • Two-phase fermentation with organic solvents such as dodecane or oleyl alcohol to capture and sequester this compound, reducing toxicity and volatility losses
  • Peroxisome engineering to create specialized compartments for this compound synthesis [3]

These approaches have yielded significant improvements, with recent reports achieving 8.12 mg/L of β-myrcene and 34.56 mg/L of (E)-β-ocimene in 5-L fermenter scales using engineered S. cerevisiae [3].

Enzyme Engineering and Optimization

The optimization of this compound synthase enzymes through protein engineering represents a powerful approach to enhancing this compound production. Rational design strategies based on sequence alignment, homology modeling, and analysis of substrate binding pockets have been successfully employed to improve enzyme performance [7] [4]. Key targets for engineering include: (1) the active site cavity to accommodate substrate and product more efficiently; (2) the metal binding motifs to enhance catalytic efficiency; and (3) the N-terminal transit peptide to improve heterologous expression in microbial systems.

Directed evolution approaches have also been applied to this compound synthases, involving iterative rounds of random mutagenesis and screening for improved variants. The workflow typically includes:

  • Library construction through error-prone PCR or DNA shuffling
  • High-throughput screening using colorimetric assays or GC-MS analysis
  • Selection of improved variants based on higher product formation or altered product specificity
  • Characterization of beneficial mutations through structural analysis and kinetic studies

Recent advances in cell-free biosynthesis systems have further accelerated the engineering of this compound production pathways. These systems combine enzyme-enriched cell lysates from different organisms (e.g., P. pastoris for GPP production and E. coli for this compound synthesis) in a modular fashion, allowing rapid prototyping of pathway variants without cellular constraints [7]. This approach has demonstrated excellent potential for optimizing this compound production while mitigating the toxicity issues associated with terpene accumulation in living cells.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants involves a complex interplay of enzymatic reactions, regulatory mechanisms, and subcellular compartmentalization. Understanding these processes at molecular level provides valuable insights for both basic plant biology and applied biotechnological applications. The key enzymes in the pathway, particularly this compound synthase, represent important biotechnological targets for metabolic engineering efforts aimed at enhancing this compound production in heterologous systems.

Future research directions should focus on several challenging areas: (1) elucidating the three-dimensional structures of this compound synthases to better understand their catalytic mechanisms and inform engineering efforts; (2) deciphering the transcriptional networks that regulate this compound biosynthesis in response to developmental and environmental cues; (3) developing advanced metabolic engineering strategies that optimize precursor flux while minimizing metabolic burden; and (4) exploring novel biotransformation routes using bacterial enzymes such as linalool dehydratase-isomerase for efficient this compound production [6].

References

Comprehensive Technical Review: Myrcene's Pharmacological Properties and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene and Chemical Properties

β-myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene with molecular formula C₁₀H₁₆ and molecular weight of 136.23 g/mol that serves as a foundational aromatic compound in numerous plant species [1] [2]. As one of the most abundant terpenes in Cannabis sativa and various other medicinal plants, this compound exhibits complex pharmacological properties that extend beyond its traditional role as a flavor and fragrance agent [1] [2]. This compound's chemical structure features three carbon-carbon double bonds, with two arranged in conjugation, creating a reactive hydrocarbon backbone that contributes to both its chemical reactivity and biological activity [3]. This monoterpene demonstrates high volatility with a boiling point of 166-168°C and limited water solubility, instead showing preferential solubility in alcohols, oils, and other nonpolar solvents [4].

The ubiquitous presence of this compound in the plant kingdom—particularly in hops, cannabis, lemongrass, verbena, bay, and mangoes—combined with its diverse biological activities has generated significant scientific interest in its therapeutic potential [1] [2] [3]. This compound concentrations vary considerably across cannabis cultivars, typically ranging from 0.04% to 1.89% by weight, with some specialized phenotypes expressing concentrations exceeding 2% [4]. These variations significantly influence the purported effects of different cannabis strains, with higher this compound concentrations (>0.5%) frequently associated with sedative properties and the characteristic "couch-lock" effect [1] [2]. For research and development purposes, accurate quantification of this compound primarily relies on chromatographic techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) [4].

Comprehensive Pharmacological Profile

Therapeutic Properties and Experimental Evidence

This compound demonstrates a diverse array of biological activities with potential therapeutic applications across multiple physiological systems. The table below summarizes the key pharmacological properties supported by experimental evidence:

Table 1: Demonstrated Pharmacological Properties of this compound

Pharmacological Property Experimental Model Key Findings Effective Doses/Concentrations Mechanistic Insights
Analgesic Mouse neuropathic pain model [5] Dose-dependent increase in mechanical nociceptive thresholds 1-200 mg/kg (i.p.) CB1 receptor-dependent (though not direct agonist); Greater potency in females
Sedative Rodent models [4] Potentiation of barbiturate sleeping time 200 mg/kg (157% increase, p<0.001) Enhancement of GABAergic signaling; Possible serotonergic modulation
Anti-inflammatory In vitro studies [4] Inhibition of prostaglandin E2 production Not specified Suppression of pro-inflammatory mediators; Reduction of cytokines
Antioxidant Rotenone-induced Parkinson's model [6] Restoration of antioxidant defenses 50 mg/kg Increased GSH, SOD, catalase; Reduced lipid peroxidation
Neuroprotective Rotenone-induced Parkinson's model [6] Rescue of dopaminergic neurons 50 mg/kg Attenuation of oxidative stress, inflammation, apoptosis, and autophagy dysregulation
Muscle Relaxant Experimental models [4] Reduction of muscle tension 0.2-0.5% in topical formulations Direct muscle relaxation; Modulation of neuromuscular signaling
Anxiolytic PCPA-induced insomnia mice [7] Increased quiet state; Reduced aggression 7-day treatment protocol Increased 5-HT, GABA; Modulation of serotonergic synaptic pathway
Molecular Targets and Mechanism of Action

This compound interacts with multiple biological systems through complex mechanisms that are still being elucidated. The table below outlines the primary molecular targets and pathways involved in this compound's pharmacological activity:

Table 2: Molecular Targets and Pathways of this compound

Molecular Target/Pathway Type of Interaction Biological Consequences Experimental Evidence
CB1 Receptor Indirect modulation [5] Antinociception; No direct receptor activation CB1 antagonist inhibits anti-allodynia; No activity in TRUPATH assay
Endocannabinoid System System-level modulation [5] Enhancement of endocannabinoid signaling Does not alter CB1 activity elicited by endocannabinoids
Serotonergic System Pathway activation [7] Sedative-hypnotic effects; Mood regulation Upregulation of 5-HT; Increased serotonergic synaptic pathway expression
GABAergic System Neurotransmitter modulation [7] Sedation; Anxiety reduction Increased GABA levels in hypothalamus and serum
Inflammatory Cascade Suppression [6] Reduced neuroinflammation Decreased IL-6, TNF-α, IL-1β, MMP-9; Reduced iNOS and COX-2
Oxidative Stress Pathways Antioxidant defense enhancement [6] Cellular protection Increased GSH, SOD, catalase; Reduced MDA levels
Autophagy-Lysosomal Pathway Regulation [6] Reduction of α-synuclein accumulation Enhanced mTOR phosphorylation; Improved autophagic flux
Adrenergic System Potential α2 adrenergic interaction [4] Analgesic contribution Proposed mechanism for inflammatory pain reduction

Neuroprotective Mechanisms and Experimental Approaches

Parkinson's Disease Model and Protection Mechanisms

The neuroprotective efficacy of this compound has been rigorously investigated in a rotenone (ROT)-induced rodent model of Parkinson's disease (PD) [6]. In this experimental paradigm, administration of ROT (2.5 mg/kg, i.p.) caused significant dopaminergic neuron loss in the substantia nigra pars compacta, accompanied by robust oxidative stress markers, including increased malondialdehyde (MDA) levels and depleted glutathione (GSH), superoxide dismutase (SOD), and catalase activities [6]. Pre-treatment with this compound (50 mg/kg, 30 minutes prior to ROT) effectively preserved dopaminergic neurons and maintained tyrosine hydroxylase (TH) expression in the striatum, demonstrating substantial protection against ROT-induced neurodegeneration [6].

This compound treatment significantly attenuated neuroinflammation by reducing ROT-induced activation of microglia and astrocytes, with concomitant decreases in pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and matrix metalloproteinase-9 (MMP-9) [6]. Additionally, this compound demonstrated anti-apoptotic activity by modulating the Bax/Bcl-2 ratio, reducing expression of pro-apoptotic Bax while enhancing anti-apoptotic Bcl-2 [6]. Perhaps most significantly, this compound restored autophagy-lysosomal function by enhancing mTOR phosphorylation and reducing the accumulation of autophagy markers (LC3, p62, beclin-1), thereby preventing α-synuclein aggregation, a hallmark pathological feature of PD [6].

Table 3: Effects of this compound on Oxidative Stress Markers in Rotenone-Induced Parkinson's Model

Oxidative Stress Marker ROT Group vs Control ROT + this compound vs ROT Alone Statistical Significance
Lipid Peroxidation (MDA) Significant increase Significant reduction p < 0.05
Glutathione (GSH) Significant decrease Significant increase p < 0.05
Superoxide Dismutase (SOD) Significant decrease Significant improvement p < 0.05
Catalase Significant decrease Significant improvement p < 0.05
Experimental Protocol for Neuroprotection Studies

For researchers seeking to replicate these neuroprotection studies, the following methodological details provide a framework for experimental design:

  • Animal Model: Adult rats or mice, with appropriate consideration of sex differences based on documented variations in this compound potency [5]
  • This compound Administration: 50 mg/kg dose, delivered via intraperitoneal injection, 30 minutes prior to rotenone administration [6]
  • Rotenone Induction: 2.5 mg/kg, administered intraperitoneally, to establish Parkinson's disease pathology [6]
  • Tissue Collection and Analysis: Post-experiment collection of midbrain tissue for biochemical, molecular, and immunohistochemical examination [6]
  • Behavioral Assessment: Motor function tests to correlate pathological findings with functional outcomes [6]
  • Biochemical Assays: Measurement of MDA, GSH, SOD, catalase, and pro-inflammatory cytokines using standardized techniques such as ELISA [6]
  • Immunofluorescence: Staining for TH-positive neurons to quantify dopaminergic cell survival [6]
  • Protein Analysis: Western blotting for apoptosis-related proteins (Bax, Bcl-2) and autophagy markers (LC3, p62, beclin-1, mTOR phosphorylation) [6]

G ROT Rotenone Exposure OS Oxidative Stress ↑MDA, ↓GSH/SOD/Catalase ROT->OS NF Neuroinflammation ↑Microglia/Astrocytes, ↑Cytokines ROT->NF AP Apoptosis Activation ↑Bax/Bcl-2 Ratio ROT->AP AL Autophagy Dysregulation ↓mTOR, ↑LC3/p62/Beclin-1 ROT->AL DN Dopaminergic Neuron Loss OS->DN Exacerbates NF->DN Exacerbates AP->DN Exacerbates AS α-Synuclein Accumulation AL->AS AS->DN Exacerbates MYR This compound Treatment (50 mg/kg) AOS Antioxidant Effects ↑GSH/SOD/Catalase, ↓MDA MYR->AOS AI Anti-inflammatory Effects ↓Cytokines, ↓Microglia MYR->AI AAP Anti-apoptotic Effects ↓Bax/Bcl-2 Ratio MYR->AAP RAL Autophagy Restoration ↑mTOR Phosphorylation MYR->RAL AOS->OS Inhibits NDN Neuron Protection AOS->NDN Promotes AI->NF Inhibits AI->NDN Promotes AAP->AP Inhibits AAP->NDN Promotes RAL->AL Inhibits RAS Reduced α-Synuclein RAL->RAS RAS->NDN Promotes

This compound's neuroprotective mechanisms against rotenone-induced Parkinson's pathology involve multi-target actions against oxidative stress, neuroinflammation, apoptosis, and autophagy dysregulation.

Analgesic and Sedative Mechanisms

Complex Analgesic Mechanisms Involving CB1 Receptors

This compound demonstrates significant analgesic properties in mouse models of neuropathic pain, producing a dose-dependent increase in mechanical nociceptive thresholds across a range of 1-200 mg/kg (i.p.) [5]. Interestingly, this compound exhibits greater analgesic potency in female mice compared to males, suggesting potential sex-specific differences in its pain-modulating effects [5]. The canonical tetrad assessment revealed that this compound does not produce hypolocomotion or hypothermia—common side effects associated with direct cannabinoid receptor agonists—though female mice with neuropathic pain did display conditioned place aversion to this compound administration [5].

The analgesic mechanism of this compound involves complex interaction with the endocannabinoid system. While a CB1 receptor antagonist inhibits this compound's anti-allodynic effects, in vitro experiments using TRUPATH assays demonstrate that this compound does not directly activate CB1 receptors nor alter CB1 receptor activity elicited by either the synthetic cannabinoid agonist CP 55,940 or the endocannabinoids anandamide and 2-arachidonoylglycerol [5]. This suggests this compound exerts its CB1-dependent antinociceptive effects through indirect mechanisms rather than direct receptor binding. Additional research indicates this compound may interact with α2-adrenergic receptors to reduce inflammatory pain and potentially enhance the permeability of the blood-brain barrier to other therapeutic compounds [3] [4].

Sedative-Hypnotic Effects Through Serotonergic Pathways

Recent investigations have elucidated this compound's sedative-hypnotic properties within lavender essential oil, where it functions as a primary active component for alleviating insomnia [7]. In PCPA (DL-4-chlorophenylalanine)-induced insomnia mice, this compound treatment effectively increased quiet states and enhanced sleep parameters by prolonging sleep duration, decreasing sleep latency, and increasing the rate of falling asleep when combined with barbiturates [7]. This sedative effect was achieved through modulation of key neurotransmitters, with this compound increasing levels of GABA, 5-HT (serotonin), and glutamate in both serum and hypothalamus of insomnia models [7].

Network pharmacology analysis and subsequent in vivo validation identified the serotonergic synaptic pathway as the primary mechanism through which this compound exerts its sedative-hypnotic effects [7]. This compound treatment upregulated relevant genes and protein expression within this pathway, effectively rebalancing the neurochemical disturbances induced by PCPA [7]. This represents a novel mechanism for this compound's sedative properties, distinct from the GABAergic activity typically associated with conventional sedative-hypnotic medications.

G MYR This compound Administration SP Serotonergic Pathway Activation MYR->SP ECS Endocannabinoid System Modulation MYR->ECS AR Adrenergic Receptors Potential α2 Interaction MYR->AR NT Neurotransmitter Modulation ↑5-HT, ↑GABA, ↑Glu SP->NT NTM Neurotransmitter Modulation SP->NTM SE Sedative Effects ↑Sleep duration, ↓Sleep latency NT->SE CB1 CB1 Receptor Indirect Interaction ECS->CB1 AE Analgesic Effects ↑Nociceptive thresholds CB1->AE GTP G-Protein Coupled Receptor Signaling CB1->GTP AR->AE ION Ion Channel Regulation AR->ION

This compound produces sedative effects primarily through serotonergic pathway activation and analgesic effects via indirect CB1 receptor interactions and potential adrenergic modulation.

Formulation Considerations and Research Applications

Product Development Guidelines

For researchers and product developers working with this compound, careful consideration of formulation parameters is essential to maintain stability and efficacy. The following table provides evidence-based guidance for this compound incorporation across various delivery systems:

Table 4: Formulation Guidelines for this compound-Containing Products

Delivery System Optimal Concentration Range Key Considerations Stability Enhancements
Vape Cartridges & Concentrates 0.5-2.0% w/w [4] 15-22% this compound loss during vaporization at 180-220°C; Monitor viscosity changes above 1.5% Blend with sesquiterpenes (β-caryophyllene, α-humulene) at 2:1 ratio reduces evaporation loss by 18%; 0.1-0.2% tocopherol derivatives reduce oxidation by 35% over 6 months
Tinctures & Oral Oils 0.2-0.8% w/w [4] Lipid-based carriers enhance bioavailability vs alcohol-based; Avoid pH <4.0 to prevent acid-catalyzed cyclization Nitrogen-flushing extends shelf stability >12 months; Use MCT oil with peroxide values <2.0
Topicals & Transdermals 0.3-1.2% w/w [4] Enhanced skin penetration of actives via stratum corneum disruption; Higher transdermal absorption than other monoterpenes Incorporate 0.05-0.1% additional antioxidants; pH-stable emulsifier systems
Experimental Doses (Animal Studies) 10-200 mg/kg [5] [6] Route-dependent bioavailability; Sex-specific potency differences (higher in females) Fresh preparation recommended; Vehicle-appropriate solubilization
Safety and Regulatory Considerations

Despite its natural abundance in many food sources, this compound has faced regulatory scrutiny due to studies conducted by the National Toxicology Program (NTP) that demonstrated increased incidence of kidney and liver neoplasms in rodents [1] [2]. In 2018, the FDA took regulatory action to no longer permit the use of β-myrcene as a food additive under the Delaney Clause, which prohibits approval of any food additive that causes cancer in humans or animals [1] [2]. Importantly, the FDA confirmed there was no safety concern for β-myrcene to public health under the conditions of its intended use, and numerous regulatory and scientific expert bodies have argued that β-myrcene is safe under conditions of intended use as a flavouring substance [1] [2].

For research purposes, this compound is generally considered to have low acute toxicity, though excessive exposure may cause mild side effects including drowsiness, dry mouth, or gastrointestinal discomfort [3]. The dose-dependent sedative effects observed in animal studies warrant careful consideration when designing human trials or therapeutic applications [4]. Additionally, the enhanced permeability properties of this compound may influence the absorption and distribution of co-administered compounds, necessitating thorough drug interaction studies in future clinical applications [3].

Conclusion and Research Directions

This compound represents a pharmacologically diverse monoterpene with demonstrated therapeutic potential across multiple biological systems. Its multi-target mechanism of action—encompassing indirect cannabinoid receptor modulation, serotonergic pathway activation, antioxidant activity, and anti-inflammatory effects—positions it as a promising candidate for further drug development and natural product research [5] [6] [7]. The sex-dependent differences in analgesic efficacy and the complex indirect interaction with CB1 receptors represent particularly compelling areas for future investigation [5].

Significant research gaps remain in understanding this compound's complete pharmacological profile. While substantial evidence exists from animal studies, human clinical trials are notably lacking and would provide essential data for translational applications [1] [2]. The molecular mechanisms underlying this compound's indirect CB1 receptor involvement and its potential role in enhancing blood-brain barrier permeability warrant deeper exploration [5] [3]. Additionally, further investigation is needed to elucidate the structure-activity relationships of this compound analogs and metabolites, which could inform the development of more targeted therapeutic agents with optimized efficacy and safety profiles.

References

Comprehensive Technical Analysis of Myrcene's Sedative and Analgesic Properties: Mechanisms, Evidence, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene and Research Background

β-myrcene is an acyclic monoterpene with the molecular formula C₁₀H₁₆ that serves as a key aromatic compound in numerous plant species, most notably cannabis, hops, lemongrass, and mango. This terpene exists as a colorless to pale yellow liquid with an earthy, musky aroma accompanied by subtle notes of clove and fruit [1]. This compound demonstrates low water solubility but high solubility in alcohols and oils, with a boiling point of 166-168°C (331-334°F) and a density of 0.794 g/cm³ at 20°C [1]. Its chemical structure contains three carbon-carbon double bonds, making it relatively reactive and prone to oxidation when exposed to air, heat, or light [2] [1]. This compound represents one of the most abundant terpenes in modern cannabis cultivars, with concentrations typically ranging from 0.04% to 1.89% by weight, though some specialized phenotypes can contain up to 46.1±2.6% this compound [1].

The therapeutic potential of this compound has been recognized in traditional medicine systems worldwide, where plants rich in this terpene have been used for centuries as natural analgesics and sedatives [3]. In contemporary scientific literature, this compound has demonstrated a diverse pharmacological profile encompassing sedative, analgesic, anti-inflammatory, antioxidant, and potential anticancer properties [2] [4]. This technical review comprehensively examines the current state of research regarding this compound's sedative and analgesic effects, with particular emphasis on mechanistic insights, dose-response relationships, experimental methodologies, and potential therapeutic applications for drug development professionals and researchers. The evidence presented herein draws from preclinical studies in animal models, in vitro investigations, and emerging clinical observations, while acknowledging the current limitations in human clinical trial data [5] [2].

Sedative Effects: Mechanisms and Evidence

Key Sedative Mechanisms
  • GABAergic System Modulation: this compound appears to influence the primary inhibitory neurotransmitter system in the central nervous system by interacting with GABA receptors, though its exact mechanism differs from classical benzodiazepines. Studies indicate that this compound does not produce benzodiazepine-like effects but may instead potentiate the effects of endogenous GABA through indirect mechanisms or allosteric modulation [3]. Research has demonstrated that this compound can significantly potentiate barbiturate sleeping time by nearly 2.6 times (representing a 157% increase, p<0.001) in rodent models, suggesting enhanced GABAergic inhibition [1].

  • Sleep-Wake Regulation: Evidence indicates that this compound influences sleep architecture through multiple pathways. In murine models of insomnia induced by p-chlorophenylalanine (PCPA), this compound administration resulted in increased quiet states, prolonged sleep duration, decreased sleep latency, and an increased rate of falling asleep [5]. These effects suggest that this compound may directly modulate sleep-wake regulatory circuits in the hypothalamus and other brain regions, potentially through interactions with melatonin receptors or other components of the circadian regulation system [5].

  • Adrenergic and Opioid Interactions: this compound's sedative properties may involve cross-system modulation between neurotransmitter pathways. Some research suggests that this compound might stimulate the release of endogenous opioids through α2-adrenergic receptor-dependent mechanisms, creating an indirect sedative effect [6]. However, this mechanism remains somewhat controversial, as other studies have failed to replicate these findings or have observed inconsistent blockade by adrenergic antagonists [3]. The exact nature of these interactions requires further elucidation through targeted receptor studies.

Experimental Evidence for Sedation

The sedative properties of this compound have been demonstrated through multiple animal studies employing various methodological approaches. In one investigation examining the sedative-hypnotic properties of this compound as a component of lavender essential oil (LEO), researchers identified this compound as the primary source of LEO's sedative effects [5]. This study employed mice with insomnia induced by p-chlorophenylalanine (PCPA), a model that effectively disrupts normal sleep architecture. This compound administration in these insomniac mice resulted in dose-dependent improvements across multiple sleep parameters, suggesting its potential value as a natural compound for insomnia management [5].

Further evidence comes from studies of this compound-rich hops, which have traditionally been used as a natural sleep aid [3]. Research indicates that the sedative effects of hops preparations are largely attributable to their this compound content, which appears to work synergistically with other compounds to promote relaxation and sleep. Importantly, human trial data regarding this compound's sedative effects remains limited, creating a significant knowledge gap that warrants addressed through well-designed clinical studies [5]. Most current human inferences are drawn from traditional use patterns and anecdotal reports associated with this compound-rich cannabis strains, which are frequently described as having "couch-lock" effects particularly when this compound content exceeds 0.5% by weight [5] [2].

G cluster_mechanisms Primary Sedative Mechanisms cluster_effects Observed Effects cluster_models Experimental Models This compound This compound GABA GABAergic Modulation This compound->GABA SleepArch Sleep-Wake Regulation This compound->SleepArch Adrenergic Adrenergic/Opioid Interactions This compound->Adrenergic SleepParams Improved Sleep Parameters GABA->SleepParams MuscleRelax Muscle Relaxation GABA->MuscleRelax BarbituratePotent Barbiturate Potentiation GABA->BarbituratePotent SleepArch->SleepParams Adrenergic->SleepParams PCPA PCPA-Induced Insomnia Mice PCPA->SleepParams RodentSedation Rodent Sedation Models RodentSedation->BarbituratePotent

This compound's multifaceted sedative mechanisms involve GABAergic modulation, sleep regulation, and adrenergic interactions, demonstrated in preclinical models.

Analgesic Effects: Mechanisms and Evidence

Central and Peripheral Analgesic Mechanisms
  • TRPV1 Channel Modulation: this compound demonstrates significant activity at TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which are crucial nociceptive receptors involved in pain perception [7]. Research using heterologous expression systems has shown that this compound induces calcium influx through TRPV1 channels in a concentration-dependent manner, an effect that can be inhibited by the selective TRPV1 antagonist capsazepine [7]. Whole-cell patch-clamp experiments confirm that this compound elicits TRPV1 currents, though these currents differ from those induced by capsaicin in their Imax values and failure to transition to a pore-dilated state [7]. Molecular docking studies suggest this compound binds to a non-covalent interaction site on TRPV1 that partially overlaps with the cannabidiol (CBD) binding site, indicating potential allosteric modulation capabilities [7].

  • Anti-inflammatory Pathways: this compound exhibits potent anti-inflammatory effects that contribute significantly to its analgesic properties, particularly in models of inflammatory pain. The terpene has been shown to inhibit prostaglandin E2 (PGE2) production through interference with cyclooxygenase (COX) pathways, thereby reducing inflammation and associated pain [1] [3]. In models of carrageenan-induced pleurisy and other inflammatory conditions, this compound administration resulted in dose-dependent reduction of inflammatory markers, including inhibition of cell migration and suppression of pro-inflammatory cytokines such as IFNγ and IL-4 [3]. This anti-inflammatory activity represents a crucial mechanism for this compound's peripheral analgesic effects.

  • Opioid and Adrenergic System Involvement: this compound appears to engage with endogenous pain modulation systems through complex mechanisms. Early research by Rao et al. demonstrated that this compound's analgesic effects could be antagonized by both naloxone (an opioid receptor antagonist) and yohimbine (an α2-adrenergic receptor antagonist), suggesting involvement of both opioid and adrenergic systems [3]. However, these findings have proven somewhat controversial, as subsequent studies using this compound within complex essential oils rather than as an isolated compound have shown inconsistent blockade by these antagonists [3]. The prevailing hypothesis suggests this compound may stimulate the release of endogenous opioid peptides that act locally on peripheral sensory neurons without producing the systemic effects associated with centrally-acting opioid analgesics [3].

Experimental Evidence for Analgesia

This compound's analgesic efficacy has been established across multiple pain models and species. In murine models, intraperitoneal injections of 10-20 mg/kg and subcutaneous injections of 20-40 mg/kg significantly inhibited pain perception in both the acetic acid writhing test (assessing peripheral analgesia) and the hot plate test (evaluating central nervous system-mediated analgesia) [3]. These findings demonstrate this compound's effectiveness across different pain modalities and suggest a broad spectrum of analgesic activity. The terpene has also shown efficacy in the formalin test, where it reduced both first-phase (acute) and second-phase (inflammatory) pain responses [3].

Interestingly, this compound appears to enhance the analgesic properties of cannabinoids and other analgesic compounds through several potential mechanisms. Research suggests that this compound may reduce resistance across the blood-brain barrier, improving permeability and potentially allowing greater central access to co-administered therapeutic agents [3]. This property has been utilized in transdermal delivery systems, where this compound functions as a permeation enhancer for cannabinoids [3]. Additionally, terpenes including this compound may modulate the affinity of THC for CB1 receptors, potentially explaining the enhanced analgesic effects observed with whole-plant cannabis preparations compared to isolated cannabinoids [3].

G cluster_central Central Mechanisms cluster_peripheral Peripheral Mechanisms This compound This compound TRPV1 TRPV1 Channel Activation This compound->TRPV1 Adrenergic α2-Adrenergic Stimulation This compound->Adrenergic COX COX Pathway Inhibition This compound->COX NeuropathicPain Neuropathic Pain Modulation TRPV1->NeuropathicPain CentralAnalgesia Central Analgesia TRPV1->CentralAnalgesia EndOpioid Endogenous Opioid Release Adrenergic->EndOpioid EndOpioid->CentralAnalgesia PG Reduced Prostaglandin E2 Production COX->PG Cytokine Cytokine Modulation COX->Cytokine InflammatoryPain Inflammatory Pain Reduction PG->InflammatoryPain Cytokine->InflammatoryPain subcluster subcluster cluster_effects cluster_effects

This compound's analgesic effects involve central mechanisms (TRPV1, adrenergic, opioid) and peripheral pathways (COX inhibition, cytokine modulation).

Experimental Data and Methodologies

Summary of Key Experimental Findings

Table 1: Sedative Properties of this compound in Preclinical Studies

Experimental Model Dosage/Concentration Key Findings Methodological Details Reference
PCPA-induced insomnia mice Not specified Increased quiet states, prolonged sleep duration, decreased sleep latency, increased rate of falling asleep p-chlorophenylalanine (PCPA) used to induce insomnia; sleep parameters quantitatively measured [5]
Rodent sedation model 200 mg/kg Potentiated barbiturate sleeping time by 157% (p<0.001) Standard barbiturate sleep time potentiation test; measured duration of loss of righting reflex [1]
Lavender essential oil study This compound as primary component Identified as main source of sedative effects in lavender oil Comparative analysis of lavender oil components; this compound isolated and tested separately [5]

Table 2: Analgesic Properties of this compound in Preclinical Studies

Experimental Model Dosage/Concentration Key Findings Methodological Details Reference
Acetic acid writhing test (mice) 10-20 mg/kg (ip); 20-40 mg/kg (sc) Significant inhibition of pain perception Abdominal constrictions counted after acetic acid injection; naloxone and yohimbine blockade tested [3]
Hot plate test (mice) 10-20 mg/kg (ip); 20-40 mg/kg (sc) Significant central analgesic effects Latency to paw lick or jump measured at 51.5±0.5°C [3]
Formalin test (mice) 200-400 mg/kg of this compound-rich oil Inhibition of both acute and inflammatory pain phases Formalin injected into paw; licking/biting duration measured in early (0-5min) and late (15-30min) phases [3]
TRPV1 calcium flux assay Isolated this compound TRPV1-dependent calcium influx; inhibition by capsazepine HEK TRex TRPV1 cells; Fluo-4 calcium imaging; whole-cell patch-clamp electrophysiology [7]
Carrageenan-induced pleurisy (mice) 200-400 mg/kg of this compound-rich oil Inhibition of inflammation and cell migration Pleurisy induced by carrageenan; inflammatory parameters measured after this compound administration [3]

Table 3: Anti-inflammatory and Additional Pharmacological Properties

Property Experimental Model Key Findings Mechanistic Insights Reference
Anti-inflammatory LPS-induced inflammation in mice Inhibition of cell migration, NO production, IFNγ, and IL-4 Immunoregulatory activity through cytokine modulation [3]
Anti-inflammatory Prostaglandin E2-induced hyperalgesia Inhibition of PGE2-induced hyperalgesia COX pathway inhibition, reduced prostaglandin synthesis [3]
Anticancer HeLa cell line (cervical carcinoma) 40% decrease in viability at 10-100 nM; DNA damage; reduced motility Cell cycle arrest; interaction with DNA (Kd = 29×10−6 M) [4]
Neuroprotective Mild traumatic brain injury (mTBI) mouse model Improved pain, quality of life, mood; rebalanced endocannabinoid levels Regulation of endocannabinoids in prelimbic cortex; morphological improvements [8]
Key Experimental Protocols and Methodologies
  • Calcium Flux Assay for TRPV1 Activation: The definitive methodology for establishing this compound's activity on TRPV1 channels involves calcium imaging in heterologous expression systems [7]. The standard protocol utilizes HEK TRex TRPV1 cells induced with tetracycline (1 μg/ml for 16-24 hours) to express TRPV1 channels [7]. These cells are loaded with the calcium-sensitive dye Fluo-4 (0.2 μM for 30 minutes at 37°C) in a modified Ringer's solution containing 10 mM calcium [7]. This compound is applied at varying concentrations, and calcium influx is measured fluorometrically. The TRPV1 specificity is confirmed through inhibition experiments with capsazepine (10 μM), a selective TRPV1 antagonist [7]. For quantitative comparisons, responses are typically normalized to the maximum response induced by the reference agonist capsaicin [7].

  • In Vivo Pain Models: The most widely employed animal models for assessing this compound's analgesic properties include the acetic acid writhing test, hot plate test, and formalin test [3]. In the acetic acid writhing test, animals receive an intraperitoneal injection of 0.6% acetic acid solution after this compound pretreatment, and the number of abdominal constrictions (writhing movements) is counted over a 20-minute period [3]. The hot plate test involves placing animals on a metal surface maintained at 51.5±0.5°C and measuring the latency to paw lick or jump as an indicator of pain threshold [3]. The formalin test assesses both acute and inflammatory pain by injecting dilute formalin into the paw and quantifying the time spent licking or biting the affected paw during the early (0-5 minutes) and late (15-30 minutes) phases [3].

  • Sedation and Sleep Studies: The barbiturate sleep potentiation test represents a standard approach for evaluating sedative properties [1]. Animals receive this compound prior to administration of a subhypnotic dose of a barbiturate (such as pentobarbital), and the duration of loss of righting reflex is measured and compared to controls [1]. For more sophisticated sleep architecture studies, researchers utilize PCPA-induced insomnia models in which p-chlorophenylalanine is administered to deplete serotonin and disrupt normal sleep patterns [5]. This compound's effects on sleep parameters are then quantified using electroencephalography (EEG) and electromyography (EMG) recordings to analyze sleep stages, latency, duration, and quality [5].

Therapeutic Potential and Research Gaps

Therapeutic Applications and Synergistic Effects

The multifaceted pharmacological profile of this compound suggests numerous potential therapeutic applications, particularly in pain management, sleep disorders, and inflammatory conditions. This compound's favorable safety profile and natural occurrence in many food plants make it an attractive candidate for drug development [2]. In pain management, this compound appears to enhance the efficacy of cannabinoids, with optimal this compound-to-THC ratios between 1:20 and 1:10 demonstrating significantly improved analgesia compared to isolated cannabinoids [1]. This synergistic effect, part of the broader "entourage effect" described in cannabis research, may allow for lower doses of opioids or other analgesics in multimodal pain management regimens, potentially reducing side effects and dependence liability [3].

Emerging research also suggests this compound's potential in neuroprotective interventions, particularly for mild traumatic brain injury (mTBI) [8]. A recent multidisciplinary study utilizing behavioral tests, brain tissue immunofluorescence, and LC-MS analysis of endocannabinoids demonstrated that this compound treatment positively affected pain, quality of life, and mood regulation in an mTBI mouse model while rebalancing morphological and neurochemical changes through regulation of endocannabinoid levels in the prelimbic cortex [8]. Additionally, this compound's muscle relaxant properties have been confirmed in multiple studies, with concentrations of 0.2-0.5% in topical formulations yielding optimal effects without overwhelming the sensory profile [1].

Current Research Limitations and Future Directions

Despite promising preclinical findings, significant research gaps remain in our understanding of this compound's therapeutic potential. Most notably, human clinical trial data is severely limited, with most evidence derived from animal studies or traditional use reports [5] [2]. The optimal dosing ranges for different therapeutic applications have not been established in humans, and the long-term safety profile requires more comprehensive evaluation [2]. Additionally, while this compound is generally recognized as safe by regulatory agencies, some studies have raised questions about potential carcinogenicity at very high doses in rodents, though these findings remain controversial and may not translate to humans [2].

Future research should prioritize well-designed clinical trials to validate this compound's efficacy in humans for specific indications such as insomnia, inflammatory pain, and neuropathic pain conditions. Further mechanistic studies are needed to fully elucidate this compound's molecular targets, particularly its interactions with GABA receptor subtypes, TRP channel families, and inflammatory signaling pathways. Research should also explore potential drug interactions, particularly with sedatives, anesthetics, and analgesics, to establish safety guidelines for clinical use. Finally, formulation development represents a crucial area for innovation, with needs for delivery systems that address this compound's volatility, instability, and poor water solubility while maintaining its therapeutic efficacy [1].

Conclusion

References

Technical Review: Myrcene in Cannabis sativa and Humulus lupulus - Occurrence, Analysis, and Pharmacological Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Myrcene

β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene with molecular formula C₁₀H₁₆ and molecular weight of 136.23 g/mol that serves as a key aromatic compound in both Cannabis sativa (cannabis) and Humulus lupulus (hops) [1]. This terpene exists as two isomers, with β-myrcene being the naturally occurring form predominantly found in plants [1]. Myrcene possesses three carbon-carbon double bonds (two conjugated) and a gem-dimethyl terminal, contributing to its chemical reactivity and polymerization tendency at room temperature [1]. As a monoterpene, β-myrcene is constructed from two isoprene units (5-carbon bases each), classifying it among the most volatile aromatic compounds produced by plants [1] [2].

The shared biosynthetic pathways between cannabis and hops explain the significant this compound content in both species, as they belong to the same plant family [1]. This compound largely determines the "green hop aroma" in beer and is a primary substance in dry-hopped beers, with descriptors including "herbaceous, resinous, green, balsamic, fresh hop" like odour [1]. In cannabis, β-myrcene contributes significantly to strain aromas, providing scent notes that are spicy, earthy, and musky [1]. Beyond its aromatic properties, this compound demonstrates significant biological activity and potential therapeutic applications currently under investigation [1] [3] [2].

Table 1: Fundamental Physicochemical Properties of β-Myrcene

Property Specification Reference
Molecular formula C₁₀H₁₆ [1]
Molecular weight 136.23 g/mol [1]
Boiling point 166-168°C [1] [4]
Specific gravity (25°C) 0.7847 g/cm³ [1]
Appearance Colorless clear to yellow oily liquid [1]
Solubility in water Practically insoluble [1]
Solubility in ethanol Fully soluble [1]
Flash point 44°C [1]
Odor threshold As low as 14 ppb [4]

Occurrence and Quantitative Analysis

This compound Content in Hops and Cannabis

β-Myrcene serves as a major constituent of hop essential oil, potentially constituting up to 70% of the essential oil by volume in some varieties [1]. In brewing, β-myrcene is considered one of the most potent aromatic flavour components of hop essential oils and represents the most odour-active volatile across all analyzed hop varieties [1]. The concentration in hops varies considerably based on cultivar type, growing conditions, harvest timing, and processing methods [1].

In cannabis, this compound is typically the most abundant terpene, representing over 32% of total terpene content on average across cultivars [4]. Cannabis strains exhibit substantial variation in this compound concentration, ranging from less than 0.04% to over 2% by weight in high-myrcene cultivars [4]. Research analyzing 11 cannabis varieties found this compound concentrations ranging from 0.04% to 1.89%, with no clear correlation to the traditional indica/sativa classification system [4]. Another study of 30 commercial cannabis varieties identified this compound concentrations of up to 46.1±2.6% of the total terpene profile in certain phenotypes [4].

Table 2: Quantitative Occurrence of β-Myrcene in Natural Sources

Source Typical Concentration Range Notes/Specific Varieties Reference
Hops Up to 70% of essential oil Varies by cultivar; determines "green hop aroma" [1]
Cannabis - High this compound >0.5% by weight OG Kush (0.58-1.68%), Blue Dream (0.45-1.23%), Granddaddy Purple (0.54-1.05%) [4]
Cannabis - Moderate 0.2-0.5% by weight Sour Diesel (0.17-0.47%), Cherry Pie (0.22-0.38%) [4]
Cannabis - Low <0.2% by weight Tangie (0.05-0.17%), Strawberry Cough (0.08-0.19%) [4]
Other Plants Variable Lemongrass, verbena, bay, mango, thyme [1] [5]
Strain-Specific Concentrations and Effects

Cannabis strains with This compound concentrations exceeding 0.5% are associated with sedative qualities often described as the "couch-lock effect" traditionally attributed to Cannabis indica strains [1] [4]. Conversely, strains with lower this compound content (<0.5%) tend to produce a more energic psychoactive experience [1]. This concentration threshold appears significant for product formulation, as products containing >0.5% this compound typically induce relaxation, with more pronounced sedative effects at concentrations exceeding 0.8% [4].

Environmental factors significantly impact this compound expression, with plants from coastal areas typically expressing 8-12% higher this compound concentrations than inland cultivars of identical genetics [4]. This terroir effect must be considered when sourcing cannabis-derived terpenes for consistent product development [4].

Analytical Methodologies for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the gold standard for terpene analysis due to the volatile nature of monoterpenes like this compound [6] [7]. The methodology developed by Fernández et al. provides a validated approach for quantifying this compound in cannabis oil [7]:

  • Sample Preparation: Optimization determined ethyl acetate as the optimal dilution solvent, achieving 85-95% recovery for this compound and other terpenes. Samples are diluted 1:25 (40 μL sample in 1 mL solvent) with dodecane as internal standard [7].

  • GC-MS Parameters: The method employs a 30 m × 0.25 mm ID × 0.25 μm film thickness capillary column with helium carrier gas at 1.0 mL/min constant flow. The temperature program ramps from 60°C (held 1 min) to 180°C at 10°C/min, then to 280°C at 30°C/min with a 2.5 min final hold [7].

  • Detection and Quantification: Mass selective detection in SIM mode monitors characteristic ions (this compound: m/z 77, 79, 93, 136). The method demonstrates excellent sensitivity with LOD of 0.05 μg/mL and LOQ of 0.15 μg/mL for this compound [7].

  • Validation: The method shows high reproducibility with intra-day and inter-day precision RSD <5.2% and accuracy of 95.2-104.8% across quality control levels [7].

G cluster_GC GC-MS Parameters Cannabis/Hops Sample Cannabis/Hops Sample Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Cannabis/Hops Sample->Extraction (Ethyl Acetate) Dilution (1:25) Dilution (1:25) Extraction (Ethyl Acetate)->Dilution (1:25) Internal Standard Addition (Dodecane) Internal Standard Addition (Dodecane) Dilution (1:25)->Internal Standard Addition (Dodecane) GC-MS Analysis GC-MS Analysis Internal Standard Addition (Dodecane)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Column: 30m × 0.25mm Column: 30m × 0.25mm Temp Program: 60°C → 280°C Temp Program: 60°C → 280°C Column: 30m × 0.25mm->Temp Program: 60°C → 280°C Carrier: He (1.0 mL/min) Carrier: He (1.0 mL/min) Temp Program: 60°C → 280°C->Carrier: He (1.0 mL/min) MS Detection (SIM Mode) MS Detection (SIM Mode) Carrier: He (1.0 mL/min)->MS Detection (SIM Mode) This compound Ions: m/z 77,79,93,136 This compound Ions: m/z 77,79,93,136 MS Detection (SIM Mode)->this compound Ions: m/z 77,79,93,136 Quantification Report Quantification Report Data Analysis->Quantification Report

Figure 1: GC-MS workflow for this compound quantification in cannabis and hops samples, following validated parameters from Fernández et al. [7].

HPLC Analysis Limitations

While High-Performance Liquid Chromatography (HPLC) effectively analyzes cannabinoids, it presents significant challenges for terpene analysis [6]. At 205nm wavelength, numerous co-elutions of terpenes and cannabinoids occur, making identification and quantification extremely difficult [6]. At 220nm, terpenes yield very low signal while cannabinoids provide stronger UV response, but this still doesn't resolve co-elution issues for accurate terpene quantification [6].

Alternative Extraction Methods

Several extraction techniques have been developed for terpene analysis:

  • Hydro-distillation and solvent extraction: Traditional methods followed by GC-MS or GC-FID quantification, though these risk loss of volatile compounds during solvent evaporation [1].

  • Headspace (HS) and Headspace-Solid Phase Microextraction (HS-SPME): Effectively extract volatile terpenes while avoiding non-volatile interferents [7].

  • Liquid-liquid extraction (LLE): Employed for cannabis oil samples, though requires careful solvent optimization [7].

Biological Activities and Mechanistic Pathways

Analgesic Mechanisms and CB1 Receptor Interactions

Recent research demonstrates that this compound dose-dependently increases mechanical nociceptive thresholds in mouse models of neuropathic pain, with greater potency observed in female subjects [3]. Interestingly, while a CB1 receptor antagonist inhibits this compound's anti-allodynic effects, in vitro experiments reveal that this compound does not directly activate CB1 receptors nor alter CB1 receptor activity elicited by cannabinoid agonists or endocannabinoids [3]. This suggests this compound's analgesic effects involve indirect engagement with the cannabinoid system rather than direct receptor binding [3].

This compound also demonstrates α2-adrenergic receptor activity, potentially stimulating the release of endogenous opioids to produce analgesic effects [4] [2]. This mechanism may explain the observed enhancement of THC and CBD analgesia when combined with this compound [7].

G cluster_peripheral Peripheral Mechanisms cluster_central Central Mechanisms This compound Administration This compound Administration Peripheral Nervous System Peripheral Nervous System This compound Administration->Peripheral Nervous System Systemic Absorption Central Nervous System Central Nervous System This compound Administration->Central Nervous System Crosses BBB α2-Adrenergic Receptor\nActivation α2-Adrenergic Receptor Activation Endogenous Opioid\nRelease Endogenous Opioid Release α2-Adrenergic Receptor\nActivation->Endogenous Opioid\nRelease Analgesia Analgesia Endogenous Opioid\nRelease->Analgesia Inhibition of\nProstaglandin E2 Inhibition of Prostaglandin E2 Reduced Inflammation Reduced Inflammation Inhibition of\nProstaglandin E2->Reduced Inflammation Reduced Inflammation->Analgesia Indirect CB1 Influence Indirect CB1 Influence Pain Pathway Modulation Pain Pathway Modulation Indirect CB1 Influence->Pain Pathway Modulation Pain Pathway Modulation->Analgesia TRPV1 Receptor\nInteraction TRPV1 Receptor Interaction Expanded Endocannabinoidome Expanded Endocannabinoidome TRPV1 Receptor\nInteraction->Expanded Endocannabinoidome Pain Modulation Pain Modulation Expanded Endocannabinoidome->Pain Modulation

Figure 2: Proposed analgesic mechanisms of this compound involving multiple signaling pathways and receptor systems, based on current preclinical research [3] [2] [7].

Additional Pharmacological Properties
  • Sedative Effects: this compound exhibits significant sedative properties, with studies showing dose-dependent sedation at concentrations of 200 mg/kg in rodent models, potentiating barbiturate sleeping time by nearly 2.6 times (157% increase, p<0.001) [4] [2].

  • Anti-inflammatory Activity: this compound inhibits prostaglandin E2 production and influences MAP kinase and NF-κB pathways involved in proinflammatory responses [1] [2].

  • Antioxidant Properties: Research demonstrates this compound induces antioxidant enzyme activity in experimental models and shows potential as a natural alternative to synthetic antioxidants [2].

  • Antibacterial Effects: this compound acts as an antibacterial agent against Staphylococcus aureus and contributes significantly to the antibacterial activity of tea tree oil [2].

  • Anticancer Potential: Recent studies indicate this compound demonstrates potential biological activity against cancer cell lines, leading to arrest of proliferation, decreased motility, morphological changes, and DNA damage [2].

Table 3: Documented Biological Activities of β-Myrcene from Preclinical Research

Biological Activity Experimental Model Proposed Mechanism Reference
Analgesic Mouse neuropathic pain models Indirect CB1 engagement; α2-adrenergic receptor activation [3] [7]
Sedative Rodent models (200 mg/kg) Potentiation of barbiturate sleep time; motor relaxant effects [4] [2]
Anti-inflammatory Cell culture models Inhibition of prostaglandin E2; MAPK and NF-κB pathway modulation [1] [2]
Antioxidant Carp fish ammonia exposure model Induction of antioxidant enzyme activity [2]
Antibacterial Staphylococcus aureus assays Membrane disruption; contribution to tea tree oil efficacy [2]
Anticancer HeLa cell lines Proliferation arrest; reduced motility; DNA damage [2]

Formulation Considerations and Stability

Product Development Guidelines

Successful integration of this compound into commercial products requires careful consideration of optimal concentration ranges across different delivery formats [4]:

  • Vape Cartridges and Concentrates: Optimal range of 0.5-2.0% w/w, with monitoring of viscosity changes above 1.5% to avoid hardware performance issues. Significant 15-22% of this compound is lost during vaporization at typical cartridge temperatures (180-220°C) [4].

  • Tinctures and Oral Oils: Recommended concentration of 0.2-0.8% w/w. Lipid-based delivery systems enhance bioavailability compared to alcohol-based carriers. Nitrogen-flushing headspace extends shelf stability beyond 12 months [4].

  • Topicals and Transdermals: Effective range of 0.3-1.2% w/w. This compound demonstrates higher transdermal absorption rate than other common monoterpenes and may enhance skin penetration of active ingredients [4].

Stability and Degradation Prevention

This compound presents significant stability challenges due to its sensitivity to air, heat, and light, which accelerate oxidation and lead to off-notes in finished products [4]. Several strategies mitigate degradation:

  • Stabilization Additives: Samples stabilized with 0.1-0.2% tocopherol derivatives exhibit 35% less oxidation over six months compared to unstabilized controls [4].

  • Storage Optimization: Blending this compound with sesquiterpenes like β-caryophyllene and α-humulene at a 2:1 ratio reduces evaporation loss by up to 18% during storage [4].

  • pH Considerations: Formulators should consider acid-catalyzed cyclization of this compound at pH <4.0 when developing citrus-flavored formulations [4].

Regulatory and Safety Considerations

The safety profile of β-myrcene has been subject to scientific scrutiny due to studies by the National Toxicology Program (USA) that showed increased incidence of kidney and liver neoplasms in rodents [1]. In 2018, the FDA took regulatory action to no longer permit the use of β-myrcene as a food additive based on legal action taken under the Delaney Clause, which prohibits FDA approval of any food additive that caused cancer in humans or animals [1]. Importantly, the FDA confirmed there was no safety concern for β-myrcene to public health under the conditions of its intended use [1].

In 2015, beta-myrcene was added to California's Proposition 65 list of chemicals known to the state to cause cancer or reproductive harm [5]. Despite these regulatory actions, countless permitted food products continue to naturally contain significant levels of β-myrcene, and several regulatory and scientific expert bodies have argued that β-myrcene is safe under conditions of intended use as a flavouring substance [1].

Conclusion and Research Directions

β-Myrcene represents a biologically significant terpene with demonstrated pharmacological potential in preclinical studies. Its high abundance in both cannabis and hops, combined with its diverse biological activities, makes it a compelling target for further research and product development. The analytical methodologies reviewed, particularly GC-MS protocols, provide robust tools for precise quantification in plant materials and formulated products.

Significant research gaps remain, particularly regarding human clinical studies to confirm pharmacological effects observed in preclinical models [1]. The precise mechanisms underlying this compound's analgesic and sedative properties require further elucidation, especially its indirect interactions with the endocannabinoid system [3]. Future research directions should include:

  • Clinical trials validating analgesic, sedative, and anti-inflammatory effects in humans
  • Further investigation of entourage effects with cannabinoids and other terpenes
  • Formulation optimization to enhance stability and bioavailability
  • Biosynthetic pathway engineering for sustainable production

References

myrcene physical and chemical characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Physical & Chemical Properties

The table below summarizes the core physicochemical characteristics of β-myrcene.

Property Value / Description Reference
Common Name β-myrcene [1] [2]
IUPAC Name 7-Methyl-3-methylideneocta-1,6-diene [2]
CAS Number 123-35-3 [3]
Molecular Formula C₁₀H₁₆ [1] [3]
Molecular Weight 136.23 g/mol [1] [3]
Appearance Colourless to pale yellow clear, oily liquid [1] [3]
Odour Description Resinous, herbaceous, balsamic, green hop aroma [1]
Density 0.7847 g/cm³ at 25°C [1]
Boiling Point 167.1 °C at 1,013 hPa [1]
Melting Point < -10 °C [1]
Flash Point 44 °C (closed cup) [1]
Solubility Practically insoluble in water. Soluble in alcohol, chloroform, ether, glacial acetic acid. [1] [3]
Log P (Octanol-Water) 4.58 (indicating high lipophilicity) [3]
Stability Unstable; polymerizes spontaneously at room temperature. Typically stabilized with antioxidants like BHT. [1] [3]

Hazard and Safety Information

For laboratory and industrial handling, please note the following safety classifications and hazards.

Category Details Reference
GHS Hazard Codes H226, H304, H315, H319 (Flammable, toxic if swallowed, causes skin and eye irritation) [3]
Safety Phrases P210, P301+P310, P305+P351+P338, P331 (Keep away from heat/sparks; IF SWALLOWED: call a doctor; IF IN EYES: rinse carefully) [3]
Storage Conditions Store at 2-8°C, away from oxidizing agents and radical initiators. [3]
Toxicological Notes Listed on California's Prop 65 as a potential carcinogen. Animal studies show increased kidney/liver neoplasms in rodents. [1] [2]

Synthesis and Industrial Production

Myrcene can be produced through several methods, from traditional chemical synthesis to modern bioengineering approaches.

Method Description Yield / Key Feature
Pyrolysis of β-Pinene The primary industrial method. Involves thermal cracking of β-pinene (from turpentine) at high temperatures (~400°C). Crude product is ~75-77% this compound, with limonene and other terpenes as by-products. [2] [4]
Metabolic Engineering in *E. coli* Engineered E. coli with heterologous mevalonate pathway, GPPS, and this compound synthase (MS). Reported yield of 58.19 ± 12.13 mg/L with in situ two-phase extraction. [5]
Hybrid Cell-Free System A cell-free platform mixing enzyme-enriched lysates from P. pastoris and E. coli, bypassing cellular constraints. A highly flexible platform for prototyping biosynthesis; yields significantly improved through optimization. [6]

Analytical Methods for Quantification

Gas Chromatography is the standard technique for this compound analysis, though it presents challenges due to the compound's volatile and unstable nature [1].

  • Recommended Technique: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) [1].
  • Sample Preparation: Traditional methods like hydro-distillation and solvent extraction can lead to the loss of volatile compounds. More modern techniques like headspace solid-phase microextraction may be preferable to preserve the original chemical profile [1].

Biological Activities and Research Applications

This compound exhibits a range of biological properties that are of interest for drug development, though most data is from pre-clinical studies [1].

G cluster_mechanisms Key Postulated Mechanisms This compound This compound Biological_Effects Reported Biological Effects This compound->Biological_Effects Analgesic Analgesic Biological_Effects->Analgesic AntiInflammatory Anti-inflammatory Biological_Effects->AntiInflammatory Anxiolytic Anxiolytic Biological_Effects->Anxiolytic Sedative Sedative Biological_Effects->Sedative Antioxidant Antioxidant Biological_Effects->Antioxidant M1 Suppression of NF-κB Activity M1->Analgesic M1->AntiInflammatory M1->Anxiolytic M1->Sedative M1->Antioxidant M2 Modulation of Neurotransmitter Systems (e.g., GABA, Dopamine) M2->Analgesic M2->AntiInflammatory M2->Anxiolytic M2->Sedative M2->Antioxidant M3 Interaction with TRPV1 Channels M3->Analgesic M3->AntiInflammatory M3->Anxiolytic M3->Sedative M3->Antioxidant M4 Antioxidant Action M4->Analgesic M4->AntiInflammatory M4->Anxiolytic M4->Sedative M4->Antioxidant

Figure: A simplified overview of this compound's biological effects and postulated mechanisms of action. The dashed lines indicate proposed, but not fully elucidated, pathways.

  • Analgesic & Anti-inflammatory: this compound has demonstrated analgesic effects in animal models. A key mechanism is the suppression of TNFα-induced NF-κB activity, a major pathway in the inflammatory response [1] [3].
  • Anxiolytic & Sedative: this compound is reported to have calming and sedative effects. It is considered a major contributor to the sedative "couch-lock" effect in certain cannabis strains [1].
  • Antioxidant: this compound exhibits free radical-scavenging properties, contributing to its potential anti-ageing and protective effects [1].

Key Information for Professionals

  • Regulatory Status: In 2018, the U.S. FDA withdrew authorization for this compound as a synthetic food additive due to the Delaney Clause. However, the FDA also stated there was no immediate safety concern, and it remains a natural component in many foods and beverages [1] [2].
  • Research Gap: While animal studies show promising therapeutic benefits, robust clinical trials in humans are lacking, indicating a significant area for future investigation [1].

References

Experimental Evidence on Myrcene's Effects & Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Mechanism Key Experimental Findings Model & Protocol Details Citation

| Analgesic & Anti-inflammatory (Arthritis) | Local application reduced joint pain and inflammation. Effect blocked by CB1/CB2 antagonists. Combination with CBD showed no synergistic effect. | Model: Male Wistar rats with chronic arthritis (Freund's adjuvant). Dose: Myrcene (1 & 5 mg/kg, s.c.); CBD (200 µg). Assays: von Frey hair algesiometry (pain), intravital microscopy (inflammation). | [1] | | Anti-allodynic (Neuropathic Pain) | Dose-dependently attenuated mechanical allodynia. Effect inhibited by a CB1 antagonist, but this compound did not directly activate CB1 receptors in vitro. | Model: Male & female mice with chronic constriction injury (CCI). Dose: this compound (1-200 mg/kg, i.p.). Assays: Electronic von Frey, TRUPATH assay (CB1 activity). | [2] | | TRPV1 Channel Activation | this compound activated TRPV1-dependent calcium influx. It modulated subsequent responses to other ligands (e.g., CBD), suggesting allosteric interaction. | Model: HEK293T cells expressing TRPV1. Assays: Calcium flux assays, whole-cell patch-clamp, molecular docking. | [3] | | Mechanism: Prostaglandin Pathway | Inhibited hyperalgesia induced by PGE2 (a prostaglandin) and abdominal writhing in mice, suggesting action via COX pathway and prostaglandin synthesis inhibition. | Model: Rodent pain models (PGE2 injection, acetic acid-induced writhing). Assays: Paw withdrawal test, writhing response observation. | [4] |

This compound's Signaling Pathways in Pain and Inflammation

The following diagram maps the primary mechanistic pathways identified in the research for this compound's analgesic and anti-inflammatory effects, and its potential points of interaction with the endocannabinoid system.

G cluster_peripheral Peripheral & Spinal Cord Pathways cluster_effects Physiological Outcomes This compound This compound CB1 CB1 Receptor (Indirect/Endogenous) This compound->CB1 Engages CB2 CB2 Receptor (Anti-inflammatory) This compound->CB2 Activates TRPV1 TRPV1 Channel (Calcium Influx) This compound->TRPV1 Activates & Modulates Prostaglandin Inhibition of Prostaglandin Synthesis This compound->Prostaglandin Inhibits Pain_Relief Pain Relief CB1->Pain_Relief Blocks Pain Transmission Reduced_Inflammation Reduced Inflammation CB2->Reduced_Inflammation Reduces Immune Cell Activity Channel_Desensitization Potential Neuronal Desensitization TRPV1->Channel_Desensitization Chronic Activation Leads to Desensitization Prostaglandin->Pain_Relief Reduces Peripheral Sensitization Note Note: Solid lines indicate mechanisms with direct experimental support. Dashed lines represent a potential downstream consequence. Channel_Desensitization->Note

This compound's multi-target mechanism for pain and inflammation relief involves cannabinoid receptors, TRPV1 channels, and prostaglandin pathways.

Key Conclusions for Researchers

  • This compound is a multi-target therapeutic agent: Its efficacy arises from action on several biological targets rather than a single mechanism.
  • The "Entourage Effect" requires redefinition: Current evidence doesn't support a simple synergistic enhancement of CBD or THC. This compound's role may be additive or allosteric.
  • Consider sex-dependent effects: One study reported greater anti-allodynic potency in female mice [2], a critical factor for preclinical research and future clinical trials.

Future research should prioritize well-controlled human trials and further exploration of this compound's allosteric effects on channels like TRPV1 and its interactions with complex phytochemical mixtures.

References

myrcene safety profile and toxicology studies

Author: Smolecule Technical Support Team. Date: February 2026

Toxicology and Safety Profile of Myrcene

The table below summarizes the key toxicological and safety data from animal studies, which form the basis of the current safety assessment.

Study Type / Model Key Findings / Parameters Dosage / Exposure Reference
Acute Oral Toxicity (Mice) Approximate Lethal Dose (ALD) 5.06 g/kg body weight [1]
Acute Oral Toxicity (Rats) Approximate Lethal Dose (ALD) >11.39 g/kg body weight [1]
Intraperitoneal Toxicity (Rats) Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis 5.06 g/kg body weight [1]
Intraperitoneal Toxicity (Mice) Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis 2.25 g/kg body weight [1]
Carcinogenicity (Rodents) Increased incidence of kidney & liver neoplasms (NTP Study) Not Specified [2]
Genotoxicity (Salmonella/Microsome Assay) Not mutagenic Not Applicable [3]
Target Organs (Mice, oral) Liver and stomach identified as potential targets Not Specified [1]

Key Safety Considerations:

  • Regulatory Status: The FDA no longer permits the use of this compound as a direct food additive due to the Delaney Clause, which prohibits the approval of any additive that has been found to cause cancer in humans or animals [2]. It is critical to note that the FDA simultaneously confirmed that this compound poses no safety concern for public health under the conditions of its intended use, and it remains a natural component of many permitted foods and beverages [2].
  • Route of Administration: this compound is highly irritant when administered intraperitoneally, a finding that is crucial for designing pre-clinical animal studies but may have limited relevance for other exposure routes [1].

Experimental Protocols from Key Studies

For researchers aiming to replicate or build upon existing work, here are the methodologies from pivotal studies.

Single Dose Acute Toxicity Study

This foundational study established baseline acute toxicity data [1].

  • Test System: Rodents (mice and rats).
  • Substance: Beta-myrcene.
  • Administration Routes: Oral and intraperitoneal injection.
  • Primary Endpoints: Determination of the Approximate Lethal Dose (ALD). Necropsy and histopathological examination of organs were conducted to identify target organs.
  • Key Methodology: The study observed animals for mortality and clinical signs of toxicity following a single administration of the compound.
In Vivo Anti-inflammatory & Safety in Colitis Model

This study provides a protocol for evaluating efficacy and sub-chronic safety in a disease model [4].

  • Disease Model: Dextran Sodium Sulfate (DSS)-induced colitis in mice.
  • Test Substance: Beta-myrcene.
  • Dosing Regimen: Administered at 50 mg/kg and 100 mg/kg body weight.
  • Control Group: Positive control group treated with sulfasalazine (SAZ), a standard anti-IBD drug.
  • Primary Efficacy Endpoints:
    • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.
    • Colon Length: Shortening is a key marker of inflammation severity.
    • Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil infiltration.
    • Histological Scoring: Blind evaluation of colon tissue architecture and damage.
    • Cytokine & Protein Analysis: Measurement of pro-inflammatory mediators (IL-6, IL-1β, TNF-α, COX-2, iNOS) and key proteins in the MAPK/NF-κB pathways via techniques like Western Blot and RT-PCR.

Mechanisms of Action: Signaling Pathways

This compound's biological activities are linked to its interaction with multiple molecular targets. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory effects, as demonstrated in the colitis model study [4].

G cluster_inflammation Inflammatory Stimuli cluster_pathways Activated Signaling Pathways cluster_transcription Pro-inflammatory Gene Expression DSS DSS MAPK MAPK Pathway (ERK, JNK, p38) DSS->MAPK Activates NFkB NF-κB Pathway DSS->NFkB Activates TNF_alpha TNF_alpha TNF_alpha->NFkB Activates This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Genes Cytokines (IL-6, TNF-α) Enzymes (COX-2, iNOS) MAPK->Genes Induces NFkB->Genes Induces Inflammation Inflammation Genes->Inflammation Leads to

Beyond the anti-inflammatory pathway, this compound also exhibits analgesic (pain-relieving) properties. These effects are suggested to be mediated by the activation of the α2-adrenergic receptor, potentially leading to the release of endogenous opioid peptides [3]. Furthermore, this compound has been identified as a direct activator of the TRPV1 ion channel, a well-known nociceptive receptor, which may contribute to its analgesic effects through a process of receptor desensitization [5].

Formulation and Stability Considerations for R&D

When developing this compound-based products, its chemical and physical properties present specific challenges [6]:

  • Stability: this compound is volatile and can polymerize spontaneously at room temperature. It is also sensitive to oxidation when exposed to air, heat, or light, which can degrade the product and alter its sensory profile.
  • Solubility: It is practically insoluble in water but soluble in alcohols, oils, and other organic solvents. This is a critical factor for delivery system design.
  • Formulation Strategies:
    • Use of antioxidant stabilizers like tocopherols can significantly reduce oxidative degradation.
    • Blending with sesquiterpenes (e.g., β-caryophyllene) can improve stability.
    • For liquid formulations, nitrogen-flushing of headspace can extend shelf life.
    • Optimal concentration ranges vary by product type (e.g., 0.5-2.0% for vape cartridges, 0.2-0.8% for tinctures).

Conclusions and Research Gaps

  • It demonstrates a favorable acute toxicity profile with high lethal doses in rodents [1] and shows no signs of mutagenicity [3].
  • Its primary safety concern stems from rodent carcinogenicity studies, which have influenced its regulatory status as a direct food additive, though not as a natural component of food [2].
  • Robust anti-inflammatory and analgesic mechanisms are supported by in vitro and in vivo data, involving key pathways like MAPK, NF-κB, and TRPV1 [5] [4].

The most significant research gap is the lack of human studies. Current data on both efficacy and long-term safety are almost exclusively derived from animal and cell models. Future research should prioritize clinical trials in humans to conclusively determine the therapeutic benefits and safety of this compound for drug development.

References

Known Biological Activities and Targets

Author: Smolecule Technical Support Team. Date: February 2026

Although human clinical data is lacking, preclinical studies (primarily in animals) have identified several key biological properties and molecular targets for myrcene, summarized in the table below [1] [2].

Property/Target Reported Mechanism or Effect (Preclinical Data)
Analgesic Potential activation of cannabinoid receptor type 2 (CB2), modulation of adenosine signaling, and inhibition of pro-inflammatory pathways [2].
Sedative Interaction with GABAergic system suggested to contribute to calming effects [1].
Anti-inflammatory Inhibition of key pro-inflammatory signaling pathways, such as NF-κB and COX-2 [2].
Antioxidant Neutralization of free radicals, potentially contributing to anti-aging and protective effects [1].
Molecular Targets Cannabinoid receptors (CB2), Transient Receptor Potential (TRP) channels, and adenosine receptors [2].

Proposed Metabolic Pathway

This compound, as an acyclic monoterpene, is expected to be metabolized primarily by Cytochrome P450 (CYP) enzymes in the liver, similar to other terpenes and cannabinoids [3] [4] [5]. The following diagram illustrates the hypothesized major metabolic pathway based on general terpene metabolism.

myrcene_metabolism Hypothesized this compound Metabolism Pathway This compound This compound Phase I Metabolism\n(CYP450 Oxidation) Phase I Metabolism (CYP450 Oxidation) This compound->Phase I Metabolism\n(CYP450 Oxidation) Hydroxylated this compound\n(e.g., Myrcenol) Hydroxylated this compound (e.g., Myrcenol) Phase I Metabolism\n(CYP450 Oxidation)->Hydroxylated this compound\n(e.g., Myrcenol) Phase II Metabolism\n(Conjugation) Phase II Metabolism (Conjugation) Hydroxylated this compound\n(e.g., Myrcenol)->Phase II Metabolism\n(Conjugation) Glucuronidated Metabolite Glucuronidated Metabolite Phase II Metabolism\n(Conjugation)->Glucuronidated Metabolite Renal / Biliary\nExcretion Renal / Biliary Excretion Glucuronidated Metabolite->Renal / Biliary\nExcretion

This proposed pathway involves two main phases [3] [5]:

  • Phase I (Functionalization): Introduction of a reactive or polar group, such as hydroxylation via CYP450 enzymes, to form metabolites like myrcenol.
  • Phase II (Conjugation): conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form water-soluble glucuronides that are readily excreted.

Research Implications and Gaps

The absence of detailed human PK data for this compound represents a significant knowledge gap. Key considerations for researchers include:

  • Drug Interaction Potential: this compound may inhibit or induce specific CYP450 enzymes. Co-consumption with major CYP450 substrate drugs (e.g., warfarin) could pose interaction risks [6] [4] [5].
  • Entourage Effect: this compound may work synergistically with cannabinoids like THC and CBD, modulating overall effects and metabolism of cannabis-based products [2] [3].
  • Toxicology: High doses have raised safety concerns in animal studies; thorough human toxicology studies are needed [1].

References

Comprehensive Analytical Methods for Myrcene Quantification in Cannabis Oil: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene and Analytical Challenges

β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an abundant monoterpene in Cannabis sativa L. that serves as a critical quality marker for strain characterization and product standardization. As the most prevalent terpene in many cannabis cultivars, this compound concentration influences both the aromatic profile and potential therapeutic effects of cannabis products through synergistic interactions with cannabinoids, known as the entourage effect [1] [2]. This compound presents significant analytical challenges due to its volatility, low water solubility, and susceptibility to degradation through oxidation, isomerization, and cyclization reactions when exposed to heat, light, or air [1] [3]. These properties complicate accurate quantification in cannabis oil matrices, which contain complex mixtures of terpenes, cannabinoids, flavonoids, and other plant constituents.

The chemical complexity of cannabis oil demands robust analytical methods that can resolve this compound from co-eluting compounds while maintaining accuracy and precision across varying concentration ranges. Furthermore, the regulatory landscape for cannabis testing continues to evolve, with states like New Jersey requiring comprehensive safety and potency testing, including terpene profiling, for all cannabis products sold in licensed dispensaries [4]. These application notes provide detailed protocols for this compound quantification using multiple analytical techniques to support researchers, scientists, and drug development professionals in obtaining reliable, reproducible results for product standardization, stability studies, and pharmacological research.

Summary of Analytical Methods

Multiple analytical techniques are available for this compound quantification in cannabis oil, each offering distinct advantages and limitations. The selection of an appropriate method depends on various factors including required sensitivity, equipment availability, sample throughput, and regulatory requirements. The following table summarizes the primary methods used for this compound quantification, their key characteristics, and appropriate applications:

Table 1: Comparison of Analytical Methods for this compound Quantification in Cannabis Oil

Method Detection Limits Linear Range Key Advantages Common Applications

| GC-FID | LOD: 0.3 μg/mL LOQ: 1.0 μg/mL [5] | 1-100 μg/mL [5] | Excellent sensitivity, established methodology, high reproducibility | Regulatory testing, quality control, terpene profiling | | GC-MS | LOD: ~0.75 μg/g (750 ppb) [6] | 0.75-100 μg/mL [6] | Compound identification capability, high sensitivity | Method development, research, contaminant identification | | HPLC-UV | Not specified in sources | Not fully characterized [7] | Compatible with thermally labile compounds, no derivatization needed | Stability studies, formulation analysis | | Comprehensive 2D-LC | Not specified in sources | Validated for 23 terpenes [8] | High peak capacity, simultaneous cannabinoid and terpene analysis | Complex matrix analysis, research method development | | UV Spectrophotometry | Method-specific [9] | 0.01-0.1% (v/v) [9] | Cost-effective, rapid screening | Formulation release studies, quality screening |

Gas chromatography-based methods (GC-FID and GC-MS) remain the gold standard for terpene analysis due to their superior resolution, sensitivity, and established validation protocols [5] [6]. These methods are particularly suitable for regulatory compliance and quality control in cannabis testing laboratories. In contrast, HPLC-based methods offer advantages for specific applications where thermal degradation is a concern or when simultaneous cannabinoid quantification is required [8]. UV spectrophotometry provides a cost-effective alternative for rapid screening of this compound in formulations, though it may lack the specificity of chromatographic methods [9] [3].

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Principle and Scope

This GC-FID protocol provides a validated method for the quantification of this compound and other major terpenes in cannabis oil samples. The method offers excellent sensitivity with a reported limit of detection (LOD) of 0.3 μg/mL and limit of quantification (LOQ) of 1.0 μg/mL for this compound, with linear response across the range of 1-100 μg/mL [5]. The method is suitable for the analysis of monoterpenes and sesquiterpenes in cannabis oils, concentrates, and extracts, providing reliable results for quality control, stability testing, and product labeling.

Equipment and Reagents
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with FID and autosampler
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent low-polarity stationary phase
  • Data System: ChemStation software or equivalent for data acquisition and processing
  • Internal Standard: n-Tridecane (≥99% purity), prepared at 100 μg/mL in ethyl acetate
  • Reference Standards: β-myrcene (≥95% purity) and other terpene standards
  • Solvents: Ethyl acetate (HPLC grade)
  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Sample Preparation Procedure
  • Weigh approximately 1.0 g of homogenized cannabis oil sample into a 15 mL centrifuge tube.
  • Add 10 mL of internal standard solution (100 μg/mL n-tridecane in ethyl acetate).
  • Vortex mix for 30 seconds to ensure complete homogenization.
  • Sonicate for 15 minutes at room temperature to facilitate extraction.
  • Centrifuge at 3000 rpm for 5 minutes to separate insoluble particulates.
  • Transfer supernatant to GC vial without filtration to prevent volatile compound loss.
  • Analyze within 24 hours when stored at 4°C to prevent degradation.
Instrumental Parameters

Table 2: GC-FID Instrument Parameters for Terpene Analysis

Parameter Specification
Injector Split mode (15:1 ratio), 250°C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 70°C (hold 2 min), ramp 3°C/min to 85°C, then 2°C/min to 165°C (hold 1 min), then 30°C/min to 250°C (hold 20 min)
Detector FID at 300°C, H₂ flow 40 mL/min, air flow 500 mL/min, makeup flow 27 mL/min
Injection Volume 2 μL
Quantification and Method Validation

Calibration standards are prepared at six concentration levels (1, 5, 10, 25, 50, and 100 μg/mL) in ethyl acetate containing 100 μg/mL n-tridecane as internal standard. The calibration curve is constructed by plotting the peak area ratio (this compound to internal standard) against concentration. The method demonstrates excellent linearity with correlation coefficients (r²) >0.99 for this compound and other terpenes [5]. Precision studies show relative standard deviations (RSD) <10% for this compound quantification in cannabis matrices, with accuracy ranging from 89-111% depending on the matrix [5].

The following diagram illustrates the complete GC-FID analytical workflow:

gc_fid_workflow cluster_GC GC-FID Conditions Start Start Sample Preparation Weigh Weigh 1.0 g Cannabis Oil Start->Weigh AddIS Add 10 mL Internal Standard (n-Tridecane in Ethyl Acetate) Weigh->AddIS Mix Vortex Mix for 30 Seconds AddIS->Mix Sonicate Sonicate for 15 Minutes Mix->Sonicate Centrifuge Centrifuge at 3000 rpm for 5 Minutes Sonicate->Centrifuge Transfer Transfer Supernatant to GC Vial Centrifuge->Transfer Analyze GC-FID Analysis Transfer->Analyze Quantify Data Analysis and Quantification Analyze->Quantify GC1 Column: DB-5MS (30m × 0.25mm, 0.25μm) GC2 Oven Program: 70°C (2 min) to 250°C GC3 Injector: 250°C Split 15:1 GC4 Detector: FID at 300°C

High-Performance Liquid Chromatography (HPLC) Method

Principle and Scope

This HPLC-UV method provides an alternative approach for quantifying this compound in cannabis oil, particularly suitable for thermally labile formulations or when simultaneous cannabinoid analysis is required. The method utilizes reversed-phase chromatography with UV detection and has been validated for the analysis of monoterpenoids in nanoemulsions and cannabis oils [7]. While GC methods are generally preferred for volatile terpenes, HPLC offers advantages for specific applications where thermal degradation may be a concern or when instrumentation compatibility is a factor.

Equipment and Reagents
  • HPLC System: Binary or quaternary pump system with autosampler and column oven
  • Detector: UV-Vis or PDA detector set to 226 nm for this compound detection
  • Column: Phenomenex Synergi Fusion-RP column (150 mm × 4.6 mm ID, 4 μm particle size) or equivalent C18 column
  • Mobile Phase: Acetonitrile:water (60:40, v/v), isocratic elution
  • Reference Standards: β-myrcene (≥95% purity)
  • Solvents: HPLC-grade acetonitrile, water, and methanol
Sample Preparation
  • Dilute cannabis oil sample 1:100 (w/v) in acetonitrile.
  • Vortex mix for 60 seconds until homogeneous.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Centrifuge at 10,000 rpm for 5 minutes to remove particulates.
  • Filter through 0.22 μm PVDF syringe filter into HPLC vial.
Chromatographic Conditions

Table 3: HPLC-UV Instrument Parameters for this compound Analysis

Parameter Specification
Column Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm, 4 μm)
Mobile Phase Acetonitrile:water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 μL
Detection Wavelength 226 nm
Run Time 15 minutes
Method Validation

The HPLC method demonstrates excellent precision with RSD values <2% for this compound quantification in nanoemulsions [7]. The method shows linear response with correlation coefficients of 0.999 for this compound and p-cymene across validated concentration ranges. Accuracy studies show recovery rates within acceptable limits for quality control applications, though specific values for cannabis oil matrices should be established during method validation.

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC)

Principle and Scope

Comprehensive two-dimensional liquid chromatography (LC×LC) represents an advanced approach for the simultaneous analysis of cannabinoids and terpenes in cannabis inflorescence and extracts [8]. This method provides significantly enhanced peak capacity compared to traditional one-dimensional separation, enabling resolution of complex cannabis oil matrices where co-elution problems may occur with conventional methods. The LC×LC method utilizes two reversed-phase separation mechanisms with different selectivity, coupled with intelligent active modulation at the interface to maintain separation efficiency.

Equipment and Reagents
  • LC×LC System: Two-dimensional liquid chromatography system capable of active modulation
  • Columns:
    • First dimension: C18 column (150 mm × 3.0 mm ID, 2.7 μm particle size)
    • Second dimension: F5 (pentafluorophenyl) column (50 mm × 4.6 mm ID, 2.7 μm particle size)
  • Mobile Phases:
    • First dimension: Water (A) and methanol (B), both with 0.05% formic acid
    • Second dimension: Water (A) and acetonitrile (B), both with 0.05% formic acid
  • Reference Standards: this compound and other terpene standards, cannabinoid standards
Chromatographic Conditions

Table 4: LC×LC Parameters for Simultaneous Terpene and Cannabinoid Analysis

Parameter First Dimension Second Dimension
Column C18 (150 mm × 3.0 mm, 2.7 μm) F5 (50 mm × 4.6 mm, 2.7 μm)
Mobile Phase Water/methanol + 0.05% FA Water/ACN + 0.05% FA
Gradient 5-95% B in 60 min 5-95% B in 0.3 min
Flow Rate 0.05 mL/min 3.0 mL/min
Temperature 35°C 35°C
Injection Volume 5 μL
Method Benefits and Limitations

The primary advantage of LC×LC is its exceptional separation power for complex cannabis oil matrices, allowing simultaneous quantification of terpenes and cannabinoids in a single analysis while avoiding the decarboxylation issues associated with GC analysis of acidic cannabinoids [8]. This method is particularly valuable for comprehensive profiling of cannabis genotypes, stability studies, and investigation of synergistic relationships between cannabis constituents. However, the method requires specialized instrumentation and significant method development expertise, making it most suitable for research applications rather than routine quality control.

UV Spectrophotometric Method

Principle and Scope

This UV spectrophotometric method provides a cost-effective alternative for quantifying β-myrcene released from polymeric matrices in aqueous media, using polysorbate 80 as an emulsifying agent to homogenize the hydrophobic compound in aqueous medium [9] [3]. While lacking the specificity of chromatographic methods, this approach offers advantages for rapid screening, formulation release studies, and stability testing where equipment limitations exist. The method is particularly suitable for analyzing this compound in nanoemulsions, encapsulated formulations, and delivery systems where traditional chromatography may be unavailable or impractical.

Equipment and Reagents
  • UV-Vis Spectrophotometer with 1 cm quartz or glass cuvettes
  • β-myrcene standard (technical grade)
  • Polysorbate 80 (0.05% w/v solution in water)
  • Solvents: Appropriate solvents for sample preparation
  • Reference standard: β-myrcene of known purity
Sample Preparation
  • Prepare samples in 0.05% (w/v) polysorbate 80 solution to homogenize this compound in aqueous medium.
  • Use β-myrcene concentrations ranging from 0.01% to 0.1% (v/v) for calibration [9].
  • Vortex mix thoroughly to ensure complete emulsification.
  • Analyze immediately after preparation to prevent precipitation or degradation.
Analytical Procedure
  • Zero the spectrophotometer using 0.05% polysorbate 80 solution as blank.
  • Scan standards and samples from 200-300 nm to identify maximum absorbance wavelength.
  • Measure absorbance at 226 nm (λmax for this compound) for all standards and samples.
  • Prepare calibration curve using concentrations of 0.01% to 0.1% (v/v) β-myrcene.
  • Calculate sample concentrations from the calibration curve.
Method Validation

The UV method demonstrates acceptable linearity with correlation coefficients (R²) >0.99 for β-myrcene in the specified concentration range [9]. Statistical analysis confirms method repeatability with acceptable precision across triplicate measurements performed on three different days. Accuracy studies show recovery rates within acceptable limits, though the method is more suitable for relative comparisons rather than absolute quantification in complex matrices.

Quality Control and Method Validation

System Suitability Testing

System suitability tests must be performed before each analytical run to ensure method reliability. For GC methods, inject a system suitability solution containing this compound at mid-calibration range concentration (e.g., 50 μg/mL). The peak area RSD for six consecutive injections should be <5%, with retention time RSD <1%. The theoretical plate count for this compound should exceed 5,000 plates/meter, and the tailing factor should be <2.0 for all terpene peaks.

Method Validation Parameters

For regulatory compliance, this compound quantification methods should be validated according to AOAC guidelines or equivalent protocols [5]. Key validation parameters include:

  • Linearity: Minimum of five concentration levels, with r² > 0.990
  • Accuracy: Spike recovery studies with acceptable range of 90-110%
  • Precision: Repeatability (intra-day) RSD < 5% and intermediate precision (inter-day) RSD < 10%
  • Specificity: Resolution > 1.5 from nearest eluting compound
  • LOD and LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively
Quality Control Samples

Quality control samples at low, mid, and high concentrations should be analyzed with each batch of samples. These QC samples should be prepared from independent reference standard stock solutions different from those used for calibration. Acceptance criteria for QC samples should be within ±15% of nominal concentrations, with at least 67% of QC samples meeting these criteria.

Conclusion

Accurate quantification of this compound in cannabis oil requires careful method selection based on analytical requirements, equipment availability, and intended application. GC-based methods remain the preferred choice for regulatory testing and terpene profiling due to their superior resolution, sensitivity, and established validation protocols [5] [6]. HPLC methods offer viable alternatives for specific applications, particularly when simultaneous cannabinoid analysis is required or when thermal degradation is a concern [7] [8]. UV spectrophotometry provides a cost-effective approach for formulation screening and release studies where extreme specificity is not required [9].

The continuing evolution of cannabis regulations and product complexity necessitates ongoing method refinement and validation to ensure accurate this compound quantification. Analytical scientists should consider matrix effects, stability concerns, and method compatibility when developing or adapting these protocols for specific cannabis oil products. Through implementation of rigorous quality control measures and regular method performance verification, researchers and testing laboratories can ensure the reliability and accuracy of this compound quantification data supporting product development, quality assurance, and regulatory compliance.

References

LC-MS myrcene analysis in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

LC-APCI-MS/MS Method for Terpene Analysis

A 2024 study developed and validated a liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the simultaneous quantification of 16 terpenes, including myrcene, and 7 cannabinoids [1]. This method is notable for analyzing volatile terpenes using LC-MS without derivatization, which is typically a challenge.

  • Sample Preparation: The method uses a simple and fast ethanolic extraction. Cannabis samples were prepared by extracting the flowers in ethanol [1].
  • Chromatography:
    • Column: Symmetry C18 column (4.6 × 100 mm, 3.5 µm particle size) maintained at 45°C [1].
    • Mobile Phase: A gradient elution with (A) 2 mM ammonium acetate with 0.1% (v/v) formic acid in water, and (B) 2 mM ammonium acetate with 0.1% (v/v) formic acid and 5% (v/v) water in methanol [1].
    • Flow Rate: 0.7 mL/min [1].
    • Injection Volume: 5 µL [1].
    • Run Time: Separation was accomplished within 25 minutes [1].
  • Mass Spectrometry:
    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode [1].
    • Detection: Multiple Reaction Monitoring (MRM). Using two selective mass transitions allows for the simultaneous quantification of co-eluting analytes [1].
  • Method Validation: The method was validated for selectivity, accuracy (bias < 15% for all analytes), precision, robustness, and linearity. The recovery for terpenes was between 80 and 120% [1].

The experimental workflow of this method is summarized in the following diagram:

G A Sample Preparation B Ethanol Extraction A->B C LC Separation B->C D C18 Column C->D E Methanol/Ammonium Acetate Gradient C->E F MS Detection & Quantification C->F G APCI Ionization (Positive Mode) F->G H MRM Detection F->H

Quantitative Data from the LC-APCI-MS/MS Method

The table below summarizes the key performance data for the analysis of terpenes, as reported in the study [1].

Parameter Description / Value
Analytes 16 terpenes (including this compound) & 7 cannabinoids
Sample Type Cannabis sativa L. flower extracts
Linearity & Accuracy Linear range demonstrated; accuracy (bias) < 15% for all analytes
Precision Met international validation guidelines
Recovery 80-120% for terpenes
Key Advantage Single-injection analysis of terpenes and cannabinoids without derivatization

Key Considerations for Method Adaptation

The methodology above was developed for cannabis flowers. Adapting it for other complex biological samples (e.g., plasma, urine, tissues) requires consideration of several factors:

  • Sample Cleanup: Biological samples like plasma contain proteins and phospholipids that can cause significant matrix effects. A protein precipitation step using cold acetonitrile or methanol is a common starting point. Further cleanup with solid-phase extraction (SPE) may be necessary to reduce ion suppression or enhancement [2].
  • Matrix Effects: The APCI source was reported to show no significant susceptibility to ion suppression or enhancement in the tested cannabis matrix [1]. However, this must be rigorously re-evaluated for each new biological matrix.
  • Internal Standards: For accurate quantification, especially in complex matrices, use a stable isotope-labeled internal standard for this compound (if commercially available) or a structurally similar compound to correct for losses during sample preparation and variations in MS response.

Alternative and Complementary Techniques

While your focus is on LC-MS, other techniques are well-established for terpene analysis and can inform your method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most traditional and widely used method for analyzing volatile terpenes [3] [4]. It typically offers excellent separation efficiency. However, it requires high temperatures, which can lead to the degradation of certain compounds.
  • Headspace-GC-MS: This technique is ideal for profiling volatile organic compounds (VOCs) without complex solvent extraction, as it analyzes the gas phase above a sample [5]. It is highly useful for aroma profiling or when minimizing sample preparation is desired.

I hope this detailed application note provides a solid foundation for your work. Should you need further clarification on the methodologies or wish to explore specific aspects like MRM transitions in more depth, please feel free to ask.

References

myrcene analysis sample preparation requirements

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene Analysis

This compound (β-myrcene or 7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene serving as a significant aromatic and bioactive component in various plants including cannabis, hops, lemongrass, and thyme [1] [2]. Its analysis is essential for pharmaceutical development, product standardization, agricultural research, and quality control across multiple industries [1]. Accurate this compound quantification faces challenges due to its volatility, limited aqueous solubility, and susceptibility to degradation through oxidation, isomerization, cyclization, or dehydrogenation reactions [3] [4]. This document provides comprehensive methodologies for sample preparation and analysis using various analytical techniques.

Sample Preparation Fundamentals

General Considerations
  • Sample Homogeneity: Ensure representative sampling through proper mixing and homogenization [1].
  • Light and Temperature Control: Protect samples from light and excessive heat to prevent degradation [4].
  • Sample Preservation: Store samples appropriately (typically -20°C) and analyze promptly to maintain integrity [1].
Sample Requirements by Type

Table 1: Sample Requirements for this compound Analysis

Sample Type Minimum Quantity Biological Replicates Special Considerations
Plant Materials ≥1 g (solid), ≥1 mL (liquid) 3-6 Include leaves, stems, flowers, or whole plant extracts [1]
Animal Tissues ≥1 g (solid), ≥1 mL (liquid) 3-6 Tissue extracts or blood samples [1]
Cell Cultures ≥1×10⁶ cells 3-6 Cultured cells or cell lysates [1]
Cannabis Oil 40 μL N/A Use appropriate dilution solvents [5]
Nanoemulsions Variable N/A Consider stability and encapsulation efficiency [3]

Detailed Analytical Protocols

Protocol 1: GC-MS Analysis of Cannabis Terpenes

Principle: Gas chromatography-mass spectrometry provides high sensitivity and specificity for terpene separation and identification based on volatility and mass characteristics [6] [5].

Sample Preparation:

  • Internal Standard Solution: Prepare tridecane or dodecane internal standard solution [6] [5].
  • Hemp Flower Extract:
    • Weigh approximately 50 mg of homogenized plant material
    • Add 10 mL of appropriate solvent (e.g., ethyl acetate) with internal standard
    • Sonicate for 15-20 minutes, then centrifuge [6]
  • Cannabis Oil Preparation:
    • Dilute 40 μL of cannabis oil in 1 mL of ethyl acetate with internal standard
    • Vortex mix for 30 seconds [5]

GC-MS Instrument Conditions:

  • Column: 20 m × 0.18 mm × 0.18 μm dimensions [6]
  • Temperature Program: Optimized for terpene separation (gradient typically 40-300°C) [6]
  • Ionization Mode: Electron impact (EI) at 70 eV [6]
  • Detection: Full scan mode (m/z 40-400) [6]

Calibration:

  • Prepare calibration standards from 0.75 μg/mL to 100 μg/mL [6]
  • Use certified reference materials for accuracy [6]
  • Achieve correlation coefficients (R²) of ≥0.999 [5]
Protocol 2: HPLC Analysis of Monoterpenoids in Nanoemulsions

Principle: High-performance liquid chromatography with isocratic elution separates compounds based on polarity, suitable for thermally labile compounds [3].

Sample Preparation:

  • Nanoemulsion Treatment:
    • Dilute nanoemulsion samples with appropriate solvent
    • Filter through 0.45 μm membrane if necessary [3]
  • Standard Solutions:
    • Prepare this compound and p-cymene standards in acetonitrile
    • Serial dilute to create calibration curve [3]

HPLC Conditions:

  • Column: Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm id, 4 μm) [3]
  • Mobile Phase: Acetonitrile:water (60:40, v/v) [3]
  • Flow Rate: 1.0 mL/min [3]
  • Detection: UV detection at appropriate wavelength [3]
  • Temperature: Ambient or controlled column temperature [3]

Validation Parameters:

  • Linearity: R² ≥ 0.999 [3]
  • Precision: RSD < 2% [3]
  • Accuracy: 95-105% recovery [3]
Protocol 3: UV Spectrophotometry for Aqueous Release Studies

Principle: Ultraviolet spectrophotometry provides a cost-effective alternative for quantifying this compound release in aqueous media using surfactants to homogenize hydrophobic compounds [4].

Sample Preparation:

  • Surfactant Solution: Prepare 0.5% (w/v) polysorbate 80 in aqueous medium [4]
  • Standard Curve: Prepare this compound standards in concentration range of 5-35 μg/mL [4]
  • Emulsification:
    • Mix standard solutions with surfactant solution
    • Ensure complete homogenization [4]

Instrument Conditions:

  • Wavelength Selection: Determine λmax for this compound (typically 210-230 nm) [4]
  • Path Length: 1 cm standard quartz cuvette [4]
  • Reference: Use surfactant solution as blank [4]

Validation:

  • Linearity: Acceptable R² values [4]
  • Precision: Confirmed through Student's t-test [4]
  • Range: 5-35 μg/mL with appropriate dilution for higher concentrations [4]
Protocol 4: NMR Sample Preparation for Structural Confirmation

Principle: Nuclear magnetic resonance spectroscopy provides structural elucidation and confirmation of this compound through characteristic chemical shifts [7] [8] [9].

Sample Preparation:

  • Sample Quantity:
    • ¹H NMR: 5-25 mg of material [7] [9]
    • ¹³C NMR: 50-100 mg of material [9]
  • Solvent Selection: Use appropriate deuterated solvent (CDCl₃, acetone-D₆, DMSO-D₆) [7] [9]
  • Filtration: Filter through glass wool-packed Pasteur pipette to remove particulates [7]
  • Sample Height: Adjust to 4 cm (Bruker) or 5 cm (Varian) - approximately 0.55-0.7 mL volume [7] [9]
  • Reference Standard: Use minimal TMS (1 drop in 5-10 mL solvent) or residual solvent peaks [7]

Quality Control:

  • Tube Quality: Use clean, unscratched NMR tubes [7] [9]
  • Clarity: Ensure sample solution is completely clear [7]
  • Labeling: Mark tubes with permanent marker [7]

Comparative Method Selection

Table 2: Method Comparison for this compound Analysis

Parameter GC-MS HPLC UV Spectrophotometry NMR
Primary Use Quantification & identification Quantification in formulations Release studies in aqueous media Structural confirmation
Sensitivity 0.75 μg/g (750 ppb) [6] Similar to GC-MS [3] 5-35 μg/mL [4] ~5 mg for ¹H [7]
Sample Type Plant materials, oils Nanoemulsions, formulations Aqueous solutions with surfactants [4] Purified extracts
Sample Volume 1-2 μL injection [6] 5-20 μL injection [3] 1-3 mL cuvette volume [4] 0.55-0.7 mL [7]
Analysis Time ~20 minutes [6] ~15-30 minutes [3] <5 minutes [4] 5-60 minutes [7]
Key Equipment GC-MS system with 20m column [6] HPLC with RP column [3] UV spectrophotometer [4] NMR spectrometer [7]

Experimental Workflows

This compound Analysis Method Selection Workflow

Quality Control and Troubleshooting

Internal Standards
  • GC-MS: Tridecane or dodecane (not naturally found in samples) [6] [5]
  • HPLC: Appropriate deuterated or structural analogs [3]
  • NMR: TMS for organic solvents, DSS or TSP for aqueous samples [7]
Common Issues and Solutions
  • Poor Recovery: Address volatility through cold handling and sealed containers [4]
  • Peak Tailing: Optimize injection temperature and liner in GC [6]
  • Low Sensitivity: Increase sample concentration or use selective ion monitoring [6] [5]
  • Degradation: Protect from light, heat, and oxygen; use antioxidants if necessary [4]

Applications and Case Studies

Case Study: Microbial Synthesis Monitoring

In metabolic engineering of Escherichia coli for this compound production, GC-MS analysis employed dodecane overlay for in situ extraction, mitigating cellular toxicity and enabling quantification of production levels up to 58.19 ± 12.13 mg/L [1].

Cannabis Product Labeling

The GC-MS method supports regulatory compliance for terpene profiling in commercial cannabis products, with low quantitation levels of 0.75 μg/g easily achieved for accurate product labeling [6].

Conclusion

These comprehensive protocols provide researchers with multiple pathways for this compound analysis tailored to specific sample types and research objectives. The GC-MS method offers the broadest application for plant materials and oils, while HPLC suits formulated products, UV spectrophotometry provides cost-effective aqueous release monitoring, and NMR delivers structural confirmation. Method selection should consider sensitivity requirements, equipment availability, and sample characteristics, with proper sample preparation being critical for all approaches.

References

Comprehensive Application Notes and Protocols for Validated GC-MS Method for Terpene Quantification in Cannabis sativa L.

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Terpenes represent a significant class of aromatic compounds found in various plant species, particularly in Cannabis sativa L., where they contribute not only to distinctive aromas but also to therapeutic effects through synergistic interactions with cannabinoids, known as the "entourage effect". [1] [2] [3] The chemical profiling of terpenes is thus essential for the quality control, standardization, and efficacy assessment of cannabis-based medicinal products. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for the identification and quantification of terpenes due to its high sensitivity, selectivity, and ability to provide definitive confirmation of analyte identity. [1] [4] This document outlines a rigorously validated GC-MS method for the quantification of key monoterpenes and sesquiterpenes in cannabis plant material and oils, providing researchers and analytical laboratories with a detailed protocol to ensure accurate and reproducible results.

Materials and Methods

Reagents and Standards
  • Terpene Reference Standards: α-Pinene (≥98%), β-Pinene (≥99%), β-Myrcene (≥90%), Limonene (≥96.5%), Linalool (≥96.5%), β-Caryophyllene (≥98%), Terpinolene (≥85%), α-Terpineol (≥90%), α-Humulene (≥96%), Caryophyllene oxide (≥99%). Purity should be confirmed by GC-MS prior to use. [1] [2] [4]
  • Internal Standard (IS): n-Tridecane (≥99%) or naphthalene-d8 can be used. The internal standard should be selected based on its absence in the sample matrix and a retention time that does not co-elute with target analytes. [2] [4] [5]
  • Solvents: Ethyl acetate, hexane, methanol, isopropanol (IPA). All solvents should be of analytical grade. Ethyl acetate has been identified as an optimal extraction solvent for a wide range of terpenes. [1] [2] [5]
  • Gas: Helium (He), carrier gas, purity ≥99.999%.
Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.
  • Mass Spectrometer Detector: A single quadrupole mass spectrometer is sufficient.
  • Data System: Software for instrument control, data acquisition, and processing (e.g., Agilent ChemStation).
  • GC Column: A mid-polarity stationary phase column is recommended, such as DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent. [2] [5]
Sample Preparation Protocol
2.3.1 Extraction Procedure
  • Homogenization: Dry cannabis plant material in a ventilated oven at 50°C for 24 hours. Grind the material to a fine, homogeneous powder using a stainless-steel grinder. [2]
  • Weighing: Precisely weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube. For cannabis oil, a smaller sample size (e.g., 40 μL) may be sufficient. [1] [2]
  • Spiking with Internal Standard: Add 10 mL of ethyl acetate containing the internal standard (e.g., n-Tridecane at 100 µg/mL). The internal standard corrects for potential losses during sample preparation and injection inconsistencies. [2] [4]
  • Extraction: Vortex the mixture for 30 seconds to ensure thorough wetting of the sample. Sonicate the sample in an ultrasonic bath for 15 minutes at room temperature.
  • Centrifugation: Centrifuge the sample at 3000 rpm (≈1500 rcf) for 5 minutes to pellet solid particulates.
  • Collection: Transfer the clear supernatant to a GC vial without filtration to avoid terpene adsorption. The sample is now ready for injection. [2]

Diagram: Sample Preparation Workflow

G A Homogenize & Dry Plant Material B Weigh 1.0 g Sample A->B C Add 10 mL Ethyl Acetate with Internal Standard B->C D Vortex for 30 seconds C->D E Sonicate for 15 minutes D->E F Centrifuge at 3000 rpm for 5 minutes E->F G Collect Supernatant F->G H Transfer to GC Vial Ready for Injection G->H

GC-MS Analytical Conditions

The following table summarizes the optimized instrument parameters for terpene separation and detection. [1] [2] [5]

Table 1: Optimized GC-MS Instrument Parameters

Parameter Specification Alternative/Note
Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm) Equivalent mid-polarity columns are suitable.
Injector Split (15:1 ratio) Splitless injection can be used for higher sensitivity.
Injection Volume 1 - 2 µL
Inlet Temperature 250 °C
Carrier Gas & Flow Helium, constant flow at 1.2 mL/min
Oven Program 70 °C (hold 2 min) -> 3 °C/min to 85 °C -> 2 °C/min to 165 °C (hold 1 min) -> 30 °C/min to 250 °C (hold 20 min) Total runtime ~60 min. [2]
Transfer Line Temp. 275 °C
Ion Source Temp. 275 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) Full scan mode can be used for qualitative analysis.
Calibration Curve Preparation
  • Stock Solutions: Prepare individual stock solutions of each terpene standard in ethyl acetate at a concentration of 1.0 mg/mL.
  • Working Standard Mixture: Combine appropriate volumes of each stock solution to create a mixed working standard containing all target terpenes.
  • Calibration Standards: Serially dilute the working standard mixture with ethyl acetate (containing a fixed concentration of IS) to prepare at least six calibration levels covering the expected concentration range in samples (e.g., 1 to 100 µg/mL). [2] [4]
  • Calibration Curve: Inject each calibration standard in triplicate. Plot the peak area ratio (analyte/IS) against the corresponding analyte concentration. Use linear regression with ( r^2 > 0.99 ) as an acceptance criterion.

Method Validation

The method was validated according to international guidelines (e.g., ICH, AOAC) for the following parameters: [1] [2] [4]

Table 2: Summary of Method Validation Data

Validation Parameter Result Reference
Linearity Range 1 - 100 µg/mL [2]
Coefficient (r²) > 0.99 for all terpenes [2] [4]
Limit of Detection (LOD) 0.25 - 0.30 µg/mL [2] [4]
Limit of Quantification (LOQ) 0.75 - 1.00 µg/mL [2] [4]
Accuracy (% Recovery) 89% - 111% (across spiked levels) [1] [2]
Precision (Repeatability) %RSD < 10% [2] [4]
Intermediate Precision %RSD < 10% [2] [4]

Application to Real Samples

The validated method has been successfully applied to quantify terpenes in various cannabis matrices, demonstrating its robustness and practical utility. [1] [2] [4] Key findings include:

  • Profile Variability: Significant differences in terpene profiles were observed among different C. sativa chemovars (high-THC, high-CBD, intermediate). [2]
  • Major Terpenes: β-Myrcene, limonene, and β-caryophyllene are often reported as dominant terpenes in commercial samples. [1] [3]
  • Oil Analysis: The method is equally applicable to cannabis oil preparations, with optimization of sample dilution to mitigate matrix effects. [1]

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the GC inlet liner is clean and deactivated. Replace the liner regularly, especially after analyzing high-concentration or dirty samples.
  • Low Recovery of Sesquiterpenes: Confirm the sonication time and temperature are sufficient. Using a surrogate matrix for calibration can help account for extraction inefficiencies. [5]
  • Inconsistent Internal Standard Response: Check for co-elution of the IS with matrix components. Verify the stability of the IS in the chosen solvent.
  • Carryover: Implement a robust needle wash procedure and ensure the GC oven program includes a high-temperature bake-out step to elute high-boiling point compounds.

Conclusion

The detailed GC-MS protocol described herein provides a reliable, sensitive, and fully validated method for the quantification of major terpenes in Cannabis sativa L. plant material and oils. The use of a simple liquid extraction with ethyl acetate and a robust GC-MS separation makes this method accessible for routine quality control in analytical laboratories. The validation data confirm that the method meets rigorous regulatory standards, ensuring the generation of accurate and reproducible data essential for the standardization of cannabis-based products and for further research into the synergistic "entourage effect" of cannabis constituents.

References

Comprehensive Application Notes and Protocols: Optimization of Myrcene Extraction from Plant Material

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene and Its Significance

This compound (β-myrcene or 7-methyl-3-methylene-1,6-octadiene) is a monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ that serves as a significant compound in fragrance, flavor, and therapeutic product development. As the most abundant terpene in modern cannabis cultivars, this compound represents over 32% of total terpene content on average and forms the foundation of countless successful product formulations—from premium vape cartridges to therapeutic topicals. [1] this compound exhibits an earthy, musky aroma with subtle notes of clove and fruit that become more pronounced at higher concentrations, with detection thresholds as low as 14 parts per billion in certain sensory environments. [1] This monoterpene is found in substantial quantities in various plants including cannabis, hops, lemon grass, mango, wild thyme, verbena, and cardamom, with some sources like wild thyme leaves containing up to 40% this compound by weight. [2]

Recent research has revealed diverse therapeutic properties of this compound, including sedative, analgesic, anti-inflammatory, and muscle-relaxant effects, particularly when combined with cannabinoids. [1] These properties make this compound particularly valuable in formulations targeting stress relief, sleep support, and pain management. The growing commercial importance of this compound across pharmaceutical, cosmetic, and food industries has driven the need for optimized extraction protocols that maximize yield while preserving the compound's structural integrity and bioactive potential.

Chemical and Physical Properties of this compound

This compound presents several critical properties that directly impact extraction, stability, and formulation strategies. With a boiling point of 166-168°C (331-334°F), this compound is particularly volatile during vaporization, requiring specific handling in thermal applications. [1] [2] It has a density of 0.794 g/cm³ at 20°C, making it lighter than water and prone to separation in aqueous solutions without proper emulsification. [1] this compound demonstrates high solubility in alcohols and oils but poor water solubility, creating formulation challenges that must be addressed through appropriate solvent selection or emulsification strategies. [1]

The structural instability of this compound presents significant challenges during extraction and storage. This compound is unstable in air, tending to polymerize, and undergoes accelerated oxidation when exposed to air, heat, or light, leading to off-notes in finished products. [1] [2] Samples require stabilization through the addition of alkylphenols or tocopherol to prevent degradation. [2] Additionally, this compound undergoes acid-catalyzed cyclization at pH <4.0, which is particularly relevant when developing citrus-flavored formulations. [1] These stability considerations necessitate careful handling throughout the extraction and purification processes, often requiring nitrogen-flushing of headspace and protection from light to extend shelf stability beyond 12 months.

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Technical Significance
Chemical Name 7-Methyl-3-methylene-1,6-octadiene IUPAC nomenclature for compound identification
Molecular Formula C₁₀H₁₆ Molecular weight: 136.238 g·mol⁻¹ [2] [3]
Boiling Point 166-168°C (331-334°F) [1] [2] Important for thermal extraction parameter optimization
Density 0.794 g/cm³ at 20°C [1] Impacts separation in aqueous systems
Solubility High in alcohols and oils; poor in water [1] Informs solvent selection for extraction
Stability Air, heat, and light sensitive; prone to oxidation [1] [2] Requires stabilization and protective handling

Extraction Methods for this compound

Conventional Extraction Techniques

Hydrodistillation (HD) represents one of the simplest and most widely used methods for essential oil extraction, including this compound-containing oils. In this process, plant material is completely immersed in water and heated to boiling in a Clevenger-type apparatus, with the resulting vapor mixture condensed and separated based on density differences. [4] [5] This method offers advantages of low equipment costs and operational simplicity but suffers from limitations including being time-consuming, having inability to fully separate all aromatic compounds, and potentially causing thermal degradation due to prolonged heating. [4] A study on Pistacia lentiscus L. oleo-gum resin demonstrated that hydrodistillation effectively extracts this compound among other terpenes, though with varying efficiency compared to other methods. [4]

Steam Distillation (SD) modifies the approach by keeping plant material separate from water, with steam passed through the sample to extract essential oils. [4] [5] This method offers several advantages over hydrodistillation, including higher essential oil yields, minimal loss of polar components, and enhanced EO composition. [4] The limitations primarily revolve around high energy costs, extended extraction times, and substantial solvent consumption. [4] In the steam distillation process, steam is injected through plant material containing the desired oils, releasing aromatic molecules and turning them into vapor, which then travels to a condenser where it cools back into liquid form and is separated based on density. [5]

Advanced Extraction Technologies

Superheated Steam Extraction (SHSE) represents an innovative approach that uses superheated steam (SHS) as an extraction agent, with steam heated above its boiling point at a specific pressure. [4] The benefits of such steam include lower oxygen capability, higher extraction efficiency, and enhanced heat conductivity. [4] As temperature increases in SHSE, it helps disrupt the plant cell membrane and subsequent liberation of EO. [4] A 2024 study on Pistacia lentiscus L. optimization demonstrated that SHSE yielded higher quantities of EO than other extraction methods, with optimum conditions identified as particle size of 0.75 mm, extraction time of 120 minutes, and temperature of 160°C, producing the highest EO yield of 5.7%. [4] This method has also been successfully applied to essential oils of Boswellia serrata oleo-gum resin, thyme, and black pepper. [4]

Enzyme-Assisted Hydrodistillation combines traditional hydrodistillation with enzymatic pre-treatment to enhance yield. This eco-friendly approach improves the release of intracellular compounds through selective degradation of plant cell wall cellulose by enzymes like cellulase. [6] Studies on Wurfbainia villosa leaves demonstrated that cellulase-assisted hydrodistillation increased volatile oil yield by 31.29% compared to conventional HD (0.772% vs. lower yield). [6] The optimal parameters identified were enzyme dosage 2.2%, enzymatic hydrolysis temperature 49°C, hydrolysis duration 73 minutes, and material/liquid ratio of 1:10.7 mg/mL. [6] This method offers advantages including enhanced efficiency, environmental sustainability, and better preservation of bioactive components' pharmacological properties. [6]

Table 2: Comparison of Extraction Methods for this compound-Containing Essential Oils

Extraction Method Key Operational Parameters This compound Yield Performance Advantages Limitations
Hydrodistillation (HD) Plant material immersed in water, boiling for 1-3 hours [4] [7] Varies by source: ~0.04-1.89% in cannabis [1] Low equipment cost, operational simplicity [4] Time-consuming, thermal degradation risk [4]
Steam Distillation (SD) Steam passed through plant material, 140-180°C [4] [5] Higher than HD for most applications [4] Higher yield, minimal polar component loss [4] High energy cost, long extraction time [4]
Superheated Steam Extraction (SHSE) 140-180°C, 90-150 min, optimized particle size [4] 5.7% yield from Pistacia lentiscus [4] Lower oxygen, higher efficiency, enhanced heat transfer [4] Emerging technique, limited equipment availability
Enzyme-Assisted Hydrodistillation Cellulase 2.2%, 49°C, 73 min, 1:10.7 ratio [6] 31.29% increase vs. conventional HD [6] Enhanced yield, environmental sustainability [6] Additional enzyme cost, process complexity

Optimization Strategies for this compound Extraction

Experimental Design and Response Surface Methodology

Response Surface Methodology (RSM) has emerged as a powerful statistical approach for optimizing this compound extraction processes by evaluating the impact of multiple factors and their interactions on extraction yield. This methodology employs a central composite design (CCD) to systematically investigate the relationship between extraction parameters and responses, enabling researchers to identify optimal conditions with reduced experimental runs compared to one-factor-at-a-time approaches. [4] A 2024 study on Pistacia lentiscus L. extraction demonstrated the successful application of RSM, resulting in a robust quadratic correlation model with an impressive R² value of 0.9991, confirming its suitability for predictive optimization. [4] This approach allowed researchers to determine that the optimum conditions for Pistacia lentiscus L. essential oil extraction using superheated steam extraction were particle size of 0.75 mm, extraction time of 120 minutes, and temperature of 160°C. [4]

Box-Behnken Design (BBD) offers an alternative experimental design approach that has proven effective for optimizing enzymatic extraction processes. Research on Wurfbainia villosa leaves utilized BBD with enzyme dosage, hydrolysis temperature, hydrolysis time, and material/liquid ratio as experimental factors, with the extraction yield of volatile oil as the response value. [6] This method enables efficient exploration of the complex interactions between enzymatic parameters and extraction efficiency, facilitating the identification of optimal conditions that maximize this compound yield while considering economic and practical constraints.

Critical Process Parameters and Their Optimization
  • Particle Size Optimization: The physical dimensions of plant material significantly impact extraction efficiency by influencing the surface area available for solvent contact and the diffusion path length. Research indicates that optimal particle sizes typically range between 0.5-1.0 mm, with the specific optimum dependent on the extraction method and plant material characteristics. [4] Excessive reduction of particle size can potentially create channeling in extraction beds or increase resistance to fluid flow, thereby reducing extraction efficiency, while overly large particles may limit complete extraction due to inadequate penetration of solvents or steam.

  • Temperature Optimization: Extraction temperature represents a critical parameter with dual effects on this compound yield. Elevated temperatures enhance the disruption of plant cell structures and increase the solubility and diffusion rates of this compound, potentially improving extraction efficiency. However, excessive temperatures pose significant risks due to this compound's volatility and thermal sensitivity, potentially leading to degradation or isomerization. Optimal temperature ranges vary by extraction method: 50-55°C for enzymatic extraction [6], 140-180°C for SHSE [4], and approximately 100°C for conventional hydrodistillation. [7]

  • Temporal Parameters: The duration of extraction directly influences process efficiency and yield, with optimal times varying significantly across extraction methods. For enzymatic pre-treatment, research indicates optimal hydrolysis durations of approximately 73-90 minutes [6], while SHSE may require 120-150 minutes for maximum yield [4]. Conventional hydrodistillation typically extends to 3 hours or more to ensure complete extraction. [7] Kinetic modeling of the extraction process using first-order kinetics has proven valuable for predicting yield over time and optimizing process economics. [7]

  • Enzymatic and Chemical Enhancement: Enzyme-assisted extraction utilizes specific enzymes such as cellulase to degrade plant cell walls, facilitating the release of intracellular this compound. Optimal enzyme parameters include dosage of 2.0-2.2%, hydrolysis temperature of 49-50°C, and hydrolysis duration of 73-90 minutes. [6] The incorporation of 5% sodium chloride (NaCl) in hydrodistillation has been shown to improve essential oil yield by leveraging the salting-out effect, which reduces the solubility of hydrophobic compounds like this compound in the aqueous phase. [7]

Table 3: Optimization Parameters for Different Extraction Methods

Optimization Parameter Hydrodistillation Steam Distillation Superheated Steam Extraction Enzyme-Assisted Extraction
Optimal Particle Size 2 cm (leaves) [7] 0.5-1 mm [4] 0.75 mm [4] Not specified (finely cut) [6]
Optimal Temperature 100°C (boiling) [7] 140-180°C [4] 160°C [4] 49-50°C [6]
Optimal Time 180 min [7] 90-150 min [4] 120 min [4] 73-90 min [6]
Chemical Additives 5% NaCl [7] Not specified Not specified Cellulase 2.0-2.2% [6]
Solid/Liquid Ratio 1:3 [7] Varies by plant material Varies by plant material 1:10-1:10.7 [6]

Analytical Methods for this compound Quantification and Verification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in complex essential oil mixtures. This analytical technique provides both separation capability through gas chromatography and definitive identification through mass spectrometry, enabling accurate characterization of this compound content even in complex botanical extracts. The protocol typically involves sample preparation through appropriate dilution with volatile solvents such as hexane or methanol, followed by injection into a GC-MS system equipped with a non-polar or mid-polar stationary phase column. Optimal separation is achieved using temperature programming, typically starting at 40-50°C and increasing at 3-5°C per minute to 250-280°C, with helium as the carrier gas. [4] [6]

Identification and quantification of this compound is accomplished by comparing retention times and mass spectra with authentic standards, with quantification typically performed using external calibration curves or internal standard methods. [4] [6] Research applications have successfully employed GC-MS to analyze the chemical composition of Pistacia lentiscus L. essential oil, identifying this compound as one of the significant compounds among other terpenes. [4] Similarly, studies on Wurfbainia villosa leaves utilized GC-MS to characterize volatile components, revealing substantial variations in this compound content between different extraction methods. [6] These analyses provide critical data for optimizing extraction processes and verifying product quality.

Quality Assessment and Stability Testing

Comprehensive quality assessment of this compound-rich extracts extends beyond simple quantification to include evaluation of oxidative stability, sensory properties, and compositional integrity. Accelerated stability testing protocols involve storing samples under controlled stress conditions (elevated temperature, exposure to light or oxygen) and monitoring this compound degradation over time using GC-MS analysis. [1] Research indicates that stabilization strategies such as the addition of 0.1-0.2% tocopherol derivatives can reduce oxidation by 35% over six months compared to unstabilized controls. [1] Additionally, blending this compound with sesquiterpenes like β-caryophyllene and α-humulene at a 2:1 ratio reduces evaporation loss by up to 18% during storage. [1]

Orthogonal analytical methods including high-performance liquid chromatography (HPLC) and spectroscopic techniques may be employed to complement GC-MS analysis, particularly for detecting non-volatile degradation products or quantifying specific impurities. When reviewing Certificates of Analysis (COAs) for this compound-containing products, researchers should look for this compound content expressed as mg/g or percentage by weight, with cannabis-derived samples typically ranging from 0.27% to over 2% in high-myrcene cultivars. [1] These comprehensive analytical approaches ensure both the quality and stability of this compound-rich extracts for research and product development applications.

Alternative Production: Microbial Synthesis of this compound

Metabolic engineering approaches have enabled the development of microbial platforms for this compound production, offering an alternative to traditional plant extraction. Researchers have successfully engineered Escherichia coli strains for this compound synthesis by introducing a heterologous mevalonate pathway and overexpressing key tailoring enzymes, including geranyl diphosphate synthase (GPPS) and this compound synthase (MS). [8] Initial efforts resulted in modest this compound production of 1.67 ± 0.029 mg/L, but subsequent optimization through adjustment of GPPS levels and implementation of in situ two-phase extraction dramatically enhanced production to 58.19 ± 12.13 mg/L—a 34-fold improvement. [8]

The microbial synthesis approach offers several distinct advantages, including independence from seasonal variations in plant sources, reduced geographical constraints, and potentially more consistent product quality. The optimization process involved careful engineering of the precursor supply, balancing gene expression of pathway enzymes, and addressing cellular toxicity issues through two-phase extraction systems. [8] While current yields remain below economically viable levels for large-scale production compared to plant extraction, ongoing research in metabolic engineering and bioprocess optimization continues to advance the potential of microbial platforms for terpene production, including this compound and other high-value monoterpenes.

Experimental Protocols

Optimized Superheated Steam Extraction Protocol

This protocol describes the optimized procedure for extracting this compound from Pistacia lentiscus L. oleo-gum resin using Superheated Steam Extraction (SHSE), based on research that demonstrated a yield of 5.7% under optimal conditions. [4]

  • Sample Preparation: Begin with Pistacia lentiscus L. oleo-gum resin washed with distilled water. Grind the resin to achieve a uniform particle size of 0.75 mm using a standardized grinding mill. Store the prepared material in polyethylene bags at room temperature until use. [4]
  • Equipment Setup: Utilize a superheated steam extraction system consisting of a steam generator, superheater, stainless-steel extraction chamber, condenser, and collection vessel. Ensure all components are clean and properly assembled before initiation. [4]
  • Extraction Process: Load 300 g of prepared plant material into the extraction chamber. Generate superheated steam at 160°C and maintain this temperature throughout the extraction process. Continue the extraction for 120 minutes, maintaining consistent steam flow rates as per equipment specifications. [4]
  • Collection and Separation: Direct the vapor output through the condenser system to convert the vapor to liquid. Collect the condensed liquid in a graduated separator flask. Allow the mixture to separate based on density differences; this compound-rich essential oil will typically form a distinct layer on top of the aqueous phase. [4]
  • Recovery and Storage: Carefully separate the essential oil layer from the aqueous phase. Dehydrate the essential oil using anhydrous sodium sulfate to remove residual moisture. Filter the oil to remove solid particles and store in amber glass vials under inert gas (nitrogen) at -20°C to preserve this compound integrity. [4]
Enzyme-Assisted Hydrodistillation Protocol

This protocol describes the optimized enzyme-assisted hydrodistillation process for extraction of this compound from Wurfbainia villosa leaves, which demonstrated a 31.29% increase in yield compared to conventional hydrodistillation. [6]

  • Enzymatic Pretreatment: Prepare cellulase enzyme solution at 2.2% concentration in appropriate buffer. Finely cut or crush Wurfbainia villosa leaves to increase surface area. Combine plant material with enzyme solution at a material/liquid ratio of 1:10.7 mg/mL. Incubate the mixture at 49°C for 73 minutes with occasional agitation to facilitate enzymatic hydrolysis of cell walls. [6]
  • Hydrodistillation Setup: Transfer the enzymatically treated mixture to a Clevenger-type apparatus. Add additional distilled water as needed to achieve proper volume for distillation. Assemble the distillation apparatus ensuring all connections are secure. [6]
  • Distillation Process: Apply heat to the mixture and maintain steady boiling for approximately 90-120 minutes or until no additional essential oil is collected. Monitor the temperature to maintain consistent boiling while avoiding excessive foaming. [6]
  • Oil Collection and Processing: As vapor condenses, collect the condensate in the receiving arm of the Clevenger apparatus. Periodically drain the essential oil layer from the collection arm. Combine oil fractions from multiple batches if necessary. Dry the combined essential oil over anhydrous sodium sulfate, filter, and store under nitrogen atmosphere in amber vials at low temperature. [6]

Workflow and Process Optimization Diagrams

myrcene_extraction_optimization cluster_params Critical Optimization Parameters cluster_methods Extraction Methods Start Plant Material Selection P1 Sample Preparation (Particle Size Optimization: 0.5-1.0 mm) Start->P1 P2 Extraction Method Selection P1->P2 M1 Superheated Steam Extraction (SHSE) P2->M1 M2 Enzyme-Assisted Hydrodistillation P2->M2 M3 Conventional Hydrodistillation P2->M3 M4 Steam Distillation P2->M4 P3 Process Optimization (RSM/Box-Behnken Design) P4 Parameter Optimization P3->P4 Param1 Temperature Control (49-160°C based on method) P4->Param1 Param2 Time Optimization (73-150 minutes) P4->Param2 Param3 Enhancement Strategies (Enzymes, NaCl, SHS) P4->Param3 Param4 Solid/Liquid Ratio (1:3 to 1:10.7) P4->Param4 P5 Extraction Execution P6 Product Collection & Analysis P5->P6 End Optimized this compound Extract P6->End Param1->P5 Param2->P5 Param3->P5 Param4->P5 M1->P3 M2->P3 M3->P3 M4->P3

This compound Extraction Optimization Workflow

extraction_method_comparison HD Hydrodistillation (HD) HD_yield Yield: ~0.04-1.89% (varies by source) HD->HD_yield HD_params Optimal Parameters: • 100°C • 180 min • 5% NaCl • 1:3 ratio HD->HD_params HD_pros Advantages: • Low equipment cost • Operational simplicity HD->HD_pros HD_cons Limitations: • Time-consuming • Thermal degradation risk HD->HD_cons SD Steam Distillation (SD) SD_yield Yield: Higher than HD for most applications SD->SD_yield SD_params Optimal Parameters: • 140-180°C • 90-150 min • 0.5-1 mm particles SD->SD_params SD_pros Advantages: • Higher yield • Minimal polar component loss SD->SD_pros SD_cons Limitations: • High energy cost • Long extraction time SD->SD_cons SHSE Superheated Steam Extraction (SHSE) SHSE_yield Yield: 5.7% from Pistacia lentiscus SHSE->SHSE_yield SHSE_params Optimal Parameters: • 160°C • 120 min • 0.75 mm particles SHSE->SHSE_params SHSE_pros Advantages: • Lower oxygen • Higher efficiency • Enhanced heat transfer SHSE->SHSE_pros SHSE_cons Limitations: • Emerging technique • Limited equipment availability SHSE->SHSE_cons Enzyme Enzyme-Assisted Hydrodistillation Enzyme_yield Yield: 31.29% increase vs conventional HD Enzyme->Enzyme_yield Enzyme_params Optimal Parameters: • 49°C • 73 min • 2.2% cellulase • 1:10.7 ratio Enzyme->Enzyme_params Enzyme_pros Advantages: • Enhanced yield • Environmental sustainability Enzyme->Enzyme_pros Enzyme_cons Limitations: • Additional enzyme cost • Process complexity Enzyme->Enzyme_cons

Extraction Method Comparison Diagram

Conclusion and Future Perspectives

The optimization of this compound extraction from plant material requires careful consideration of multiple interrelated factors, including extraction methodology, parameter optimization, and stabilization strategies. Advanced extraction technologies such as superheated steam extraction and enzyme-assisted hydrodistillation demonstrate significant improvements in this compound yield compared to conventional methods, with SHSE achieving 5.7% yield from Pistacia lentiscus and enzyme-assisted approaches increasing yield by 31.29% compared to conventional hydrodistillation. [4] [6] The application of systematic optimization approaches like Response Surface Methodology enables researchers to efficiently identify optimal parameter combinations while understanding complex factor interactions.

Future research directions should focus on green extraction technologies that further reduce environmental impact while improving efficiency, including continued development of enzymatic approaches and alternative solvent systems. Integration of extraction processes with advanced purification technologies may enable more efficient production of high-purity this compound for pharmaceutical and fine chemical applications. Additionally, ongoing optimization of microbial production platforms may eventually provide sustainable alternatives to plant-based extraction, particularly as metabolic engineering capabilities advance. As research continues to elucidate the full therapeutic potential of this compound and its mechanisms of action, the development of optimized extraction protocols will remain crucial for maximizing the value of this important monoterpene across multiple industries.

References

myrcene isolation and purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Techniques for Myrcene

The choice of extraction method significantly influences the yield, purity, and bioactivity of the isolated this compound. The table below compares the most common and advanced techniques.

Method Principle Key Operational Parameters Advantages Disadvantages Impact on this compound Profile

| Steam Distillation [1] | Steam vaporizes volatile plant compounds, which are then condensed and separated. | - Temperature: 140–212°F (60–100°C) [1]

  • Pressure: Atmospheric [1] | - Well-established, scalable [1]
  • No organic solvents [1] | - Thermal degradation of heat-sensitive compounds [2]
  • Longer extraction times [2] | Alters molecular composition; may reduce yield of sensitive terpenes [1] [2] | | Solvent Extraction [1] [2] | Uses solvents (e.g., hexane, ethanol) to dissolve essential oils from plant material. | - Solvent polarity (hexane, ethanol) [2]
  • Temperature: Varies by solvent [2] | - Effective for delicate aromatics and low-yield plants [1]
  • Finer fragrance profile than distillation [1] | - Potential solvent residues in final product [1]
  • Requires additional purification steps [1] | Highly dependent on solvent polarity; can extract non-volatile waxes and pigments [1] [2] | | Supercritical CO₂ Extraction [1] [2] | Uses supercritical CO₂ as a solvent to extract oils under high pressure. | - Temperature: 95–100°F (35–38°C) [1]
  • Pressure: High (supercritical state) [1] | - Low thermal degradation, preserves native chemical structure [1]
  • Clean, solvent-free, high-purity output [1] [2] | - High initial equipment cost [3] [4]
  • Complex process parameter optimization [3] | Closer chemical composition to original plant; thicker extract with more plant constituents [1] | | Maceration (Infusion) [1] | Plant material is soaked in a carrier oil to dissolve soluble compounds. | - Solvent: Carrier oil (e.g., olive, sunflower)
  • Time: ~1 week with occasional shaking [1] | - Simple, low-cost equipment [1]
  • Captures heavier molecules than distillation [1] | - Long processing time [1]
  • Risk of microbial growth and rancidity [1] | Keeps product closer to the original plant; final oil must be filtered and stabilized (e.g., with Vitamin E) [1] |

Detailed Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction for High-Purity this compound

This method is recommended for applications requiring a full-spectrum, high-quality this compound extract with minimal degradation [1] [2].

  • Objective: To extract this compound from plant material (e.g., hops or lemongrass) using supercritical CO₂, preserving its native chemical profile.
  • Materials:
    • Plant material (finely ground)
    • Supercritical CO₂ extraction system
    • Liquid carbon dioxide (food grade)
    • Collection vessels
  • Procedure:
    • Loading: Fill the extraction chamber (vessel) with the finely ground plant material.
    • Pressurization and Heating: Pump liquid CO₂ into the chamber and bring it to supercritical conditions (e.g., temperature above 31°C and pressure above 74 bar). The CO₂ becomes a supercritical fluid [1].
    • Extraction: Maintain supercritical conditions. The CO₂ functions as a solvent, passing through the plant material and dissolving the essential oils, including this compound [1].
    • Separation: The CO₂-oil mixture is transferred to a separator. By reducing the pressure, the CO₂ evaporates back into its gaseous state and is recycled, leaving behind the pure this compound-rich extract in the collection vessel [1].
    • Collection: Collect the extract from the vessel. The resulting CO₂ extract is typically thicker and more aromatic than steam-distilled oils [1].
Protocol 2: Steam Distillation for Standard-Grade this compound

This traditional method is suitable for producing standard-grade this compound on a larger scale [1].

  • Objective: To isolate this compound from plant material using steam.
  • Materials:
    • Steam distillation apparatus (Still, Condenser, Separator)
    • Plant material
    • Heat source
    • Cold water supply
  • Procedure:
    • Loading: Place the plant material in the Still.
    • Steam Introduction: Introduce steam into the Still. The steam vaporizes the plant's volatile compounds [1].
    • Condensation: The vaporized compounds travel to the Condenser, where they are cooled by a cold water jacket and condense back into a liquid [1].
    • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a Separator. Since this compound is less dense than water, it floats on the surface and is siphoned off [1] [5].
    • Collection: Collect the this compound from the Separator.

Workflow and Quality Control

For consistent, high-quality results, a standardized workflow and rigorous quality control are essential. The following diagram illustrates the key stages from raw material to purified product.

RawMaterial Raw Plant Material Prep Preparation (Drying & Milling) RawMaterial->Prep Extraction Extraction Process Prep->Extraction QC1 Quality Control (HPLC, GC-MS) Extraction->QC1 Purification Purification QC1->Purification QC2 Quality Control & Standardization Purification->QC2 FinalProduct Purified this compound QC2->FinalProduct

Figure 1: Generalized workflow for this compound isolation and purification, highlighting critical quality control checkpoints.

  • Quality Control Analytics: To ensure batch-to-batch consistency, purity, and safety, advanced analytical techniques are employed at the QC stages [2]:
    • Gas Chromatography-Mass Spectrometry (GC-MS): Used for detailed chemical profiling and identification of volatile compounds, including this compound.
    • High-Performance Liquid Chromatography (HPLC): Effective for analyzing less volatile components and ensuring the absence of contaminants.

Application Notes for Researchers

  • Purity Considerations: this compound is commercially available in various purity grades (e.g., 75%, 80%, 90%). Higher purity grades (90% and above) are typically required for pharmaceutical applications and command a premium price [6].
  • Stability and Storage: this compound is unstable in air and prone to polymerization. Stabilize samples by adding antioxidants like alkylphenols or tocopherol, and store in airtight, dark containers under an inert atmosphere if possible [5].
  • Method Selection: The optimal method depends on the application's requirement for yield, purity, and thermal sensitivity. Supercritical CO₂ is superior for preserving the natural profile, while steam distillation is cost-effective for large-scale production of standard-grade material [1] [2].

References

Comprehensive Analytical Guide for β-Myrcene: Standards, Methods, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Myrcene

β-Myrcene is a prominent monoterpene hydrocarbon widely distributed in the plant kingdom and particularly significant in Cannabis sativa L. chemistry. With the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol, this unsaturated hydrocarbon features an earthy, musky aroma with subtle notes of clove and fruit that become more pronounced at higher concentrations [1]. Myrcene represents over 32% of total terpene content on average in cannabis strains, forming the foundation of countless successful therapeutic formulations—from premium vape cartridges to topical preparations [1].

The pharmacological significance of β-myrcene extends beyond its aromatic properties, demonstrating sedative, analgesic, anti-inflammatory, and muscle-relaxant effects in preclinical studies [2]. Particularly noteworthy is this compound's potential role in the "entourage effect" when combined with cannabinoids, theoretically enhancing the permeability of cell membranes and potentially increasing transport of cannabinoids into the brain [2]. These properties, combined with its status as "Generally Recognized as Safe" (GRAS) by regulatory agencies, have established β-myrcene as a compound of significant interest for researchers in pharmaceuticals, nutraceuticals, and analytical chemistry [2].

Analytical Standards and Reference Materials

The accuracy of β-myrcene quantification depends fundamentally on the use of proper certified reference materials (CRMs) with documented purity and traceability. Several commercial suppliers offer β-myrcene standards suitable for analytical applications, each with specific certifications and storage requirements.

Table 1: Commercially Available β-Myrcene Analytical Standards

Supplier Catalog Number Concentration/Purity Matrix Storage Conditions Certifications
Sigma-Aldrich CRM42262 2000 μg/mL in hexane Liquid in ampule 2-8°C TraceCERT (ISO 17034 & ISO/IEC 17025)
Alfa Chemistry ACM123353 Pure compound Neat liquid Not specified Hazard Statements: H302

The Sigma-Aldrich TraceCERT material represents a ready-to-use solution certified in accordance with ISO 17034 and ISO/IEC 17025 standards, ensuring metrological traceability and measurement uncertainty documentation [3]. This CRM is particularly suited for gas chromatography (GC) applications and comes packaged in 1 mL ampules to maintain integrity [3]. The Alfa Chemistry standard provides neat β-myrcene for researchers requiring preparation of custom solutions [4].

Storage stability is a critical consideration for β-myrcene standards due to the compound's volatility and sensitivity to oxidation. Suppliers recommend storing standards at 2-8°C in tightly sealed containers to prevent evaporation and degradation [3]. Additionally, protecting standards from light using amber vials or dark storage conditions helps prevent photodegradation. For quantitative work, researchers should verify standard concentration upon receipt and periodically throughout use, particularly after multiple openings.

Analytical Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle and Applications

Gas chromatography with flame ionization detection represents the most widely employed methodology for terpene analysis in cannabis and other botanical matrices [5]. The technique leverages the volatile nature of monoterpenes like β-myrcene, which exhibit favorable vaporization characteristics for GC separation [5]. GC-FID provides excellent sensitivity, resolution, and reproducibility for terpene profiling while allowing for simultaneous analysis of multiple terpenes in a single injection [6]. This method has been effectively validated for the determination of ten major terpenes in Cannabis sativa L., including β-myrcene, following Association of Official Analytical Chemists (AOAC) guidelines [6].

Materials and Reagents
  • β-Myrcene certified reference material: 2000 μg/mL in hexane (TraceCERT) or equivalent [3]
  • Internal standard solution: n-Tridecane (purity ≥99%) prepared at 100 μg/mL in ethyl acetate [6]
  • Extraction solvent: Ethyl acetate (HPLC grade)
  • Calibration standards: Prepare working solutions at 1, 5, 10, 25, 50, and 100 μg/mL in ethyl acetate with internal standard addition [6]
  • Quality control samples: Placebo cannabis material and authenticated cannabis chemovars [6]
  • GC consumables: DB-5MS or equivalent column (30 m × 0.25 mm ID, 0.25 μm film thickness), GC liners, septa, and sample vials [6]
Instrumentation and Conditions

Table 2: GC-FID Instrument Parameters for β-Myrcene Analysis

Parameter Specification
Instrument Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)
Carrier Gas Helium at 1.2 mL/min constant flow
Inlet Temperature 250°C
Split Ratio 15:1
Oven Program 70°C (hold 2 min), ramp at 3°C/min to 85°C, then at 2°C/min to 165°C (hold 1 min), finally at 30°C/min to 250°C (hold 20 min)
FID Temperature 300°C
Hydrogen Flow 40 mL/min
Air Flow 500 mL/min
Make-up Gas Flow 27 mL/min (Helium or Nitrogen)
Injection Volume 2 μL
Sample Preparation Protocol
  • Weighing: Accurately weigh 1.0 g of homogenized cannabis sample into a 15 mL centrifuge tube [6].
  • Internal Standard Addition: Add 10 mL of extraction solution containing 100 μg/mL n-tridecane in ethyl acetate [6].
  • Extraction: Vortex mix for 30 seconds, then sonicate for 15 minutes at ambient temperature [6].
  • Clarification: Centrifuge at 3000 rpm for 5 minutes to sediment particulate matter [6].
  • Transfer: Carefully transfer the clear supernatant to a GC vial without filtration to avoid volatile loss [6].
Method Validation Parameters

The GC-FID method for β-myrcene quantification has been comprehensively validated according to AOAC guidelines, demonstrating excellent analytical performance [6]:

  • Linearity: Calibration curves show linear response across 1-100 μg/mL range with r² > 0.99 [6]
  • Detection and Quantification Limits: LOD of 0.3 μg/mL and LOQ of 1.0 μg/mL [6]
  • Accuracy: Spike recovery rates of 89-111% across different cannabis matrices [6]
  • Precision: Repeatability and intermediate precision show relative standard deviations <10% [6]

gc_fid_workflow start Start Analysis sample_prep Sample Preparation: Weigh 1.0 g cannabis Add 10 mL internal standard solution Vortex 30 sec, sonicate 15 min Centrifuge 5 min at 3000 rpm start->sample_prep calibration Calibration Standards: Prepare 1, 5, 10, 25, 50, 100 μg/mL in ethyl acetate with internal standard sample_prep->calibration gc_injection GC-FID Injection: Inject 2 μL sample Split ratio 15:1 Inlet temperature 250°C calibration->gc_injection separation Chromatographic Separation: Initial: 70°C for 2 min Ramp: 3°C/min to 85°C Ramp: 2°C/min to 165°C Ramp: 30°C/min to 250°C gc_injection->separation detection FID Detection: Detector temperature 300°C H₂: 40 mL/min, Air: 500 mL/min Make-up gas: 27 mL/min separation->detection data_analysis Data Analysis: Identify by retention time Quantify via calibration curve Calculate concentration (μg/mL) detection->data_analysis end Result Validation data_analysis->end

Graphical representation of the complete GC-FID analytical workflow for β-myrcene quantification in cannabis samples.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

Principle and Applications

While GC methods dominate terpene analysis due to the volatile nature of these compounds, high-performance liquid chromatography offers a complementary approach particularly suited for thermolabile formulations and nanoemulsion-based delivery systems [7]. Reverse-phase HPLC provides an effective separation mechanism for β-myrcene without requiring volatilization, making it advantageous for samples susceptible to degradation at elevated temperatures [7]. This method has been successfully applied to quantify β-myrcene and p-cymene in nanoemulsions, demonstrating precise and accurate results [7].

Materials and Reagents
  • β-Myrcene certified reference material: Pure compound for standard preparation [4]
  • HPLC mobile phase: Acetonitrile and water (60:40, v/v), HPLC grade [7]
  • Nanoemulsion samples: Appropriately diluted to fall within calibration range
  • Calibration standards: Prepare in nanoemulsion matrix or mobile phase at 1-100 μg/mL
  • HPLC consumables: Phenomenex Synergi Fusion-RP column (150 mm × 4.6 mm ID, 4 μm particle size) or equivalent, syringe filters, and HPLC vials
Instrumentation and Conditions

Table 3: HPLC Instrument Parameters for β-Myrcene Analysis

Parameter Specification
Instrument HPLC with UV or DAD detector
Column Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm ID, 4 μm)
Mobile Phase Acetonitrile:Water (60:40, v/v) isocratic
Flow Rate 1.0 mL/min (adjust as needed for optimal separation)
Injection Volume 10-20 μL (depending on detector sensitivity)
Detection Wavelength 210-220 nm (for terpenoid compounds)
Column Temperature Ambient or 30°C (controlled if available)
Run Time Sufficient to elute β-myrcene and resolve from interferents
Sample Preparation Protocol
  • Nanoemulsion Dilution: Precisely dilute nanoemulsion samples with mobile phase to fall within calibration range [7].
  • Filtration: Pass samples through 0.45 μm or 0.22 μm syringe filters to remove particulate matter.
  • Standard Preparation: Prepare calibration standards in the same matrix as samples to account for extraction efficiency.
  • Vial Transfer: Transfer filtered samples and standards to HPLC vials for injection.
Method Validation Parameters

The HPLC method for β-myrcene quantification has been validated according to standard analytical protocols with the following performance characteristics [7]:

  • Linearity: Excellent correlation coefficient of 0.999 across the validated range [7]
  • Precision: Relative standard deviation (RSD) values less than 2% [7]
  • Accuracy: Precise recovery rates demonstrating method reliability [7]
  • Specificity: Adequate resolution of β-myrcene from other monoterpenoids and matrix components [7]

hplc_workflow hplc_start Start HPLC Analysis mobile_prep Mobile Phase Preparation: Acetonitrile:Water (60:40 v/v) Filter and degas hplc_start->mobile_prep hplc_calibration Calibration Standards: Prepare in nanoemulsion matrix 1-100 μg/mL range mobile_prep->hplc_calibration sample_dilution Sample Preparation: Dilute nanoemulsion with mobile phase Filter through 0.45 μm membrane hplc_calibration->sample_dilution hplc_injection HPLC Injection: Inject 10-20 μL Isocratic elution at 1.0 mL/min sample_dilution->hplc_injection hplc_separation Chromatographic Separation: Phenomenex Synergi Fusion-RP column 150 mm × 4.6 mm ID, 4 μm particle size hplc_injection->hplc_separation uv_detection UV Detection: 210-220 nm wavelength hplc_separation->uv_detection hplc_data_analysis Data Analysis: Quantify via peak area Compare to calibration curve uv_detection->hplc_data_analysis hplc_end Quality Control Assessment hplc_data_analysis->hplc_end

Visual depiction of the HPLC analytical workflow for β-myrcene quantification in nanoemulsion formulations.

Formulation Considerations and Stability Protocols

Optimal Usage Concentrations

Successful integration of β-myrcene into commercial products requires careful consideration of appropriate concentration ranges for different product categories. Based on formulation experience and stability testing data, the following usage guidelines are recommended [1]:

Table 4: Recommended β-Myrcene Concentrations by Product Type

Product Category Optimal Concentration Range Key Considerations
Vape Cartridges & Concentrates 0.5-2.0% w/w Monitor viscosity changes; 15-22% loss during vaporization; blend with sesquiterpenes to reduce evaporation
Tinctures & Oral Oils 0.2-0.8% w/w Lipid-based carriers enhance bioavailability; use MCT oil with low peroxide values; nitrogen-flushing extends stability
Topicals & Transdermals 0.3-1.2% w/w Enhances skin penetration of actives; higher transdermal absorption rate than other monoterpenes
Stability Challenges and Solutions

β-Myrcene presents significant storage and formulation stability challenges due to its chemical properties. The compound's low boiling point (166-168°C) and sensitivity to air, heat, and light necessitate careful formulation strategies to prevent degradation [1]. Key stability considerations include:

  • Oxidation Prevention: Formulations stabilized with 0.1-0.2% tocopherol derivatives exhibit 35% less oxidation over six months compared to unstabilized controls [1].
  • Volatility Reduction: Blending β-myrcene with sesquiterpenes like β-caryophyllene and α-humulene at a 2:1 ratio reduces evaporation loss by up to 18% during storage [1].
  • Light Protection: Amber packaging and storage in dark conditions minimize photodegradation.
  • Thermal Protection: Storage at 2-8°C significantly extends shelf life compared to ambient conditions [3].

Conclusion

This comprehensive analytical guide provides researchers and product developers with validated methodologies for the accurate quantification and effective application of β-myrcene in various product formulations. The GC-FID method offers a robust approach for terpene profiling in cannabis and botanical matrices, while the HPLC technique provides an effective alternative for nanoemulsion-based delivery systems where volatility presents challenges.

The formulation guidelines presented here emphasize the importance of appropriate concentration ranges and stabilization strategies to maintain β-myrcene integrity in finished products. As research continues to elucidate the complex pharmacological interactions between terpenes and cannabinoids, accurate analytical methods will play an increasingly critical role in product standardization and clinical research.

Future method development will likely focus on increasing automation, improving sensitivity for trace analysis, and expanding multi-analyte profiling to better understand the complex interactions within the cannabis phytochemical matrix.

References

Comprehensive Analytical Methods for Myrcene Detection and Quantification in Complex Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene Analysis in Complex Matrices

β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene that serves as a significant aromatic and bioactive compound in various plants, including cannabis, hops, lemongrass, and thyme. Its chemical structure features three carbon-carbon double bonds, contributing to both its reactivity and analytical challenges. With a molecular formula of C₁₀H₁₆ and molecular weight of 136.23 g/mol, this compound exhibits limited water solubility but high solubility in alcohols and oils, further complicating its extraction and quantification in different matrices [1] [2]. The compound's low boiling point (167°C) and sensitivity to environmental factors such as oxygen, light, and heat necessitate careful analytical method selection to prevent degradation during analysis [2].

The analysis of this compound holds significant importance across multiple fields, including pharmaceutical development, where it contributes to analgesic, anti-inflammatory, and sedative effects; food and beverage industry for flavor standardization; agricultural research for breeding improved plant varieties; and environmental science for understanding plant-environment interactions [3] [1]. In cannabis and hemp products, this compound concentration directly influences product effects, with levels above 0.5% potentially enhancing sedative properties through the entourage effect with cannabinoids [2]. These diverse applications demand robust, sensitive, and reproducible analytical methods capable of detecting this compound across various concentration ranges and matrix types.

Analytical Approaches for this compound Detection

Overview of Method Selection Criteria

Selecting an appropriate analytical method for this compound determination requires careful consideration of several factors related to the sample matrix and analytical requirements. The complexity of the matrix significantly influences method selection, with biological samples like serum requiring greater sensitivity and selectivity compared to plant materials. The required sensitivity (detection limits) and regulatory purpose of the analysis also dictate methodological choices, with validated methods necessary for compliance monitoring. Additionally, researchers must consider the chemical stability of this compound throughout the analytical process and the availability of instrumentation in their laboratory settings [3] [1].

The following diagram illustrates the decision-making process for selecting appropriate this compound analysis methods based on matrix type and analytical requirements:

G cluster_1 Matrix Type cluster_2 Recommended Technique Start This compound Analysis Requirement Plant Plant Material (cannabis, hops) Start->Plant Biological Biological Samples (serum, tissue) Start->Biological Aqueous Aqueous Formulations & Environmental Start->Aqueous Air Air Samples Start->Air GCMethods GC-FID/GC-MS Plant->GCMethods High sensitivity & isomer separation LCMS LC-HRMS Biological->LCMS Ultra-high sensitivity required UV UV Spectrophotometry Aqueous->UV Cost-effective option TD Thermo-Desorption GC-MS Air->TD Trapped volatiles analysis Applications Application-Specific Method Implementation GCMethods->Applications Regulatory compliance & quantification LCMS->Applications Biomonitoring & pharmacokinetics UV->Applications Formulation release studies TD->Applications Air quality monitoring

Comparison of Analytical Techniques

Table 1: Performance Comparison of Major Analytical Techniques for this compound Detection

Technique Detection Limits Linear Range Key Advantages Major Limitations
GC-FID 0.3 μg/mL (LOD) [4] 1-100 μg/mL [4] Robust quantification, lower operational cost Limited structural confirmation
GC-MS Varies by sample prep Varies by matrix Structural confirmation, high sensitivity Matrix effects in complex samples
LC-HRMS Low ppt range possible [3] Wide dynamic range Ultra-high sensitivity, compound identification High instrument cost, expertise needed
HS-SPME-GC-MS/MS 0.032-0.162 μg/L [5] Low ppt to ppb range [5] Minimal sample preparation, high sensitivity Requires optimization, fiber selection critical
UV Spectrophotometry Method dependent [6] 0.01-0.1% (v/v) [6] Cost-effective, rapid analysis Limited specificity, interference potential

Table 2: Method Validation Parameters for this compound Quantification (Based on AOAC Guidelines)

Validation Parameter GC-FID Performance [4] HS-SPME-GC-MS/MS Performance [5] Acceptance Criteria
Linearity (R²) >0.99 for all terpenes [4] Not specified R² ≥ 0.990
Accuracy (% Recovery) 89-111% [4] 80-120% [5] 80-120%
Precision (RSD) <10% [4] Intraday: ≤2%, Interday: ≤11% [5] ≤15%
LOD 0.3 μg/mL [4] 0.032-0.162 μg/L [5] Signal-to-noise ≥ 3
LOQ 1.0 μg/mL [4] Not specified Signal-to-noise ≥ 10

Detailed Experimental Protocols

Gas Chromatography-Based Methods
3.1.1 GC-FID for Cannabis Plant Material

Principle: This method separates this compound from other terpenes based on volatility and detects it through flame ionization, ideal for relatively high concentration samples like cannabis biomass [4].

Materials and Equipment:

  • GC System: Agilent 7890B GC with FID detector [4]
  • Column: DB5-MS (30 m × 0.25 mm ID, 0.25 μm film thickness) [4]
  • Internal Standard: n-Tridecane (100 μg/mL in ethyl acetate) [4]
  • Extraction Solvent: Ethyl acetate (HPLC grade) [4]
  • Reference Standards: β-myrcene (purity ≥95%) [4]

Sample Preparation Protocol:

  • Drying and Grinding: Air-dry cannabis flowering tops at 50°C for 24 hours, then grind using a stainless-steel coffee grinder [4].
  • Weighing: Accurately weigh 1.0 g of homogenized sample into a 15-mL centrifuge tube [4].
  • Extraction: Add 10 mL of internal standard solution (100 μg/mL n-tridecane in ethyl acetate) to the sample [4].
  • Extraction Conditions: Vortex mix for 30 seconds, then sonicate for 15 minutes at room temperature [4].
  • Clarification: Centrifuge at 3000 rpm for 5 minutes and collect the clear supernatant without filtration [4].
  • Analysis Transfer: Transfer aliquot to GC vial for analysis [4].

GC-FID Operating Conditions:

  • Injector Temperature: 250°C in split mode (15:1 split ratio) [4]
  • Carrier Gas: Helium at 1.2 mL/min constant flow [4]
  • Oven Program:
    • Initial temperature: 70°C held for 2 minutes
    • Ramp at 3°C/min to 85°C
    • Second ramp at 2°C/min to 165°C, hold for 1 minute
    • Final ramp at 30°C/min to 250°C, hold for 20 minutes [4]
  • FID Conditions: Detector temperature 300°C; H₂ flow 40 mL/min; air flow 500 mL/min; make-up flow (N₂) 27 mL/min [4]
  • Injection Volume: 2 μL [4]

Quantification Approach:

  • Prepare six-point calibration curve (1-100 μg/mL) using authentic standards [4]
  • Use peak area ratio (this compound to IS) for quantification [4]
  • Employ linear regression for calculating concentrations in unknown samples [4]
3.1.2 Thermo-Desorption GC-MS for Air Samples

Principle: This method captures this compound from air onto specialized adsorbent tubes, which are then thermally desorbed into the GC-MS for sensitive detection of volatile terpenes in air quality applications [3].

Materials and Equipment:

  • Thermo-Desorption System: Thermo Scientific TDX-201 [3]
  • GC-MS System: Agilent 6890 GC coupled with Agilent 5973 Mass Spectrometer [3]
  • Sampling Tubes: Specialized adsorbent tubes for air sampling [3]

Method Details:

  • Air Sampling: Draw air through specialized adsorbent tubes at calibrated flow rates for specified time periods [3].
  • Tube Sealing: Seal tubes after sampling with appropriate end caps to prevent sample loss [3].
  • Thermal Desorption: Place tubes in TD system and heat to transfer captured analytes to GC-MS [3].
  • GC-MS Analysis: Use similar chromatographic conditions as above, with MS detection for confirmation [3].
LC-MS and UV Spectrophotometry Methods
3.2.1 LC-HRMS for Biological Matrices

Principle: Liquid chromatography coupled with high-resolution mass spectrometry provides ultra-high sensitivity for detecting this compound in complex biological samples, enabling pharmacokinetic studies and biomonitoring [3].

Materials and Equipment:

  • LC-MS System: Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap Mass Spectrometer [3]
  • LC Column: Appropriate reversed-phase column (exact type not specified) [3]
  • Extraction Solvents: Mass spectrometry-grade solvents

Sample Preparation Protocol for Serum:

  • Sample Collection: Collect blood samples using appropriate venipuncture techniques and process to obtain serum [5].
  • Aliquoting: Transfer 1.0 mL serum samples to appropriate extraction vessels [5].
  • Internal Standard Addition: Add stable isotope-labeled internal standard if available [5].
  • Extraction: Employ appropriate extraction technique (SPME or liquid-liquid extraction) [5].

HS-SPME-GC-MS/MS Operating Conditions (Alternative for Serum):

  • SPME Fiber Selection: Choose appropriate fiber coating based on polarity [5]
  • Extraction Conditions: Optimize temperature, time, and agitation [5]
  • Desorption Conditions: Optimize desorption temperature and time [5]
  • Chromatographic Separation: Use appropriate temperature program [5]
  • MS Detection: MRM mode for enhanced sensitivity and selectivity [5]
3.2.2 UV Spectrophotometry for Aqueous Formulations

Principle: This cost-effective method quantifies this compound in aqueous media using surfactant stabilization and UV detection, particularly useful for release studies from polymeric matrices [6] [7].

Materials and Equipment:

  • UV Spectrophotometer with quartz cuvettes [6]
  • Surfactant Solution: Polysorbate 80 (0.05% w/v in water) [6]
  • Reference Standard: β-myrcene (technical grade) [6]

Sample Preparation Protocol:

  • Standard Preparation: Prepare β-myrcene standards in polysorbate 80 solution (0.01-0.1% v/v) [6].
  • Homogenization: Ensure complete emulsification of this compound in surfactant solution [6].
  • Analysis: Analyze samples at 226 nm against appropriate blanks [6].
  • Validation: Perform triplicate analyses on three different days to establish repeatability [6].

Method Validation Parameters:

  • Linearity: Regression parameters >0.99 [6]
  • Repeatability: Confirmed through statistical analysis (Q, F, and Student's t-tests) [6]
  • Accuracy: Recovery rates within acceptable limits [6]
  • Selectivity: Demonstrated through appropriate testing [6]

Sample Preparation Techniques for Complex Matrices

Matrix Solid-Phase Dispersion (MSPD)

Principle: MSPD combines sample homogenization, extraction, and purification into a single process, particularly effective for complex, lipid-rich matrices like fish tissue [8].

Materials and Equipment:

  • Solid-Phase Sorbent: Appropriate material (C18, silica, etc.)
  • Mortar and Pestle: For sample blending
  • Extraction Solvents: Methanol, acetonitrile, ethyl acetate
  • Chromatographic Column: For packing the MSPD mixture

Protocol Steps:

  • Sample Preparation: Precisely weigh 0.5-1.0 g of homogenized sample [8].
  • Blending: Thoroughly blend sample with appropriate mass of sorbent material using mortar and pestle [8].
  • Column Packing: Transfer the homogeneous mixture to a chromatographic column [8].
  • Elution: Pass appropriate solvent through the column to elute target analytes [8].
  • Concentration: If necessary, gently evaporate and reconstitute in compatible solvent [8].

Optimization Considerations:

  • Sorbent Selection: Depends on matrix composition and analyte polarity [8]
  • Sorbent/Sample Ratio: Critical parameter requiring optimization [8]
  • Elution Solvent: Type and volume must be optimized for complete recovery [8]
Headspace Solid-Phase Microextraction (HS-SPME)

Principle: This non-exhaustive extraction technique concentrates volatile analytes like this compound from the sample headspace onto a coated fiber, minimizing matrix effects [5] [9].

Critical Considerations:

  • Fiber Selection: Choose coating material (PDMS, CAR/PDMS, DVB/CAR/PDMS) based on analyte polarity and volatility [9]
  • Equilibrium Conditions: Optimize temperature, time, and agitation [9]
  • Salting Out: Addition of salt may improve extraction efficiency for some analytes [9]
  • Desorption Parameters: Optimize temperature and time for complete transfer to GC [9]

Quantitation Considerations:

  • Internal Standard: Use appropriate deuterated or structural analog [9]
  • Calibration: Prepare matrix-matched standards to account for extraction variations [9]
  • Linearity: Establish over relevant concentration range [9]

The following workflow illustrates the complete analytical procedure for this compound quantification across different sample types:

G cluster_1 Sample Preparation Pathways cluster_2 Extraction & Cleanup cluster_3 Instrumental Analysis Start Sample Collection PlantPrep Plant Material (Homogenization & Extraction) Start->PlantPrep BiologicalPrep Biological Samples (Protein Precipitation/SPME) Start->BiologicalPrep AqueousPrep Aqueous Formulations (Surfactant Stabilization) Start->AqueousPrep AirPrep Air Samples (Thermo-Desorption Tubes) Start->AirPrep MSPD MSPD Extraction (Sorbent-based cleanup) PlantPrep->MSPD SPEM HS-SPME (Headspace concentration) BiologicalPrep->SPEM LiquidExt Liquid-Liquid Extraction (Solvent partitioning) BiologicalPrep->LiquidExt Direct Direct Analysis (UV/VIS) AqueousPrep->Direct GCMS GC-MS/MS (Confirmation & sensitivity) AirPrep->GCMS Direct transfer GCFID GC-FID (Routine quantification) MSPD->GCFID MSPD->GCMS SPEM->GCMS LCMS LC-HRMS (Ultra-trace detection) LiquidExt->LCMS UV UV Spectrophotometry (Rapid analysis) Direct->UV Results Data Analysis & Reporting GCFID->Results Quantification GCMS->Results Identification & Quantification LCMS->Results Trace confirmation UV->Results Concentration estimate

Analytical Quality Assurance and Method Validation

Quality Control Procedures

System Suitability Testing:

  • Perform daily calibration verification with mid-range standards [4]
  • Confirm retention time stability for this compound and internal standard [4]
  • Evaluate peak symmetry and resolution from neighboring compounds [4]

Quality Control Samples:

  • Include method blanks to monitor contamination [4] [8]
  • Process matrix spikes to monitor extraction efficiency [4]
  • Use duplicate samples to assess method precision [4] [8]
  • Incorporate continuing calibration verification standards [4]

Acceptance Criteria:

  • Retention Time Shift: ≤ ±2% from initial calibration [4]
  • Internal Standard Area: ≤ ±30% variation from average [4]
  • Calibration Standards: ≤ ±15% deviation from true value (≤ ±20% at LOQ) [4]
  • QC Sample Recovery: 70-120% of expected value [8]
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Recommended Solutions
Poor Recovery Incomplete extraction, degradation, adsorption Optimize extraction time/solvent, add antioxidants, use silanized vials
Peak Tailing Active sites in system, incorrect injector temperature Properly maintain system, use deactivated liners, optimize temperature
Retention Time Shift Column degradation, flow rate changes, temperature fluctuations Replace column guard, check flow calibration, verify oven temperature
Low Sensitivity Dirty ion source, detector issues, poor extraction Maintain MS source, optimize detector parameters, improve extraction efficiency
Matrix Effects Co-eluting compounds, ion suppression/enhancement Improve sample cleanup, use matrix-matched standards, employ stable isotope IS

Applications in Research and Industry

Pharmaceutical and Nutraceutical Analysis

In pharmaceutical research, this compound analysis supports product standardization and quality control. For cannabis-derived products, this compound content directly influences therapeutic effects, with concentrations above 0.5% potentially enhancing sedative properties [2]. Stability testing protocols monitor this compound degradation under various storage conditions, while dissolution studies employ specialized methods like UV spectrophotometry with surfactant stabilization to track this compound release from formulations [6].

Product Formulation Guidance:

  • Vape Cartridges: Optimal this compound concentration 0.5-2.0% w/w, with stabilization using tocopherol derivatives to reduce oxidation [2]
  • Tinctures and Oils: Recommended range 0.2-0.8% w/w in lipid-based carriers for enhanced bioavailability [2]
  • Topicals: Effective at 0.3-1.2% w/w, where this compound may enhance skin penetration of active ingredients [2]
Environmental and Food Science Applications

Environmental monitoring utilizes thermo-desorption GC-MS to quantify this compound and other terpenes in air samples, contributing to understanding atmospheric chemistry and plant-environment interactions [3]. In the food and beverage industry, this compound analysis ensures flavor consistency in products containing hops, mangoes, citrus, and other this compound-rich ingredients [3] [1]. The brewery industry particularly relies on accurate this compound quantification since it determines the "green hop aroma" in beer and serves as a primary aromatic component in dry-hopped beers [1].

Conclusion

The accurate detection and quantification of this compound in complex matrices requires careful method selection based on matrix composition, required sensitivity, and analytical resources. GC-based methods remain the gold standard for volatile this compound analysis, while LC-MS and UV techniques offer complementary approaches for specific applications. Proper sample preparation through techniques like MSPD and HS-SPME is crucial for accurate results in complex matrices. As research continues to reveal this compound's significance in various industries, these analytical protocols will remain essential tools for quality control, product development, and scientific investigation.

References

Comprehensive Analytical Guide for Myrcene Isomer Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Myrcene, specifically β-myrcene (7-methyl-3-methylene-1,6-octadiene), is an acyclic monoterpene hydrocarbon (C₁₀H₁₆) that serves as a significant compound in fragrances, flavors, and therapeutic formulations [1] [2]. Its isomeric form, α-myrcene (2-methyl-6-methylene-1,7-octadiene), though less common, presents distinct analytical challenges due to structural similarities [1] [2]. The separation and precise quantification of these isomers are critical for pharmaceutical applications, quality control in cannabis and hop industries, and research into their unique biological activities, which include reported sedative, anti-inflammatory, and analgesic properties [1] [3] [4]. This document provides detailed protocols and application notes for the effective separation and analysis of this compound isomers, leveraging the most advanced and suitable analytical techniques.

Analytical Techniques for Separation and Identification

The analysis of volatile terpenes like this compound requires techniques capable of high resolution, sensitivity, and specificity. The following methods are most commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most prevalent and robust method for terpene analysis due to the high volatility of these compounds [5] [6].

  • Principle: The sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their partitioning between the mobile and stationary phases. The separated compounds are then ionized and fragmented in the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z) [5] [7].
  • Protocol Details:
    • Sample Preparation: Liquid samples (essential oils, extracts) are often diluted with a suitable solvent like hexane or methanol. Solid samples (plant material) require prior extraction via methods like hydro-distillation or solvent extraction [1] [7].
    • Injection: Split/splitless injection mode is standard. A common temperature is 250°C.
    • Column: Non-polar or mid-polar capillary columns (e.g., 5% phenyl polysiloxane, 30m x 0.25mm ID, 0.25μm film thickness) are effective [5].
    • Oven Program: A typical temperature gradient might start at 50°C (hold 1 min), ramp at 5-10°C/min to 200°C, then at 20°C/min to 280°C (hold 5 min) [5].
    • Carrier Gas: Helium or Nitrogen, with a constant flow rate of ~1.0 mL/min.
    • MS Detection: Electron Impact (EI) ionization at 70 eV. The ion source temperature is typically set at 230°C. Identification is achieved by comparing the mass spectrum and retention time with those of authentic standards. Key quantifier ions for this compound include 69 m/z and 93 m/z [7].
Comprehensive Two-Dimensional Liquid Chromatography (LC×LC)

For samples containing both terpenes and thermally labile cannabinoids, LC×LC is an emerging and powerful technique that avoids thermal degradation [8].

  • Principle: This technique employs two independent separation mechanisms. The effluent from the first dimension ([^1]D) column is continuously transferred and focused into discrete fractions, which are then injected into a second dimension ([^2]D) column for further separation. This significantly increases peak capacity and resolution for complex mixtures [8].
  • Protocol Details (as per Castells et al.):
    • Columns: The method utilizes two reversed-phase columns with different selectivities. A C18 column is suitable for the [^1]D and a phenyl or cyano column for the [^2]D [8].
    • Mobile Phase: Acetonitrile/water and methanol/water mixtures, often with a modifier like 0.05% formic acid, are used [8].
    • Detection: Diode Array Detector (DAD) is standard. Coupling with a Mass Spectrometer (LC×LC-MS) provides definitive identification [8].
    • Smart Active Modulation (SAM): This interface technology controls the transfer of fractions between the two dimensions, minimizing band broadening and enhancing sensitivity [8].
Ultraviolet (UV) Spectrophotometry

For a rapid and cost-effective quantitative analysis of β-myrcene in aqueous formulations, UV spectrophotometry can be employed as an alternative to chromatographic methods [9].

  • Principle: This method leverages the inherent UV absorbance of this compound. To overcome its low water solubility, a surfactant like Polysorbate 80 is used to homogenize the compound in an aqueous medium, allowing for accurate spectrophotometric measurement [9].
  • Protocol Details (as per Barros et al.):
    • Standard Preparation: Prepare a stock solution of β-myrcene in ethanol. Dilute this stock solution with a 0.5% (w/v) aqueous solution of Polysorbate 80 to create standard curves in the desired concentration range (e.g., 10–100 μg/mL) [9].
    • Sample Preparation: Dissolve or dilute the test sample in the same 0.5% Polysorbate 80 solution.
    • Measurement: Measure the absorbance against a blank (0.5% Polysorbate 80) at the λ-max of 208 nm [9].
    • Validation: The method has demonstrated linearity (R² > 0.99), precision, and inter-laboratory accuracy, making it suitable for quality control of this compound release from delivery systems like chitosan nanoparticles [9].

The following workflow diagram illustrates the decision-making process for selecting the appropriate analytical method.

G start Start: this compound Analysis decision1 Primary Goal? start->decision1 opt1 Full Terpene Profile & High-Res Separation decision1->opt1 opt2 Targeted Quantification in Aqueous Media decision1->opt2 opt3 Simultaneous Cannabinoid & Terpene Analysis decision1->opt3 method1 GC-MS opt1->method1 Volatile samples method2 UV Spectrophotometry opt2->method2 Use Polysorbate 80 method3 Comprehensive 2D-LC opt3->method3 Thermolabile samples end Obtain Results method1->end method2->end method3->end

Separation and Fractionation Techniques

Beyond analytical identification, preparative-scale separation is crucial for obtaining pure isomers for further study.

Supercritical Fluid Fractionation (SFF)

SFF using carbon dioxide (SC-CO₂) is a green and efficient technique for separating terpenes from complex matrices like orange essential oil, which can be adapted for this compound isomer separation [10].

  • Principle: The solubility of compounds in SC-CO₂ can be finely tuned by adjusting pressure and temperature. By manipulating these parameters in a fractionation setup, selective precipitation of target compounds can be achieved [10].
  • Protocol Details (Inspired by SC-CO₂ Orange Oil Fractionation):
    • System Setup: A system comprising a CO₂ pump, a co-solvent pump (if needed), a heated extraction vessel, and one or more separators with pressure and temperature control is required.
    • Solubilization: The crude mixture (e.g., orange oil enriched with α-terpineol) is loaded into the extraction vessel. Conditions of 10 MPa and 40°C have been shown to provide high solubilization for similar monoterpene systems [10].
    • Fractionation: The SC-CO₂ stream, now loaded with dissolved compounds, is passed into a separator. To precipitate this compound isomers, the separator pressure can be reduced (e.g., to 6-8 MPa) while maintaining a temperature of 40-60°C [10]. The selectivity is influenced by molecular interactions in the mixture.
    • Collection: The fractionated compounds are collected from the separator outlet, and the CO₂ is vented or recycled.

Table 1: Comparison of Key Analytical Techniques for this compound Analysis

Technique Key Principle Best For Sample Preparation Limitations
GC-MS [5] [7] Separation by volatility & mass identification High-resolution profiling of volatile terpenes Solvent extraction, hydro-distillation Not suitable for thermolabile compounds
Comprehensive LC×LC [8] Two orthogonal separation mechanisms Simultaneous analysis of terpenes & acidic cannabinoids Simple solvent extraction Method development is complex
UV Spectrophotometry [9] Absorbance of UV light by this compound Rapid, cost-effective quantification in water Homogenization with Polysorbate 80 Limited to pure β-myrcene in simple matrices

Sample Preparation and Extraction Protocols

The initial steps of sample preparation are critical for accurate analytical results.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, automated technique ideal for extracting volatile terpenes from the headspace of samples [6].

  • Protocol:
    • Place the sample (e.g., ground plant material) in a sealed headspace vial.
    • Condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)) according to manufacturer specifications.
    • Expose the fiber to the sample headspace for a defined time (e.g., 15-30 min) at a controlled temperature (e.g., 40°C) with agitation.
    • Retract the fiber and inject it directly into the GC inlet for thermal desorption.
Liquid-Liquid Extraction (LLE) and Solvent-Based Methods

Traditional LLE remains a reliable workhorse for terpene extraction [6].

  • Protocol:
    • Homogenize the solid sample (e.g., 1g of cannabis inflorescence).
    • Add a suitable organic solvent (e.g., hexane, pentane, or methanol) and mix vigorously.
    • Separate the organic layer from the aqueous phase via centrifugation if necessary.
    • Concentrate the extract under a gentle stream of nitrogen if needed.
    • Dilute or dissolve the extract in an appropriate solvent for GC or LC analysis [8] [7].

Table 2: Sample Requirements for Different Matrices in this compound Analysis

Sample Type Recommended Volume/Mass Preferred Matrix/Solvent Storage Conditions Key Consideration
Essential Oils [7] 1 mL Organic solvents (e.g., hexane) or carrier oils 4°C in amber vials Protect from light and air to prevent oxidation
Plant Tissues [7] 1 g Fresh or dried material -80°C or dried at room temperature Homogenize thoroughly before extraction
Biological Fluids [7] 0.5 mL Blood plasma, serum, or urine -80°C in cryovials May require protein precipitation before extraction
Aqueous Formulations [9] Varies 0.5% (w/v) Polysorbate 80 solution 4°C Use surfactant to ensure homogeneity for UV analysis

Experimental Protocols for Key Applications

Protocol: Analysis of this compound in Cannabis Inflorescence via GC-MS

Objective: To identify and quantify β-myrcene in dried Cannabis sativa inflorescence.

  • Sample Preparation: Grind ~100 mg of dried cannabis to a fine powder. Add 10 mL of HPLC-grade hexane, vortex for 1 min, and sonicate for 15 min. Centrifuge at 5000 rpm for 5 min. Transfer the supernatant to a clean vial.
  • GC-MS Analysis:
    • Instrument: Agilent 7890B GC coupled with 5977A MSD [7].
    • Column: HP-5ms UI (30 m × 0.25 mm × 0.25 μm).
    • Injection: 1 μL in split mode (split ratio 10:1), inlet temp 250°C.
    • Oven Program: 50°C (hold 1 min) to 150°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).
    • Carrier Gas: Helium, constant flow 1.0 mL/min.
    • MS Transfer Line: 280°C.
    • MS Source: 230°C.
    • Acquisition Mode: Scan (m/z 40-450).
  • Identification & Quantification: Identify β-myrcene by matching its retention time and mass spectrum with an authentic standard. Quantify using a calibrated external standard curve.
Protocol: Quantifying β-Myrcene Release from Nanoparticles via UV Spectrophotometry

Objective: To determine the concentration of β-myrcene released from a chitosan-based nanoparticle formulation into an aqueous medium [9].

  • Standard Curve Preparation: Prepare a stock solution of β-myrcene (1 mg/mL) in ethanol. Dilute this stock with 0.5% (w/v) aqueous Polysorbate 80 to prepare standards in the range of 10–100 μg/mL.
  • Sample Preparation: Take an aliquot of the release medium (e.g., buffer) containing the nanoparticles and ensure it is thoroughly mixed with an equal volume of 1.0% (w/v) Polysorbate 80 solution to achieve a final surfactant concentration of 0.5%.
  • Measurement: Zero the UV spectrophotometer with a 0.5% Polysorbate 80 blank. Measure the absorbance of each standard and sample at 208 nm.
  • Analysis: Plot the standard curve of absorbance vs. concentration. Calculate the concentration of β-myrcene in the sample from the linear regression equation of the standard curve.

Conclusion

The accurate separation and analysis of this compound isomers are fundamental for advancing research and ensuring quality in product development. While GC-MS remains the gold standard for volatile terpene profiling, techniques like Comprehensive LC×LC offer powerful solutions for complex, heat-sensitive matrices, and UV Spectrophotometry provides a rapid, affordable alternative for specific quantitative applications. The choice of method depends on the sample matrix, the required sensitivity, and the analytical goals. The protocols outlined herein provide a robust foundation for researchers to obtain reliable and reproducible data on this compound isomers, supporting efforts in drug development, phytochemistry, and quality control.

References

Comprehensive Application Notes and Protocols for Myrcene Degradation Product Identification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myrcene and Its Degradation

β-Myrcene is a prominent monoterpene hydrocarbon (C₁₀H₁₆) widely distributed in the plant kingdom, particularly in Cannabis sativa, hops, mangoes, and lemongrass. This biologically active compound exhibits an earthy, musky aroma with hints of spice and plays significant roles in fragrances, flavors, and therapeutic applications. This compound possesses reported analgesic, anti-inflammatory, and sedative properties, making it a compound of interest in pharmaceutical and wellness industries. Recent research has highlighted its presence as a dominant terpene in many modern cannabis cultivars, where it can constitute up to 65.8% of the steam-distilled essential oil in certain strains. [1] [2]

The study of this compound degradation pathways has gained considerable importance for multiple reasons:

  • Product Safety: Identification of potentially harmful degradation products that may form during processing or consumption
  • Biotechnological Applications: Development of sustainable biocatalytic processes for converting this compound to value-added chemicals
  • Environmental Impact: Understanding the fate of terpenes emitted from industrial facilities and their potential role in atmospheric chemistry
  • Consumer Products: Ensuring product consistency and safety in cannabis extracts and terpene-containing formulations

These application notes provide detailed protocols for identifying this compound degradation products through microbial biotransformation and thermal degradation pathways, supporting research and development activities across multiple scientific disciplines.

Microbial Biotransformation of this compound

Experimental Protocol for Bacterial Biotransformation
2.1.1 Bacterial Strains and Cultivation Conditions
  • Strain Selection: Employ Rhodococcus erythropolis MLT1 (selectively enriched from hop plants) or Pseudomonas aeruginosa PTCC 1074 for comparative studies. Note that strain MLT1 demonstrates substrate-specific induction, requiring growth on β-myrcene as sole carbon source for transformation capability. [3] [4]
  • Culture Medium: Prepare basal medium containing 0.3% malt extract, 0.3% yeast extract, 0.5% peptone, and 1.0% glucose in distilled water (pH 7.0). For R. erythropolis MLT1, substitute glucose with 0.1% (v/v) β-myrcene as carbon source in experimental conditions. [4]
  • Growth Conditions: Incubate 100 mL culture volumes in 250-mL Erlenmeyer flasks at 30°C with agitation at 150 rpm for 24-72 hours. For anaerobic studies with Castellaniella defragrans 65Phen, maintain conditions in an anaerobic chamber with nitrate as electron acceptor. [4] [5]
2.1.2 Biotransformation Procedure
  • Cell Preparation: Harvest late-logarithmic phase cells by centrifugation at 12,800 × g for 10 minutes at 4°C. Wash cells twice with appropriate buffer (0.1 M phosphate buffer, pH 7.0 for aerobic conditions; 0.1 M acetate buffer, pH 5.5 for certain Pseudomonas strains). [4]
  • Resting Cell Assay: Resuspend cells to an OD₆₀₀ of 5.0 in fresh buffer containing 1.0% (v/v) β-myrcene. For solubilization, add 0.1 g·L⁻¹ methanol as co-solvent. [3] [4]
  • Reaction Conditions: Incubate at 27-30°C with agitation for 1-72 hours, monitoring product formation at regular intervals.
  • Reaction Termination: Stop biotransformation by rapid cooling on ice followed by cell removal via centrifugation (12,800 × g, 10 minutes).
2.1.3 Metabolite Extraction
  • Extract the supernatant with diethyl ether (3 × 25 mL) for comprehensive metabolite recovery.
  • Combine organic phases and wash with distilled water (3 × 10 mL) to remove aqueous contaminants.
  • Dry over anhydrous sodium sulfate overnight at 4°C.
  • Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 30°C.
  • Store purified extracts at -20°C under inert atmosphere until analysis to prevent oxidation. [4]
Analytical Methods for Microbial Degradation Products
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument Configuration: Employ GC system (e.g., Shimadzu 15A or equivalent) equipped with DB-5 capillary column (50 m × 0.2 mm, 0.32 μm film thickness) coupled to mass spectrometer (e.g., Hewlett-Packard 5973). [4]
  • GC Parameters: Use helium as carrier gas at 1.0 mL·min⁻¹ flow rate. Employ temperature programming: initial 60°C hold for 3 minutes, ramp to 220°C at 5°C·min⁻¹, final hold at 220°C for 5 minutes. Injector and detector temperatures maintained at 250°C. [4]
  • MS Parameters: Operate in electron impact (EI) mode at 70 eV, with mass scan range of 35-350 m/z. [4]
  • Compound Identification: Compare mass spectra and retention indices with authentic standards and reference databases (NIST/EPA/NIH Mass Spectral Library). [4] [6]
2.2.2 Additional Analytical Techniques
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Record spectra in CHCl₃ on Perkin-Elmer 457 or equivalent instrument. Identify functional groups: OH stretching at 3400-3460 cm⁻¹, C=C stretching at 1638 cm⁻¹. [4]
  • Ultraviolet-Visible Spectroscopy: Scan samples in appropriate solvent (hexane or methanol) from 200-400 nm. This compound derivatives often exhibit absorption maxima at 215-240 nm. [4]

Table 1: Microbial Degradation Products of β-Myrcene

Product Microorganism Incubation Time Yield (%) Identification Method
Geraniol Rhodococcus erythropolis MLT1 24-48 h Major product GC-MS, FT-IR [3]
Dihydrolinalool Pseudomonas aeruginosa PTCC 1074 36 h (1.5 days) 79.5% GC-MS, FT-IR, UV [4]
2,6-Dimethyloctane Pseudomonas aeruginosa PTCC 1074 72 h (3 days) 90.0% GC-MS, FT-IR [4]
α-Terpineol Pseudomonas aeruginosa PTCC 1074 72 h (3 days) 7.7% GC-MS, FT-IR [4]
Geranic acid Castellaniella defragrans 65Phen 24-72 h Major product GC-MS [5]

Thermal Degradation of this compound

Experimental Protocol for Vaping and Dabbing Simulation
3.1.1 Sample Preparation
  • Standardized Cannabis Oil (SCO) Preparation: Mix pure THC (≥90% purity confirmed by HPLC-UV and NMR) with β-myrcene in varying mass ratios (e.g., 90:10, 80:20 THC:this compound). Homogenize mixtures in scintillation vials using a rotary evaporator at atmospheric pressure with vial partially submerged in 50°C water bath for 1-2 hours. [7]
  • Isotopic Labeling: For mechanistic studies, employ synthetically prepared β-myrcene-d₆ to track degradation pathways. Confirm deuteration pattern and purity by NMR and MS. [7]
3.1.2 Vaping Experimental Setup
  • Device Configuration: Use commercially available TH2 CCELL atomizer connected to iStick PICO battery at variable voltage settings (2.5-4.0 V) to simulate different power conditions. [7]
  • Aerosol Generation: Employ smoking machine to generate puffs with CORESTA regime parameters: 50 mL puff volume, 3 s puff duration, 30 s interpuff interval. Monitor actual puff volume (typically 44 ± 3 mL) with mass flowmeter. [7]
  • Aerosol Collection: Collect single puff per replicate to avoid GC-MS overloading. Use Cambridge filter pads (CFPs) for particulate matter and sorbent tubes (Tenax TA and Carbograph 1 mixture) for gas-phase compounds. [7]
3.1.3 Dabbing Experimental Setup
  • Apparatus: Employ standardized dabbing rig with quartz nail and carb cap. Standardize nail temperature using infrared thermometer (typical range: 315-420°C). [7]
  • Sample Introduction: Apply 10-50 mg SCO aliquots to heated surface using standardized procedure.
  • Collection: Draw resulting aerosol through sampling apparatus identical to vaping setup.
Analytical Methods for Thermal Degradation Products
3.2.1 Automated Thermal Desorption-GC-MS (ATD-GC-MS)
  • Thermal Desorption: Use automated system (e.g., TurboMatrix 650) with the following parameters: desorption temperature 300°C, desorption time 10 minutes, helium flow 50 mL·min⁻¹. [7]
  • Cold Trap: Maintain at -10°C during desorption, then flash heat to 300°C for transfer to GC.
  • GC-MS Parameters: Similar to microbial analysis but with specific optimization for volatile compounds: HP-5MS column (30 m × 0.25 mm, 0.25 μm), temperature program from 40°C (hold 2 min) to 240°C at 10°C·min⁻¹. [7]
3.2.2 Complementary Analytical Techniques
  • HPLC-UV for THC Transfer: Quantify THC in particulate matter collected on CFPs using reversed-phase HPLC with UV detection at 228 nm. Calculate THC transfer efficiency (THCT). [7]
  • Chemical Mechanism Modeling: Employ computational models (e.g., density functional theory) to elucidate radical intermediates and degradation pathways. Validate with isotopic labeling experiments. [7]

Table 2: Major Thermal Degradation Products of β-Myrcene

Product Formation Conditions Relative Abundance Health Concern Identification Method
Isoprene Vaping (all power levels) 18-30% of gas phase HPHC ATD-GC-MS, isotopic labeling [7]
3-Methylcrotonaldehyde Dabbing (>300°C) 5-15% HPHC, respiratory irritant ATD-GC-MS, mechanism modeling [7]
3-Methyl-1-butene Vaping (high power) 3-8% - ATD-GC-MS [7]
2-Methyl-2-butene Vaping & Dabbing 4-10% - ATD-GC-MS [7]
Methacrolein (MACR) Dabbing (>350°C) 2-5% HPHC, respiratory irritant ATD-GC-MS [7]

Quantitative Data Summary

Table 3: Experimental Parameters for this compound Degradation Studies

Parameter Microbial Biotransformation Thermal Degradation (Vaping) Thermal Degradation (Dabbing)
Temperature 27-30°C 200-350°C (device dependent) 315-420°C (nail temperature)
Time Scale 24-72 hours 3-second puffs Single rapid consumption
Atmosphere Aerobic/Anaerobic Aerobic Aerobic
Key Influencing Factors Substrate induction, cytochrome P450 inhibitors Applied power, terpene content Temperature, terpene content
Analytical Sensitivity ng-μg range μg-puff⁻¹ range μg-dab⁻¹ range
Major Product(s) Geraniol, dihydrolinalool Isoprene, 3-methyl-1-butene Isoprene, 3-methylcrotonaldehyde

Pathway Analysis and Experimental Workflows

Microbial Biotransformation Pathways

microbial_pathway cluster_aerobic Aerobic Pathways cluster_anaerobic Anaerobic Pathways This compound β-Myrcene Rhodococcus Rhodococcus erythropolis This compound->Rhodococcus Hydration Pseudomonas Pseudomonas aeruginosa This compound->Pseudomonas Biotransformation Castellaniella Castellaniella defragrans This compound->Castellaniella Anaerobic hydration Geraniol Geraniol Rhodococcus->Geraniol LDI enzyme Geranial Geranial Geraniol->Geranial GeoA dehydrogenase Geranic_acid Geranic acid Geranial->Geranic_acid GeoB dehydrogenase Dihydrolinalool Dihydrolinalool Pseudomonas->Dihydrolinalool 36h incubation Dimethyloctane 2,6-Dimethyloctane Pseudomonas->Dimethyloctane 72h incubation Terpineol α-Terpineol Pseudomonas->Terpineol Minor pathway Linalool (S)-(+)-Linalool Castellaniella->Linalool Linalool dehydratase-isomerase Geraniol_anaerobic Geraniol Linalool->Geraniol_anaerobic Isomerization Geranic_acid_anaerobic Geranic acid Geraniol_anaerobic->Geranic_acid_anaerobic Oxidation

Thermal Degradation Workflow

thermal_workflow SamplePrep Sample Preparation (SCO with β-myrcene) Vaping Vaping Setup (CCELL atomizer + battery) SamplePrep->Vaping Vaping protocol Dabbing Dabbing Setup (Heated nail apparatus) SamplePrep->Dabbing Dabbing protocol AerosolCollection Aerosol Collection (CFP + sorbent tubes) Vaping->AerosolCollection CORESTA regime RadicalIntermediate Common Radical Intermediate Vaping->RadicalIntermediate Thermal stress Dabbing->AerosolCollection Single inhalation Dabbing->RadicalIntermediate Pyrolysis ATDGCMS ATD-GC-MS Analysis (Thermal desorption + separation) AerosolCollection->ATDGCMS Sample transfer DataAnalysis Data Analysis (Product identification + quantification) ATDGCMS->DataAnalysis Spectral data Isoprene Isoprene RadicalIntermediate->Isoprene Fragmentation Methylbutene 3-Methyl-1-butene RadicalIntermediate->Methylbutene Rearrangement Methylcrotonaldehyde 3-Methylcrotonaldehyde RadicalIntermediate->Methylcrotonaldehyde Oxidation Methyl2butene 2-Methyl-2-butene RadicalIntermediate->Methyl2butene Isomerization

Conclusion and Applications

The protocols outlined in these application notes provide comprehensive methodologies for identifying this compound degradation products through both microbial and thermal processes. The microbial biotransformation approaches enable the sustainable production of valuable fragrance and flavor compounds like geraniol and dihydrolinalool, while the thermal degradation studies are essential for assessing potential health impacts of this compound-containing products like cannabis extracts.

Key considerations for researchers include:

  • Method Selection: Choose microbial transformation for value-added product synthesis or thermal degradation for consumer product safety assessment
  • Analytical Comprehensiveness: Employ complementary techniques (GC-MS, FT-IR, HPLC-UV) for complete degradation product profiling
  • Experimental Controls: Include appropriate controls (abiotic transformations, non-induced cells) to confirm biological origins of products
  • Isotopic Labeling: Utilize deuterated this compound for definitive pathway elucidation in mechanistic studies

These standardized protocols support research in biocatalysis, environmental science, consumer product safety, and atmospheric chemistry, addressing the growing interest in terpene transformations across multiple scientific disciplines and industrial applications.

References

Myrcene Degradation Mechanisms & Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene is chemically unstable and degrades primarily through four mechanisms. The flowchart below illustrates this process and the primary stabilization strategies.

G This compound Degradation Pathways and Stabilization Strategies This compound This compound Degradation Degradation This compound->Degradation Oxidation Oxidation Degradation->Oxidation Reaction with Atmospheric Oxygen Volatility Volatility Degradation->Volatility Exposure to Heat Photolysis Photolysis Degradation->Photolysis UV Light Exposure Hydrolysis Hydrolysis Degradation->Hydrolysis Presence of Moisture Ox_Results Formation of alcohols, ketones, aldehydes Oxidation->Ox_Results Vol_Results Loss of terpene content, shift in aroma profile Volatility->Vol_Results Photo_Results Formation of free radicals, off-odor substances Photolysis->Photo_Results Hydro_Results Breakdown into acids and alcohols Hydrolysis->Hydro_Results Prevention Prevention N2_Flushing Nitrogen Flushing / Vacuum Sealing Prevention->N2_Flushing Cold_Storage Cold Storage Prevention->Cold_Storage UV_Blocking UV-Blocking Packaging Prevention->UV_Blocking Humidity_Ctrl Humidity Control (55-62% RH) Prevention->Humidity_Ctrl Antioxidants Antioxidant Stabilization Prevention->Antioxidants

Stability Protocols and Handling Guidelines

For researchers, implementing precise handling and storage protocols is critical. The table below summarizes key parameters based on product format.

Product Format Optimal Storage Temperature Key Stability-Preserving Actions Additional Formulation Notes

| Dried Cannabis Flower [1] | 2-10°C (35-50°F) [1] | • Use vacuum sealing or nitrogen-flushed containers. [1] • Maintain 55-62% RH with humidity packs. [1] • Use UV-blocking (amber) glass or opaque Mylar bags. [1] | - | | Vape Cartridges & Concentrates [2] [1] | 2-10°C (35-50°F); refrigerate live resins/rosins. [1] | • Nitrogen-flush headspace. [2] • Avoid high-temperature environments (e.g., transport trucks). [1] • Monitor viscosity; this compound >1.5% can affect hardware. [2] | Consider blending with sesquiterpenes (e.g., β-caryophyllene) to reduce evaporation loss during storage. [2] | | Tinctures & Oral Oils [2] | Room temperature (with stabilized carrier). | • Use MCT oil with low peroxide values (<2.0). [2]Nitrogen-flush headspace to extend stability beyond 12 months. [2] | Avoid alcohol-based carriers for optimal bioavailability. [2] | | Topicals [2] | Room temperature. | • Incorporate 0.05-0.1% tocopherol (Vitamin E) as an antioxidant. [2] | this compound can enhance skin penetration of active ingredients. [2] |

Analytical Methods for Tracking Degradation

To quantitatively assess this compound stability, the following experimental protocols are recommended.

Core Experimental Workflow for Stability Studies The diagram below outlines a standardized workflow for designing a stability study, from sample preparation to data analysis.

G Stability Testing Workflow for Cannabis Products Start Sample Preparation (Homogenization) Storage Controlled Storage Start->Storage Testing Analytical Testing Intervals Storage->Testing At defined intervals (e.g., 1, 3, 6, 12 months) Sub_Storage • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH Storage->Sub_Storage Analysis Data Analysis & Shelf-Life Modeling Testing->Analysis Sub_Testing • Terpenes: GC-MS or GC-FID • Cannabinoids: HPLC • Track terpene ratios and potency. Testing->Sub_Testing

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID): The standard method for separating and quantifying volatile terpenes like this compound. [3] [4] It is crucial for identifying not just the loss of this compound, but also the appearance of oxidation products (e.g., this compound oxides) which can indicate degradation and potentially cause irritation. [1]
  • High-Performance Liquid Chromatography (HPLC): Used in parallel to track the stability of cannabinoids (e.g., THC, CBD) throughout the study. [4]

Frequently Asked Questions for Researchers

Q1: What is the single most critical factor to control for this compound stability? Oxygen exposure (oxidation) is the primary culprit. This compound's double bonds are highly susceptible to attack by reactive oxygen species. [1] Mitigation through nitrogen flushing or vacuum sealing is the most effective strategy. [2] [1]

Q2: Are there specific pH conditions to avoid in formulations containing this compound? Yes. Avoid low pH environments (pH <4.0) when formulating, as an acidic environment can catalyze the acid-catalyzed cyclization of this compound. This is particularly relevant when developing citrus-flavored products where low pH is common. [2]

Q3: How much terpene content can be lost over time under suboptimal conditions? Data from stability studies show that cannabis flower can lose 30-50% of its original terpene content after 6 months of storage at room temperature without proper protection from air and light. [1] In vape formulations, 15-22% of this compound can be lost during the vaporization process itself due to its high volatility and thermal sensitivity. [2]

Q4: Does this compound directly activate the CB1 receptor to produce its effects? A recent 2025 study indicates that this compound's anti-allodynic (pain-relieving) effects are inhibited by a CB1 antagonist, suggesting engagement of the CB1 system. However, in vitro assays confirmed that This compound does not directly activate or alter the activity of the CB1 receptor. Its mechanism of action appears to be indirect and warrants further study. [5]

References

reducing myrcene degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Myrcene Degradation

This compound is an acyclic monoterpene known for its earthy, musky aroma. It is highly volatile and prone to degradation through several key mechanisms [1] [2]:

  • Oxidation: Reaction with atmospheric oxygen, leading to the formation of aldehydes, ketones, and other compounds that cause off-flavors and potential skin irritation [3] [1] [4].
  • Thermal Degradation: Evaporation and molecular breakdown at elevated temperatures. This compound begins to degrade at temperatures as low as 70°F (21°C), with significant loss as temperatures approach its boiling point of 166-168°C (331-334°F) [3] [2] [5].
  • Photodegradation: Ultraviolet (UV) light breaks chemical bonds, accelerating oxidation and reducing potency [3] [1].

The following diagram illustrates the primary degradation pathways for this compound.

myrcene_degradation This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Exposure Thermal Thermal This compound->Thermal Heat Exposure Photo Photo This compound->Photo UV Light Exposure Byproducts Degradation Byproducts: • Aldehydes • Ketones • Peroxides Oxidation->Byproducts Thermal->Byproducts Photo->Byproducts Effects Observed Effects: • Loss of Potency • Off-Flavors • Altered Aroma Byproducts->Effects

Optimal Storage & Handling Protocols

To mitigate degradation, implement these storage and handling protocols.

Parameter Optimal Condition Technical Rationale
Temperature 60-70°F (15-21°C); Long-term: 35-40°F (2-4°C) [3] [6] Slows molecular motion, reducing evaporation & oxidation rates [3] [5]
Light Exposure Complete darkness; Use amber glass or opaque, UV-resistant materials [3] [1] [6] Prevents photodegradation and UV-induced oxidative chain reactions [3]
Oxygen Exposure Minimal headspace; Use airtight containers; Consider nitrogen flushing for high-value stocks [3] [1] Limits oxidative degradation; Nitrogen displaces oxygen, preventing reactions [3] [7]
Container Material Inert glass (amber preferred); Avoid most plastics [3] [6] [8] Glass is impermeable and non-reactive; Plastics can leach compounds and allow oxygen permeation [3] [6]
Advanced Industrial Techniques

For large-scale or long-term storage, these techniques can be integrated into your workflow:

  • Inert Atmosphere Storage: Nitrogen or argon flushing to displace oxygen in container headspace. For critical applications, use vacuum-assisted flushing systems for more complete oxygen removal [3].
  • Stabilizer Incorporation: Adding tocopherol derivatives (0.1-0.2%) can significantly reduce oxidation. One study showed a 35% reduction in oxidation over six months in stabilized formulations [2].
  • Strategic Blending: Blending this compound with more stable sesquiterpenes like β-caryophyllene at a 2:1 ratio can reduce evaporation losses by up to 18% during storage [2].

Experimental Workflow for Stability Testing

You can adapt this methodology to empirically test the stability of your specific this compound-containing samples under different conditions [7].

stability_protocol Start 1. Sample Preparation A Standardize test samples and packaging Start->A B 2. Apply Storage Conditions A->B Cond1 Condition A: (e.g., High Temp) B->Cond1 Cond2 Condition B: (e.g., Light Exposure) B->Cond2 Control Control Condition: Optimal Parameters B->Control C 3. Analytical Sampling Analysis Perform GC-MS/FID analysis at regular intervals C->Analysis D 4. Data Analysis Model Model Degradation Kinetics and Establish Shelf Life D->Model Cond1->C Cond2->C Control->C Analysis->D

Key Steps in Detail:

  • Sample Preparation: Use standardized test products with a known and measurable initial concentration of this compound. Package samples identically using the containers and seals under investigation [7].
  • Storage Conditions: Expose sample groups to different stress factors. Accelerated aging studies often use cycles of temperature (e.g., between 68°F and 85°F) and light to simulate real-world distribution and storage stresses over a shorter period [7].
  • Analytical Sampling: At predetermined intervals (e.g., 15, 30, 90, 180 days), retrieve samples for analysis. The gold standard for quantification is Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) [1] [2].
  • Data Analysis: Calculate the percentage of this compound retained at each interval compared to time zero. Plot degradation curves to model kinetics and predict the shelf-life of your product under various conditions [7].

Frequently Asked Questions (FAQs)

What is the typical shelf life of this compound in a research formulation? When stored under optimal conditions (cool, dark, and airtight), high-quality this compound can retain potency for 18-24 months [3]. However, this is highly dependent on the initial purity, formulation matrix, and strict adherence to storage protocols.

Can refrigeration or freezing be used for long-term this compound storage? Refrigeration (35-40°F / 2-4°C) is recommended for long-term storage, as it can double or triple shelf life [3]. Freezing is effective but requires caution: containers must be perfectly airtight to prevent moisture condensation upon removal, which can introduce water and promote microbial growth. Always allow the container to reach room temperature before opening to prevent thermal shock and moisture ingress [3] [6].

Are there any chemical stabilizers recommended for this compound? Yes, research and industry practice show that tocopherol derivatives (Vitamin E) at concentrations of 0.1-0.2% act as effective antioxidants, significantly reducing oxidative degradation without significantly altering the formulation [2].

Which packaging materials provide the best barrier against this compound loss? Packaging stress-tests have quantified the performance of different films over 180 days [7]:

  • High-Barrier Metallized BOPP: 92% retention (Best)
  • Aluminum Foil Laminate: 89% retention
  • Standard Multi-Layer Film: 67% retention
  • Basic Polyethylene: 52% retention (Worst)

References

optimizing myrcene extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Extraction Parameters

The yield and purity of myrcene are highly dependent on your choice of extraction method and its specific parameters. The table below summarizes optimal conditions from recent research.

Extraction Method Optimal Conditions for High Yield/Purity Key Influencing Factors Expected Outcome

| Superheated Steam Extraction (SHSE) [1] | • Temp: 160°C • Time: 120 min • Particle Size: 0.75 mm | Temperature, Time, Particle Size | Highest yield (5.7% from Pistacia lentiscus); more efficient than SD/HD [1] | | Hydrodistillation (HD) [2] | • Salt (NaCl): 5% • Water:Material Ratio: 1:3 • Pretreatment: Crush to ~2 cm | Salt Concentration, Solid/Liquid Ratio, Plant Pretreatment [2] | Maximizes yield via broth boiling point elevation & improved plant matrix rupture [2] | | Pressurized Liquid Extraction [3] | • Solvent: Methanol • Temp: 25°C • Pressure: 2 bar | Solvent Polarity, Temperature, Pressure [3] | High extract yield; good cannabinoid/terpene profile from hemp [3] | | Cryogenic Ethanolic Extraction [4] [3] | • Temp: -55°C to -40°C • Solvent-to-solid: 19 mL/g • Time: ~10 min | Temperature, Solvent-to-Solid Ratio [4] | Higher selectivity; reduces waxes/chlorophyll; preserves terpene profile [4] [3] |

Troubleshooting Low this compound Yield

Here are common issues and evidence-based solutions to improve your extraction performance.

  • Problem: Yield is Low Despite Long Extraction Time

    • Solution: Optimize time and temperature simultaneously. Excessive time can lead to the degradation of volatile terpenes like this compound. Using Response Surface Methodology (RSM) can help find the optimal balance. For instance, in SHSE, the optimal time was found to be 120 minutes, not the maximum tested [1]. Also, verify that your plant material is ground to the correct particle size (e.g., 0.75 mm for SHSE), as finer particles can create channeling and coarser ones limit compound release [1].
  • Problem: Extract is Impure with High Waxes or Chlorophyll

    • Solution: Switch to cryogenic extraction. Performing ethanol extraction at very low temperatures (-40°C to -55°C) significantly reduces the co-extraction of lipids, waxes, and chlorophyll due to their lower solubility at these temperatures, resulting in a cleaner and more terpene-rich extract [4] [3].
  • Problem: this compound Degrades or Oxidizes Post-Extraction

    • Solution: Implement rigorous stabilization protocols. this compound is highly volatile and sensitive to air, heat, and light [5]. To prevent degradation:
      • Add stabilizers: Use 0.1-0.2% tocopherol (Vitamin E) as an antioxidant [5].
      • Control the environment: Store extracts under an inert gas (e.g., nitrogen) in amber glass vials [5].
      • Blend for stability: Formulate this compound with sesquiterpenes like β-caryophyllene at a 2:1 ratio to reduce evaporation loss during storage [5].

Detailed Experimental Protocol

For researchers looking to implement a specific method, here is a detailed protocol for optimizing hydrodistillation based on an orthogonal experimental design [2].

Aim: To maximize the essential oil yield from plant material via hydrodistillation. Principle: Plant material is heated in water, causing essential oil glands to rupture. The oil-water vapor mixture is condensed and separated, with salt enhancing yield by elevating the boiling point [2].

cluster_leg Experimental Stage Legend Plant Material Preparation Plant Material Preparation Single-Factor Experiment (E1) Single-Factor Experiment (E1) Plant Material Preparation->Single-Factor Experiment (E1) Single-Factor Experiment (E2) Single-Factor Experiment (E2) Plant Material Preparation->Single-Factor Experiment (E2) Determine Optimal NaCl Concentration Determine Optimal NaCl Concentration Single-Factor Experiment (E1)->Determine Optimal NaCl Concentration Determine Optimal Plant Part Determine Optimal Plant Part Single-Factor Experiment (E2)->Determine Optimal Plant Part Orthogonal Experiment (L9, 3^3) Orthogonal Experiment (L9, 3^3) Determine Optimal NaCl Concentration->Orthogonal Experiment (L9, 3^3) Determine Optimal Plant Part->Orthogonal Experiment (L9, 3^3) Optimal Conditions Obtained Optimal Conditions Obtained Orthogonal Experiment (L9, 3^3)->Optimal Conditions Obtained Kinetic Modeling & Validation Kinetic Modeling & Validation Optimal Conditions Obtained->Kinetic Modeling & Validation Pre-Testing Pre-Testing Optimization Optimization

Workflow Description:

  • Plant Material Preparation: Fresh rosemary leaves and branches are crushed to approximately 2 cm. The plant is separated into different organs (e.g., perennial branches, 1-year branches, fresh leaves) [2].
  • Single-Factor Experiments:
    • E1 - NaCl Effect: Run HD with a fixed water-to-material ratio of 1:3 for 3 hours. Test NaCl concentrations of 0%, 0.5%, 1.5%, 3.0%, 5.0%, and 5.5% to find the level that maximizes yield [2].
    • E2 - Plant Part Effect: Run HD with a water-to-material ratio of 1:1 for 2 hours. Compare the oil yield from leaves, 1-year branches, and perennial branches to identify the most productive organ [2].
  • Orthogonal Experiment: Based on the results from E1 and E2, design an L9(3^3) orthogonal array to test the interaction of three key factors (e.g., crushing degree, water-to-material ratio, NaCl concentration) and identify the optimal combination [2].
  • Kinetic Modeling: Use a first-order kinetic model with distillation time as a variable to predict the theoretical yield over time and validate it against experimental data under the optimal conditions [2].

Key Technological Insights for Different Scenarios

Your optimal strategy depends on the final application of the extracted this compound.

  • For Pharmaceutical/Cannabis Applications: Prioritize purity and biological synergy. Cryogenic ethanol extraction is superior as it preserves the delicate terpene profile and avoids contaminants that can interfere with biological activity [4] [3]. Note that this compound can modulate physiological targets like the TRPV1 channel, which is relevant for pain research, so extract purity is critical for reproducible results [6].
  • For Industrial-Scale Production (Flavors/Fragrances): Prioritize yield and efficiency. Advanced methods like Superheated Steam Extraction (SHSE), while potentially requiring higher initial investment, offer significantly higher yields and shorter extraction times compared to conventional steam or hydrodistillation [1].
  • For Novel Production Systems: Consider bio-production. Beyond plant extraction, cell-free biosynthesis systems are emerging as a sustainable alternative. These systems use enzyme-rich lysates to synthesize this compound from precursors, avoiding the complexities of whole-plant cultivation and can achieve high titers (e.g., >865 mg/L after optimization) [7].

References

Troubleshooting Myrcene Analysis: Common Issues & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific challenges you may encounter during myrcene analysis and provides evidence-based solutions.

Problem Category Specific Issue Recommended Solution Key Parameters/Notes
Volatile Analyte Loss Loss of monoterpenes like this compound during sample prep [1]. Grind samples frozen or under liquid nitrogen [1]. Chill samples and solvents during preparation [1]. Prevents heat-induced volatilization. Minimizes evaporation during handling.
Poor Sesquiterpene Recovery Low recovery of less volatile terpenes (e.g., caryophyllene) in headspace analysis [1]. Use liquid injection instead of headspace sampling [1]. For headspace, add salt (NaCl) or glycerol to the vial [1]. Increases vapor pressure of analytes.
Use Direct Immersion (DI) Solid-Phase Microextraction (SPME) [1]. Better captures less volatile compounds.
Matrix Effects Interference from complex matrices (e.g., oils, edibles) [1]. Use headspace sampling (HS) or HS-SPME to avoid non-volatile matrix components [1]. Reduces system contamination and clogging.
For viscous matrices (e.g., oils), use solvent (DMA or MeOH) or the Full Evaporation Technique (FET) [1]. FET uses a small sample, fully vaporized.
Co-elution Inability to separate this compound from similar terpenes (e.g., pinene isomers) [1]. Use GC-MS instead of GC-FID for deconvolution based on masses [1]. Provides definitive peak identification.
Employ two-dimensional GC (GCxGC) for superior separation [1]. Ideal for complex terpene panels.

Detailed Experimental Protocols

Here, I provide detailed methodologies for key experiments cited in the troubleshooting guide.

Calcium Flux Assay for TRPV1 Activation

This protocol is adapted from a study investigating this compound's activity on the TRPV1 channel [2].

  • Cell Culture: Use HEK TRex cells stably expressing human or rat TRPV1. Culture in DMEM with 10% FBS, 2 mM L-glutamine, and selection antibiotics (Blasticidin, Zeocin). Induce TRPV1 expression with 1 μg/ml Tetracycline 16-24 hours before assay [2].
  • Calcium Dye Loading: Wash cells and incubate with 0.2 μM Fluo-4 calcium indicator for 30 minutes at 37°C in a modified Ringer's solution [2].
  • Compound Application & Measurement:
    • Transfer dye-loaded cells to a 96-well plate.
    • Establish a baseline reading.
    • Automatically add this compound, controls (e.g., capsaicin as agonist, capsazepine as inhibitor), or test mixtures.
    • Monitor fluorescence in real-time (e.g., λ_ex=490 nm, λ_em=520 nm) to quantify calcium influx [2].
  • Data Analysis: TRPV1-dependent activity is confirmed if the response to this compound is inhibited by the TRPV1 antagonist capsazepine [2].
GC-MS Analysis of this compound

This is a generalized protocol for terpene profiling, consolidating information from multiple sources [2] [1].

  • Sample Preparation:
    • For plant material: Freeze samples and grind under liquid nitrogen or while frozen to prevent terpene loss [1].
    • Extraction: Use solvent extraction (e.g., ethyl acetate, methanol) or headspace methods (SPME is advantageous) [1].
  • GC-MS Instrument Parameters (Example):
    • GC System: Agilent 7890B [2].
    • Column: DB-624UI or equivalent mid-polarity column [2].
    • Injector/Inlet: Temperature 250°C [2]. Use split/splitless liner [2].
    • MS Detector: Agilent 5977A MSD. Set to scan mode (e.g., 50-300 m/z) [2].
    • Carrier Gas: Helium, constant flow (e.g., 33.0 cm/s) [2].
    • Oven Program: Use a temperature ramp optimized for terpene separation. For complex panels, a longer run time or GCxGC may be necessary [1].
  • Identification & Quantification:
    • Identify this compound by matching its retention time and mass spectrum with a certified reference standard [2].
    • Quantify using the internal or external standard method. This compound content is typically expressed as mg/g or percentage by weight [3].

Technical Specifications & Workflows

For quick reference, here are the key physical properties of this compound and visual workflows for the core experimental processes.

This compound Chemical & Physical Properties
Property Value / Description
Chemical Name β-myrcene (7-methyl-3-methylene-1,6-octadiene) [4]
Molecular Formula C10H16 [4]
Molecular Weight 136.23 g/mol [4]
Boiling Point 166-168°C (331-334°F) [3] [5]
Density 0.794 g/cm³ at 20°C [3]
Odor Description Musky, earthy, with hints of clove and fruit [3] [6]

G start Start this compound Analysis prep Sample Preparation start->prep step1 Freeze plant material Grind under liquid nitrogen prep->step1 step2 Extract terpenes (HS-SPME, Solvent, SFE-CO2) step1->step2 inst Instrumental Analysis step2->inst step3 GC-MS Analysis DB-624UI column, He carrier gas inst->step3 step4 Monitor for co-elution Use GC-MS or GCxGC if needed step3->step4 interp Data Interpretation step4->interp step5 Identify via RT & MS match to reference standard interp->step5 step6 Quantify (mg/g or % w/w) step5->step6 end Result Validated step6->end

General Terpene Analysis Workflow

G start Calcium Flux Assay for TRPV1 cell Culture & Plate HEK TRex TRPV1 Cells start->cell induce Induce TRPV1 Expression with Tetracycline cell->induce load Load Cells with Fluo-4 AM Calcium Dye induce->load read Measure Baseline Fluorescence load->read stim Stimulate with This compound or Control read->stim block Inhibit with Capsazepine (Control) stim->block For inhibition control analyze Analyze Calcium Influx via Fluorescence Change stim->analyze block->analyze end Confirm TRPV1 Activation analyze->end

Calcium Flux Assay Workflow

Key Takeaways for Researchers

  • Sample Prep is Critical: The high volatility of this compound demands cold-chain sample handling from grinding to analysis to prevent loss [1].
  • Technique Dictates Recovery: Match your extraction and injection technique (Headspace vs. Liquid) to the volatility of your target analytes. SPME is a powerful tool for complex samples [1].
  • MS is Non-Negotiable for Complex Panels: For accurate identification and resolution of co-eluting peaks, GC-MS is strongly preferred over GC-FID [1].
  • Validate Pharmacological Activity: The calcium flux assay, with appropriate inhibitor controls, is a robust method to confirm this compound's direct interaction with targets like TRPV1 [2].

References

Troubleshooting Guide for Myrcene Recovery

Author: Smolecule Technical Support Team. Date: February 2026

Issue Cause Solution
Poor recovery of volatile monoterpenes (e.g., Myrcene) Evaporation loss during sample prep; heat from grinding [1]. Keep samples cold. Freeze before grinding or grind under liquid nitrogen. Store frozen, keep solvents chilled, minimize light/moisture exposure [1].
Poor recovery of less volatile sesquiterpenes Low vapor pressure hinders transfer to headspace; condensation in syringe [1]. Modify headspace chemistry. Add salts (NaCl) or solvents (glycerol, water) to increase vapor pressure. Use SPME with DVB/CAR/PDMS fiber for better capture [1].
Matrix effects holding onto analytes Complex/viscous samples (oils, waxes) impede analyte release [1]. Use headspace techniques. Leave non-volatile matrix in vial. For tough matrices, use solvents (DMA, MeOH) or Full Evaporation Technique (FET) [1].
Co-elution leading to inaccurate quantitation Similar terpene structures (isomers) not fully separated [1]. Apply MS deconvolution. Use GC-MS to differentiate co-eluting peaks by unique mass spectra instead of GC-FID for faster, accurate results [1].

Detailed Experimental Protocols

Here is more detail on some of the recommended techniques to implement in your lab.

Protocol 1: Cryogenic Sample Preparation for Plant Material

This protocol minimizes the loss of volatile monoterpenes like this compound during the initial sample handling stage [1].

  • Pre-chill a mortar and pestle by storing them in a freezer or cooling with liquid nitrogen.
  • Freeze the cannabis or hemp plant material.
  • Rapidly grind the frozen sample to a fine powder. If possible, perform the grinding under a steady stream of liquid nitrogen to prevent thawing.
  • Immediately transfer the powdered sample to a pre-weighed, chilled headspace vial and cap it securely.
  • Keep samples frozen (-20°C or lower) until the moment of analysis.
Protocol 2: Headspace-SPME with Matrix Modification

This protocol enhances the recovery of a broad range of terpenes, including this compound, using Headspace Solid-Phase Microextraction (HS-SPME) [1].

  • Weigh 0.2 g of your prepared sample into a 10 mL headspace vial.
  • Add a matrix modifier to the vial. This can be a salt like NaCl to increase ionic strength, or a small volume of a solvent like water or glycerol, which helps coax semi-volatile compounds into the headspace.
  • Internal Standard: Spike with a suitable internal standard (e.g., tridecane has been used in similar methods) [2].
  • Equilibrate the vial in the autosampler or a heating block at 40°C for 30 minutes [3].
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 40°C for extraction [3].
  • Inject the fiber into the GC injector port for thermal desorption (e.g., 250°C for 5 minutes) to transfer the analytes to the GC-MS system [3].

Method Validation & Quantitative Data

When developing a new method, it is critical to validate its performance. The data below, adapted from a terpene analysis study, shows the high level of precision and recovery that can be achieved with an optimized HS-GC/MS method [4].

Table: Example Method Validation Data for Key Terpenes (HS-GC/MS) [4]

Compound Calibration Range (ppm) Correlation Coefficient (R²) Precision (%RSD @ 20 ppm, n=8) Matrix Spike Recovery (%)
β-Myrcene 1.9 - 500 0.9999 1.57 99.8
α-Pinene 1.9 - 500 0.9997 1.99 95.6
Limonene 1.9 - 500 0.9997 1.88 92.6
Linalool 1.9 - 500 0.9999 0.98 88.8

Experimental Workflow for Optimization

This workflow diagram outlines a logical path to systematically diagnose and resolve this compound recovery issues in your lab.

myrcene_recovery_workflow start Start: Low this compound Recovery step1 Check Sample Preparation start->step1 step2 Evaluate Extraction Technique step1->step2 Samples kept cold? step3 Investigate Chromatographic Separation step2->step3 Using HS-SPME with modifiers? step4_ms Use MS Deconvolution step3->step4_ms Co-elution present? step4_col Optimize GC Column/Temperature step3->step4_col Poor peak shape? end This compound Recovery Optimized step4_ms->end step4_col->end

References

Myrcene Stability: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

1. Why is my myrcene sample degrading or polymerizing in storage? this compound is an unstable, highly volatile monoterpene that readily polymerizes at room temperature and degrades when exposed to air, heat, and light [1] [2]. This can lead to changes in chemical composition, odor profile, and biological activity.

  • Primary Stabilization Method: The most common and effective method is adding a chemical stabilizer.
    • Recommended Stabilizer: Alpha-Tocopherol (a form of Vitamin E) [3] [4].
    • Typical Concentration: 0.01% to 0.1% [3] [5].
  • Supportive Handling Practices:
    • Storage: Store in a cool (recommended 2-8°C), dark place [3] [4]. Use amber glass or UV-resistant containers to protect from light [6].
    • Atmosphere: Consider flushing the container headspace with an inert gas like nitrogen or argon to significantly reduce oxidation [5].
    • Sealing: Ensure containers are tightly sealed to prevent evaporation and exposure to air [6].

2. My analytical results for this compound are inconsistent. What could be causing this? Inconsistency often stems from compound loss or degradation during sample preparation and analysis, given this compound's high volatility and low boiling point.

  • Key Property Considerations:
    • Boiling Point: 166-168°C [3] [1] [2].
    • Flash Point: 44°C - Classified as a Flammable Liquid, requiring careful handling [3] [4].
  • Best Practices for Analysis:
    • Sample Handling: Keep samples cool and minimize exposure to open air during preparation.
    • Instrument Calibration: Use freshly stabilized and properly stored this compound standards for calibration.
    • Method Selection: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is standard for this compound quantification [1].

3. What are the documented biological effects of this compound I should consider for drug development? Preclinical studies have identified several pharmacological properties. The table below summarizes key findings and their experimental contexts for your research planning.

Biological Effect Experimental Model / Context Key Findings / Mechanism (if reported) Citation
Anti-inflammatory LPS-induced inflammation in rats; human chondrocytes; macrophage cell culture. Inhibits pro-inflammatory cytokines (IL-4, IFN-γ), NO production, NF-κB activation, and 5-lipoxygenase. [7]
Analgesic (Pain Relief) Rodent models. Exhibits analgesic properties; potential synergy with cannabinoids like THC. [5] [1]
Sedative / Muscle Relaxant Rodent models; product formulation guidance. Potentiates barbiturate sleep time; provides muscle-relaxant effects. [5] [1]
Antioxidant In vitro studies. Demonstrates free radical scavenging activity. [1] [7]

Experimental Protocols for Stabilization & Analysis

Protocol 1: Stabilizing this compound with α-Tocopherol

This protocol is adapted from commercial specifications and formulation guides [3] [5].

  • Materials: Pure this compound, α-Tocopherol, amber glass vial, inert gas supply (e.g., Nitrogen or Argon, optional).
  • Procedure: a. Weigh: Accurately weigh the this compound sample. b. Add Stabilizer: Add α-Tocopherol to achieve a final concentration of 0.01% to 0.1% (w/w). c. Mix Thoroughly: Vortex or stir gently until the stabilizer is completely dissolved. d. Transfer and Seal: Transfer the stabilized this compound to an amber glass vial. e. (Recommended) Purge Headspace: Briefly flush the headspace of the vial with inert gas before sealing. f. Label and Store: Label with date and contents, and store at 2-8°C.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

This protocol outlines a standard workflow for analyzing this compound content and purity [5] [1].

G Start Sample Preparation (Stabilized this compound) A Inject into GC System Start->A B Vaporization in Heated Inlet A->B C Separation in Capillary Column B->C D Detection C->D E1 Flame Ionization Detector (FID) D->E1 E2 Mass Spectrometry Detector (MS) D->E2 F Data Analysis: Identification & Quantification E1->F E2->F

  • Sample Preparation: Dilute stabilized this compound in a suitable volatile solvent (e.g., hexane or methanol) to an appropriate concentration.
  • GC Conditions (Example):
    • Column: Standard non-polar or mid-polar capillary column (e.g., DB-5ms).
    • Inlet Temperature: ~250°C (set above this compound's boiling point).
    • Oven Program: Ramp from ~60°C to ~250°C to separate this compound from other terpenes and solvents.
    • Carrier Gas: Helium or Hydrogen.
    • Detection: Use FID for robust quantification or MS for definitive identification and purity analysis [1].

Critical Safety & Regulatory Information

  • Safety and Handling: this compound is a flammable liquid and vapour [3]. It causes serious eye irritation and may be fatal if swallowed and enters airways [3]. Always use appropriate personal protective equipment (PPE) including gloves and safety goggles, and ensure adequate ventilation [6].
  • Regulatory Status: In 2018, the U.S. FDA revoked the authorization of this compound as a synthetic food additive due to the Delaney Clause, though it maintains that it poses no safety concern under intended use conditions [1] [2]. β-myrcene is listed on California's Proposition 65 as a chemical known to cause cancer [2]. Note that this compound remains a natural constituent of many foods and essential oils [7].

References

myrcene vaporization loss minimization

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene Properties & Vulnerability

The challenge begins with this compound's fundamental physical properties:

Property Value / Description Implication for Experimentation
Boiling Point 167–168 °C (332–334 °F) [1] [2] High risk of evaporation during sample prep (e.g., solvent evaporation, incubation) [3].
Vapor Pressure Relatively high (compared to cannabinoids) [3] Will volatilize more readily than less volatile compounds, even below boiling point.
Stability Prone to oxidation and polymerization, especially when exposed to air, heat, or light [1] Can lead to formation of degradation products and loss of target analyte.

Experimental Protocols for Minimizing Loss

Here are detailed methodologies for key laboratory procedures, designed to preserve this compound integrity.

Protocol 1: Sample Preparation & Storage

This protocol is crucial for handling raw materials, intermediates, and final product samples.

  • 1.1 Low-Temperature Storage: Store all this compound-containing samples at temperatures below 70°F (21°C) to significantly slow evaporation [2]. For liquid samples or extracts, consider storage in a freezer or refrigerator, ensuring containers are airtight to prevent moisture ingress.
  • 1.2 Inert Atmosphere Handling: For any procedure involving sample transfer or exposure, use an inert gas blanket. Nitrogen flushing of container headspace before sealing has been shown to extend shelf stability beyond 12 months by preventing oxidative degradation [4].
  • 1.3 Airtight and Opaque Containers: Use sealed vials with PTFE-lined caps. Containers should be dark or opaque to block UV light, which accelerates degradation [2].
Protocol 2: Sample Extraction for Analysis

This method, adapted from a validated procedure for quantifying terpenes in Cannabis sativa, uses low heat and a stabilizing solvent [5].

  • 2.1 Materials:
    • Internal Standard (IS) Solution: n-Tridecane in ethyl acetate (100 µg/mL) [5].
    • Extraction Solvent: Ethyl acetate (HPLC grade) [5].
    • Equipment: Centrifuge, ultrasonic bath, vortex mixer.
  • 2.2 Procedure:
    • Weigh 1.0 g of powdered sample into a 15-mL centrifuge tube.
    • Add 10 mL of the Internal Standard Solution.
    • Vortex the mixture briefly to ensure thorough wetting.
    • Sonicate the sample for 15 minutes at room temperature (avoiding heat).
    • Centrifuge at 3000 rpm for 5 minutes.
    • Transfer the clear supernatant directly to a GC vial for analysis without filtration [5].
Protocol 3: Analytical Testing by GC-MS/FID

Accurate analysis is key. Standard headspace GC methods can create artifacts by degrading terpenes. The following optimized methodology is recommended [6].

  • 3.1 Direct Injection over Headspace: Use cool on-column direct injection techniques instead of high-temperature headspace sampling. This minimizes thermal degradation before the sample enters the analytical column [6].
  • 3.2 If Headspace is Unavoidable: If your equipment requires headspace sampling, modify the parameters:
    • Lower the equilibration temperature to 40°C (from typical 70-200°C) [6].
    • Replace the air in the headspace vial with an inert gas like argon or nitrogen [6].

The workflow below summarizes the core principles for preserving this compound during experimental processes.

cluster_storage Storage & Handling cluster_prep Sample Preparation cluster_analysis Analysis Start Start Experiment Store Store samples at <70°F (21°C) Start->Store Inert Use inert gas (N₂) blanket Store->Inert Opaque Use airtight, opaque vials Inert->Opaque Prep Use room temperature extraction Opaque->Prep Stabilize Add chemical stabilizers (e.g., BHT) Prep->Stabilize GC GC Analysis Method? Stabilize->GC Direct Use cool on-column direct injection GC->Direct  Preferred HS Modify headspace: Low Temp (40°C), Inert Gas GC->HS  If Required Success Accurate this compound Data Direct->Success HS->Success

Troubleshooting FAQs

  • Q: My GC-MS results show high levels of acetone and methanol, even in pure this compound standards. What is happening?

    • A: This is likely artifactual solvent formation due to thermal degradation in the GC inlet. High equilibration temperatures in headspace samplers (e.g., 80-150°C) can cause this compound to oxidize and break down into these compounds. Switch to a direct injection method with a cool on-column inlet to resolve this [6].
  • Q: My cannabis extract has a different terpene profile than the source plant material. Why?

    • A: This is expected. Industrial processes like drying, extraction, and decarboxylation involve heat, causing extensive loss of volatile monoterpenes like this compound. Monoterpenes are lost first due to their higher vapor pressure compared to sesquiterpenes and cannabinoids. The term "full spectrum" can be misleading as the final product composition is always altered [3].
  • Q: For a vaporization study, what temperature should I use to deliver this compound without destroying it?

    • A: To deliver this compound effectively in a vapor, set the device temperature at or slightly above its boiling point, around 167-168°C. Be aware that even at this target temperature, some loss and potential degradation can occur. One study noted 15-22% of this compound was lost during vaporization in commercial cartridges at 180-220°C [4].
  • Q: Are there any chemical stabilizers I can use?

    • A: Yes, adding small percentages (0.1-0.2%) of antioxidant stabilizers like tocopherol derivatives (Vitamin E) can reduce oxidation. Furthermore, blending this compound with sesquiterpenes like β-caryophyllene has been shown to reduce evaporation loss during storage [4].

References

myrcene sample preservation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quantification

Accurate quantification is essential for assessing preservation efficacy. Gas Chromatography (GC) is a standard method, but research has validated suitable HPLC and UV-spectrophotometry protocols.

Method Key Application & Advantage Detailed Protocol Parameters

| HPLC [1] | Quantifying myrcene in nanoemulsions. Provides an alternative to GC for thermally labile or complex formulations. | Column: Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm, 4 µm). Mobile Phase: Acetonitrile/Water (60:40, v/v), isocratic. Validation: Linear (R² = 0.999), precise (RSD < 2%) [1]. | | UV-Spectrophotometry [2] | Measuring this compound release in aqueous media. A fast, cost-effective alternative when chromatography is unavailable. | Emulsifier: Polysorbate 80 (to homogenize hydrophobic this compound in water). Wavelength: 210 nm (for aqueous release studies) [2]. Note: Requires calibration against known standards and is best for specific, constrained applications. |

The workflow below summarizes the key steps for using the UV method to analyze this compound release from a polymer matrix into an aqueous medium.

uv_workflow start Start: Prepare Chitosan Matrix step1 Encapsulate β-Myrcene start->step1 step2 Release into Aqueous Medium with Polysorbate 80 step1->step2 step3 Homogenize Solution step2->step3 step4 Measure Absorbance at 210 nm step3->step4 step5 Calculate Concentration Using Calibration Curve step4->step5

Troubleshooting Common Experimental Issues

Here are answers to specific technical problems researchers might encounter.

Why is my this compound recovery rate low after storage, even in a sealed vial?
  • Cause: this compound is highly volatile (vapor pressure ~7 mmHg at 20°C) and can be lost during repeated opening and handling [3] [4].
  • Solution:
    • Minimize Headspace: Use appropriately sized vials to reduce the air volume above the sample [5].
    • Inert Atmosphere: For long-term storage or highly sensitive work, flush the vial headspace with an inert gas like nitrogen or argon before sealing [6] [5].
    • Cold Storage: Always store samples at recommended low temperatures (e.g., -20°C) to reduce vapor pressure [4].
My this compound formulation in a vape cartridge has developed an off-odor. What happened?
  • Cause: This is likely due to oxidation, accelerated by heat and light exposure. This compound is particularly sensitive to air, heat, and light [3].
  • Solution:
    • Add Antioxidants: Stabilize formulations with 0.1-0.2% tocopherol (Vitamin E) derivatives, which can reduce oxidation by 35% over six months [3].
    • Use Stabilizing Blends: Blending this compound with sesquiterpenes like β-caryophyllene at a 2:1 ratio can reduce evaporation and degradation loss by up to 18% [3].
    • Review Storage: Ensure cartridges are stored in a cool, dark place.
How can I standardize the terpene profile across multiple cannabis inflorescence batches for a study?
  • Cause: Natural variations in genetics and post-harvest handling lead to inconsistent terpene profiles [6].
  • Solution: Use a terpene augmentation and preservation system.
    • Principle: Storing terpene-depleted inflorescence in an airtight container with an external source of terpenes allows the volatilized compounds to re-equilibrate with the plant material, replenishing its profile [6].
    • Protocol: Place cannabis inflorescence in a sealed container (e.g., a 4-oz jar) separated from a small vial or sponge containing a terpene mixture. A minimum of 1.18% (w/w) external terpenes relative to the inflorescence weight has been shown to maintain the initial terpene content after 6 weeks of storage [6].

The following diagram illustrates the logical relationship between the main degradation causes and the recommended solutions discussed in this guide.

preservation_logic cause1 High Volatility sol1 Airtight & Cold Storage cause1->sol1 sol2 Inert Atmosphere (Nitrogen Flushing) cause1->sol2 cause2 Oxidation cause2->sol2 sol3 Antioxidants (e.g., Tocopherols) cause2->sol3 cause3 Photodegradation sol4 Opaque Containers (Amber Glass) cause3->sol4

References

Myrcene Polymerization Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why is my myrcene sample polymerizing during storage, and how can I prevent it?

This compound is a highly reactive monoterpene that readily undergoes polymerization through its conjugated diene structure, especially when exposed to heat, light, and air [1] [2].

  • Root Cause: The primary causes are exposure to heat, light, oxygen, and the presence of free radicals or other initiating species [2].
  • Prevention Strategies: The following measures can significantly improve storage stability.
Prevention Method Technical Rationale Practical Implementation
Low-Temperature Storage Slows down reaction kinetics and reduces thermal initiation [2]. Store at -20°C or lower in a dark, frost-free freezer.
Oxygen Exclusion Prevents oxidative degradation and radical chain reactions [2]. Sparge samples with an inert gas (N₂ or Ar) and store in sealed, headspace-minimized vials.
Light Protection Prevents photoinitiation of polymerization [2]. Use amber glass vials or wrap clear vials in aluminum foil.
Inhibitor Addition Radical scavengers inhibit the propagation of polymerization chains [2]. Add small quantities of inhibitors like hydroquinone or BHT. Always validate compatibility with downstream applications, especially in biological assays.
Solvent Dilution Reduces the probability of reactive molecules colliding. Store this compound as a dilute solution in a stable, appropriate solvent.

FAQ 2: My experimental procedure requires warming this compound. How can I minimize polymerization during the process?

  • Pre-use Purification: Before use, especially after long storage, this compound can be passed through a short column of alumina or silica gel to remove peroxides and polar impurities that can act as initiators [2].
  • Controlled Thawing: Allow the sample to thaw gradually at a low temperature (e.g., in a refrigerator or on ice) instead of using rapid, high-heat methods.
  • Atmosphere Control: Perform experiments under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) when possible [1].
  • Minimize Exposure: Plan experiments to keep the this compound at elevated temperatures for the shortest possible duration.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling this compound to minimize unwanted polymerization, based on established laboratory practices for reactive monomers.

myrcene_handling This compound Sample Handling Workflow start Start: this compound Sample storage Storage Condition -20°C in Dark Inert Atmosphere With Inhibitor start->storage retrieval Retrieval for Use Thaw on Ice/In Fridge Brief Exposure to Air storage->retrieval decision_purify Purification Required? retrieval->decision_purify purify Pass through Alumina Column to Remove Peroxides decision_purify->purify Yes (Long Storage) use Use in Experiment Under Inert Atmosphere if Possible decision_purify->use No (Fresh Sample) purify->use reseal Reseal & Return to Storage Immediately use->reseal

Important Disclaimer on Experimental Protocols

The information provided is based on general principles of handling polymerizable monomers and specific mentions of this compound's reactivity in research articles [1] [2]. It serves as a foundational guide.

  • Lack of Specific Protocols: The search results did not yield explicit, step-by-step, peer-reviewed protocols dedicated solely to preventing this compound polymerization in analytical samples.
  • Inhibitor Compatibility is Key: The use of polymerization inhibitors is common practice, but their impact on your specific research must be empirically determined. For instance, in biological assays, an inhibitor like hydroquinone could be cytotoxic and interfere with your results.
  • Recommendation: It is highly advised to consult the technical data sheet for the specific this compound you purchased, as it may contain an inhibitor and provide storage guidelines. Furthermore, you may need to adapt and optimize these general practices through your own experimental validation.

References

myrcene quantification method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What are the most common methods for myrcene quantification?

    • A: The primary techniques are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with various detectors.
      • GC Methods: This is the most common approach. It is often coupled with a Flame Ionization Detector (GC-FID) [1] [2] or a Mass Spectrometer (GC-MS) [3] [4] for the analysis of volatile terpenes like this compound.
      • LC Methods: While less traditional for terpenes, Reversed-Phase Liquid Chromatography with tandem mass spectrometry (LC-APCI-MS/MS) can be used, especially when simultaneously quantifying this compound with non-volatile compounds like cannabinoids, avoiding the need for derivatization [5].
  • Q: My GC-MS analysis shows high levels of solvents like acetone and methanol that I know aren't in my terpene sample. What could be causing this?

    • A: This is a classic sign of thermal degradation. When terpenes like this compound are exposed to high temperatures during headspace analysis, they can break down into artifactual solvents [6].
    • Troubleshooting Steps:
      • Switch to Direct Injection: Use a cool on-column injection technique instead of headspace sampling to minimize heat exposure [6].
      • Lower Inlet Temperature: If headspace is necessary, reduce the equilibration temperature (e.g., to 40°C) and use an inert gas like argon to minimize oxidative degradation [6].
      • Verify Sample Integrity: Ensure your terpenes are processed and stored with minimal heat and oxygen exposure from the start [6].
  • Q: I am having trouble achieving good extraction recovery for this compound from a plant matrix. How can I optimize this?

    • A: The choice of solvent and technique is critical.
      • Optimal Solvent: Research indicates that ethyl acetate [1] and acetone [7] are highly effective for extracting terpenes from plant materials like cannabis. One study found ethyl acetate to be the optimum solvent for target terpenes from C. sativa [1].
      • Efficient Technique: Using an Accelerated Solvent Extractor (ASE) can provide efficient, reproducible, and automated extractions. A validated method uses isopropyl alcohol at 75°C and 1500 psi [4].
      • Avoid Evaporation: After extraction, avoid solvent evaporationconcentration steps, as this compound is highly volatile and significant losses can occur. Instead, dilute to a precise volume [7].
  • Q: What are the key parameters I need to validate for a this compound quantification method?

    • A: Method validation should follow international guidelines (e.g., ICH, AOAC) and typically includes the parameters in the table below, which consolidates data from several validated studies [1] [2] [4].

Validated Method Parameters for this compound Quantification

The following table summarizes key validation parameters from established protocols to serve as a benchmark for your own methods.

Validation Parameter GC-FID Method [1] GC-MS Method (LI-Syringe) [4] GC-FID Method (Pomelo Oil) [2]
Linearity Range 1–100 μg/mL 0.04–5.12 μg/mL Not Specified
Correlation (r²) > 0.99 0.993 (average) Met ICH/AOAC criteria
Limit of Quantification (LOQ) 1.0 μg/mL 0.047 μg/mL (average) Not Specified
Precision (Repeatability) RSD < 10% RSD 1.56% (average, analytical) RSD < 2%
Accuracy (% Recovery) 89% - 111% 84.6% - 98.9% (average 90.2%) 95.0% - 105.0%

Experimental Protocols & Workflows

Here are detailed protocols and visual workflows for the two main analytical approaches.

GC-FID Quantification Protocol (for Plant Material)

This protocol is adapted from a validated method for quantifying this compound in Cannabis sativa [1].

  • Sample Preparation:

    • Weigh 1.0 g of homogenized plant material.
    • Add 10 mL of ethyl acetate and an internal standard (e.g., n-tridecane at 100 μg/mL).
    • Vortex mix, then sonicate for 15 minutes.
    • Centrifuge at 3000 rpm for 5 minutes.
    • Transfer the clear supernatant for analysis.
  • GC-FID Instrument Conditions [1]:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
    • Inlet Temp: 250°C.
    • Split Ratio: 15:1.
    • Carrier Gas: Helium, 1.2 mL/min constant flow.
    • Oven Program: 70°C (hold 2 min) → 3°C/min to 85°C → 2°C/min to 165°C (hold 1 min) → 30°C/min to 250°C (hold 20 min).
    • FID Temp: 300°C.
    • Injection Volume: 2 μL.
LC-APCI-MS/MS Quantification Protocol (for Simultaneous Analysis with Cannabinoids)

This protocol is adapted from a method that simultaneously quantifies 16 terpenes and 7 cannabinoids [5].

  • Sample Preparation:

    • Perform a simple ethanolic extraction of the plant material.
    • Dilute the extract as needed.
  • LC-APCI-MS/MS Instrument Conditions [5]:

    • Column: Reversed-Phase C18 (e.g., Symmetry C18, 4.6 x 100 mm, 3.5 μm).
    • Mobile Phase A: 2 mM ammonium acetate + 0.1% formic acid in water.
    • Mobile Phase B: 2 mM ammonium acetate + 0.1% formic acid + 5% water in methanol.
    • Gradient: Start at 70% B, then slow increase to 100% B over 25 minutes.
    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).

Troubleshooting Common Experimental Issues

The following decision tree can help you diagnose and resolve common problems encountered during this compound analysis.

G Start Start: Unexpected Experimental Result LowRecovery Low this compound Recovery Start->LowRecovery HighSolvent High/False Solvent Readings Start->HighSolvent PoorSeparation Poor Chromatographic Separation Start->PoorSeparation CheckExtraction Check Extraction Process LowRecovery->CheckExtraction CheckInjection Check Injection Method & Temperature HighSolvent->CheckInjection CheckColumn Check Column Type & Oven Gradient PoorSeparation->CheckColumn Solution1 Use ethyl acetate or acetone. Avoid evaporation steps. Use ASE extraction. CheckExtraction->Solution1 Solution2 Switch to direct injection. Lower inlet/oven temps. Use inert carrier gas. CheckInjection->Solution2 Solution3 Use medium-polarity column (35% phenyl). Optimize temperature ramp. CheckColumn->Solution3

References

Understanding the Challenge and Optimization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene's high volatility and low solubility in water can lead to significant analyte loss during sample preparation and analysis [1]. The table below outlines the core issues and recommended solutions based on current methodologies.

Challenge Recommended Strategy Key Parameters to Optimize
General volatility & sample loss Headspace Solid-Phase Microextraction (HS-SPME) [2] [3] Fiber chemistry, incubation temperature/time, sample dilution, salt addition [2].
Low recovery of semi-volatiles Liquid Injection of Solvent Extracts [4] [5] Extraction solvent, sample mass, dilution factor, internal standard [4] [5].
Competitive adsorption in complex matrices Reduce Matrix Effect Dilute sample to reduce ethanol content; use a compatible internal standard like dodecane [2] [4] [5].
Need for high throughput Fast GC-MS with Hexane Extraction [4] Small sample size (e.g., 40 mg), short GC runtime (<30 min) [4].

Detailed Experimental Protocols

Here are detailed methods for the two primary approaches, HS-SPME and liquid injection, as applied in recent studies.

Method 1: Optimized HS-SPME for Complex Matrices (e.g., Baijiu)

This protocol, developed for a complex matrix with high ethanol content, is highly relevant for managing this compound volatility [2].

  • Sample Preparation: Dilute 8 mL of the sample to a final ethanol concentration of 5% (v/v) with ultrapure water. This crucial step reduces the matrix effect and competitive adsorption. Add 3.0 g of NaCl to enhance the salting-out effect and improve the extraction of volatile compounds into the headspace [2].
  • HS-SPME Conditions:
    • Fiber: Use a DVB/CAR/PDMS (50/30 μm) fiber, which is well-suited for trapping a wide range of volatile compounds like this compound [2] [3].
    • Incubation: Incubate the sample for 45 minutes at 45°C with agitation [2].
    • Desorption: Desorb the fiber in the GC inlet for the time recommended by the fiber manufacturer (typically 5-10 minutes).
  • GC-MS Analysis: The study utilized comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) for high sensitivity. However, a standard GC-MS system with a non-polar or mid-polar column can also be effective [2].

This optimized method demonstrated high recovery (86.79–117.94%) and good repeatability (RSD < 9.93%) for trace aroma compounds [2].

Method 2: Liquid Injection with Solvent Extraction for Cannabis Oils & Biomass

This method avoids headspace losses entirely by using a direct liquid injection, making it robust for quantification.

  • Sample Preparation (Cannabis Oil) [5]:
    • Precisely weigh about 50 mg of cannabis oil.
    • Dilute with hexane to a final volume of 5 mL (a 100-fold dilution). Hexane is recommended over ethyl acetate or isopropanol as it provides better peak shapes for early-eluting terpenes and a cleaner extract [4] [5].
    • Include an internal standard such as dodecane (50 μg/mL) for accurate quantification [4] [5].
  • Sample Preparation (Cannabis Biomass) [4]:
    • Weigh 40 mg of finely ground biomass.
    • Add 1 mL of hexane containing an internal standard (e.g., dodecane).
    • Vortex or sonicate to extract terpenes.
    • Transfer the supernatant for analysis.
  • GC-MS Conditions [5]:
    • Column: A non-polar or mid-polar capillary column is standard (e.g., DB-5MS, 30 m × 0.25 mm i.d. × 0.25 μm film).
    • Oven Program: Hold at 50°C for 1 min, increase to 160°C at 10°C/min, then to 280°C at 20°C/min, with a final hold.
    • Injection: Use a 1 μL injection in split mode (split ratio 10:1 to 50:1). The injector temperature should be set at 250°C.

This validated method has been shown to be highly reproducible and accurate for quantifying this compound and other terpenes in complex oil and plant matrices [5].

Alternative & Emerging Methods

For a complete picture, here are other techniques found in the literature:

  • Vacuum-Assisted HS-SPME (Vac-HS-SPME): This technique performs the headspace extraction under vacuum, which improves the recovery of semi-volatile compounds without requiring high temperatures that could degrade sensitive analytes [6].
  • High-Performance Liquid Chromatography (HPLC): While GC is most common for volatile analysis, one study developed an HPLC method with isocratic elution (acetonitrile:water, 60:40) on a reversed-phase column to quantify this compound in nanoemulsions, completely bypassing volatility issues during injection [7].

Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for the two main methods described above.

G cluster_hs HS-SPME Workflow (For Volatile-Rich Samples) cluster_li Liquid Injection Workflow (For Accurate Quantification) A 1. Prepare Sample Dilute to 5% Ethanol Add 3g NaCl B 2. Equilibrate Headspace 45°C for 45 min A->B C 3. Extract Volatiles Use DVB/CAR/PDMS Fiber B->C D 4. GC-MS Analysis Desorb in Hot Inlet C->D E Output: Full Volatile Profile Ideal for fingerprinting D->E F 1. Weigh Sample (~50 mg oil or 40 mg biomass) G 2. Solvent Extraction Hexane with Internal Standard F->G H 3. Direct Liquid Injection Bypasses headspace step G->H I 4. GC-MS Analysis H->I J Output: Robust Quantification Minimized volatility loss I->J

Frequently Asked Questions (FAQs)

Q: Why is diluting the sample to lower the alcohol content so critical in HS-SPME? A: High ethanol concentration creates a strong matrix effect, where ethanol molecules competitively adsorb onto the SPME fiber, reducing the capacity for target analytes like this compound. Dilution to around 5% ethanol significantly mitigates this effect, improving sensitivity and repeatability [2].

Q: this compound is degrading in my samples during storage. What can I do? A: this compound is known to polymerize spontaneously at room temperature [1]. For stability, store samples in the dark at low temperatures (e.g., -20°C). Preparing fresh standards and minimizing sample preparation time are also recommended.

Q: I get inconsistent results with HS-SPME. How can I improve method robustness? A: Inconsistency often stems from uncontrolled parameters. Ensure strict control over incubation temperature and time, sample volume, and headspace volume. Using an internal standard (e.g., dodecane) that is added at the very beginning of sample preparation is the most effective way to correct for these variations and improve quantitative accuracy [4] [5].

References

Myrcene Stability: Key Factors & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene is known to be highly unstable. The primary factors affecting its degradation are exposure to oxygen, heat, and light, which lead to oxidation and polymerization [1]. Regarding pH, one source specifically mentions that this compound is susceptible to acid-catalyzed cyclization at pH levels below 4.0 [2]. The table below summarizes the key risk factors and conditions for this compound degradation.

Factor Condition Leading to Degradation Primary Degradation Process Resulting Compounds/Issues
Low pH pH < 4.0 [2] Acid-catalyzed cyclization Not specified in search results
Heat > 77°F (25°C) [3] Thermal decomposition/Oxidation Loss of potency, altered effects [3]
Oxygen (Air) Exposure to air during storage [1] Oxidation, Polymerization Off-notes, reduced quality [1]
Light Not specified Photo-oxidation [4] Not specified

To manage these stability issues, the following stabilization strategies are recommended in the literature:

  • Antioxidants: Commercial this compound is often stabilized with antioxidants like butylated hydroxytoluene (BHT), alkylphenols, or tocopherols (e.g., Vitamin E) to prevent oxidation [1].
  • Storage: Store in a cool, dark place, ideally under refrigeration. For long-term storage in solutions, nitrogen-flushing the headspace of containers can significantly reduce oxidation [3] [2].

Proposed Experimental Workflow for pH Degradation

Since a standard protocol wasn't found, here is a proposed workflow you can adapt and validate in your lab to systematically study this compound's stability across different pH conditions.

cluster_pH pH Buffer Series (e.g., 2, 4, 7, 9, 11) cluster_incubation Incubation Conditions cluster_analysis Analytical Methods start Start Experiment sp1 Buffer Preparation start->sp1 end Analyze Results sp2 This compound Solution Prep sp1->sp2 ph1 pH 2.0 sp3 Incubation sp2->sp3 sp4 Sample Analysis sp3->sp4 inc1 Time Course (e.g., 1, 3, 7 days) sp4->end a1 GC-MS / HPLC ph2 pH 4.0 ph3 pH 7.0 ph4 ... inc2 Controlled Temp (e.g., 25°C, 40°C) inc3 With/Without Antioxidant a2 FT-IR

Here is a detailed methodology based on general analytical chemistry principles and the information available:

  • 1. Buffer Preparation

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 11). Use standard buffer recipes suitable for organic compound stability studies.
    • Precisely measure and record the pH of each buffer using a calibrated pH meter.
  • 2. This compound Solution Preparation

    • Solvent Selection: Prepare a stock solution of this compound in a water-miscible solvent like methanol or ethanol. Methanol is mentioned as a solubilizing agent in one biotransformation study [5].
    • Spiking Buffers: Add a precise, small volume of the this compound stock solution to each pH buffer to create a set of test solutions with a consistent, known initial concentration of this compound.
    • Antioxidant Testing: For a comparative arm, prepare a duplicate set of solutions containing a stabilizer like 0.1% tocopherol [2].
  • 3. Incubation and Sampling

    • Aliquot the test solutions into sealed vials (e.g., headspace vials). Using vials with septa is ideal for preventing volatile loss.
    • Incubate the vials in controlled temperature environments (e.g., 25°C, 40°C) to also study the effect of heat [3].
    • At predetermined time points (e.g., 0, 24, 72, 168 hours), remove samples from each condition for analysis.
  • 4. Sample Analysis

    • Extraction: If necessary, extract this compound and its potential degradation products from the aqueous buffer using a suitable organic solvent like diethyl ether or hexane [5].
    • Instrumental Analysis:
      • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most cited technique for analyzing this compound and its volatile derivatives [5] [2]. It can quantify the remaining this compound and identify unknown degradation products.
      • High-Performance Liquid Chromatography (HPLC): Also mentioned as a standard technique for cannabis analytics [2], useful for less volatile compounds.
      • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to identify functional groups and changes in chemical structure in the degradation products [5].

Frequently Asked Questions

  • Q1: Why is my this compound standard showing multiple new peaks on the GC-MS trace after a few weeks?

    • This is a classic sign of degradation. This compound is unstable and prone to oxidation and polymerization upon air exposure [1]. Ensure you are storing the standard in a sealed vial under an inert atmosphere (e.g., nitrogen), at low temperature, and with added stabilizers. For quantitative work, consider preparing fresh stock solutions more frequently.
  • Q2: My formulation containing this compound developed an off-odor. What happened?

    • The "off-notes" are likely due to the formation of various oxidation products as this compound degrades [1]. Review your formulation's pH and ensure it is not acidic (pH < 4.0) [2]. Incorporate a stabilizer like tocopherol and ensure your product is packaged to minimize headspace oxygen and stored away from light and heat [3] [2].

References

Myrcene Production: System Performance & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the reported performance of different myrcene production systems described in recent literature, which serves as a benchmark for your experiments.

Production System / Host Key Strategy/Enzyme Reported Titer Scale Carbon Source Citations
E. coli (Two-stage fermentation) Linalool Dehydratase/Isomerase (LDI) 1.25 g/L Flask / 84 hrs Glycerol [1] [2]
S. cerevisiae (Fed-batch) Systematic Engineering (enzyme fusion, precursors, antioxidants) 142.64 mg/L 5 L Fermenter Not Specified [3]
S. cerevisiae (Fed-batch) Fusion expression of mutant Erg20* with this compound Synthase 8.12 mg/L 5 L Fermenter Not Specified [4]
Cell-Free System Hybrid system (P. pastoris & E. coli lysates); engineered this compound synthase >610 mg/L (theoretical yield from optimized similar systems) In vitro reaction Glucose [5]
E. coli (Initial Report) Heterologous Mevalonate pathway + this compound Synthase (MS) 58.2 mg/L (with in-situ extraction) Flask Glycerol [6]

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when engineering microbes for this compound production.

Low this compound Yield
  • Q: The titer of this compound in my culture is much lower than expected. What are the main bottlenecks?
    • A: Low yields are frequently caused by two main issues:
      • Insufficient Precursor Supply: The flux through the MVA or MEP pathway may be too low to produce adequate Geranyl Diphosphate (GPP), the direct precursor to this compound [3] [4].
      • Low Activity of this compound Synthase (MS): The native MS enzyme often has inherently low catalytic efficiency and can be a rate-limiting step [1] [3].
    • Troubleshooting Steps:
      • Enhance Precursor Supply: Overexpress key enzymes in the MVA pathway (e.g., tHMG1, IDI1) and consider using a mutant Farnesyl Diphosphate Synthase (Erg20p). This mutant has reduced downstream activity, funneling more flux toward GPP and monoterpene production [4].
      • Engineer the Synthase: Employ enzyme engineering on your MS. Rational design based on sequence alignment and substrate tunnel engineering can create mutants with significantly improved activity [5].
      • Use Enzyme Fusion: Create a fusion protein between a mutant Erg20 and MS. This strategy utilizes channeling to directly convert FPP to this compound, minimizing the diffusion of the unstable GPP intermediate and boosting yield [3] [4].
Host Toxicity & Product Loss
  • Q: I suspect this compound is toxic to my microbial host or is evaporating, leading to low recovery.
    • A: Monoterpenes like this compound can be toxic to hosts and are volatile, leading to evaporation during fermentation [6] [1].
    • Troubleshooting Steps:
      • Implement a Two-Phase System: Add a water-immiscible organic solvent (e.g., dodecane, oleyl alcohol) or a solid polymer (e.g., Hytrel) to the culture. This creates a reservoir for in-situ product extraction, sequestering this compound from the aqueous phase and reducing toxicity and evaporation [6].
      • Use Antioxidants: Adding antioxidants like 1 mM Glutathione (GSH) or 1% Butylated Hydroxytoluene (BHT) to the culture medium can stabilize this compound against oxidation and improve final titers [3].
      • Consider a Two-Stage Process: A highly effective method is an aerobic-anaerobic two-stage fermentation. The first aerobic phase focuses on high-density cell growth, while the second anaerobic phase is optimized for the catalytic activity of enzymes like LDI to produce this compound [2].
Choosing the Right Production System
  • Q: When should I use a cell-free system over a live microbial host?
    • A: The choice depends on your project's goal. Live cells are suited for large-scale, low-cost production, while cell-free systems are ideal for rapid pathway prototyping and producing highly toxic compounds [5].
    • Troubleshooting Steps:
      • For High-Throughput Testing: Use a cell-free system to quickly test different enzyme variants (e.g., engineered this compound synthases) or pathway configurations without the complexity of cellular metabolism [5].
      • For Potentially Toxic Products: If your target compound or intermediate is highly toxic to cells, a cell-free system can bypass this issue as there are no living cells to inhibit [5].

Detailed Experimental Protocols

Here are detailed methodologies for two key strategies reported in the literature.

Protocol 1: High-Titer this compound Production in E. coli via LDI

This protocol is based on the work by Wang et al. (2023), which achieved 1.25 g/L this compound [1] [2].

  • Strain Construction:
    • Start with an E. coli strain already engineered for high-level geraniol production [1].
    • Introduce a plasmid expressing a truncated Linalool Dehydratase/Isomerase (LDI) from Castellaniella defragrans. The truncation removes the N-terminal periplasmic signal peptide for improved cytoplasmic expression [1].
  • Two-Stage Fermentation:
    • Stage 1 (Aerobic Growth): Inoculate the culture in a rich defined medium (e.g., EZ-rich) with glycerol as the carbon source. Incubate at 30°C with vigorous shaking (~220 rpm) to promote high-cell-density growth [1] [2].
    • Stage 2 (Anaerobic Production): Once a high cell density is reached, induce enzyme expression. Then, transition to anaerobic conditions (<1% O₂) by stopping agitation and sparging the culture with an inert gas like nitrogen. The LDI enzyme functions optimally in this oxygen-free microenvironment [2].
  • Process Optimization:
    • Solvent Overlay: From the beginning of the fermentation, add ~10-20% (v/v) dodecane for in-situ product extraction [1].
    • Additives: Include a mild reducing agent (e.g., DTT) in the medium to help maintain the stability and activity of the LDI enzyme [1].

The workflow for this protocol can be visualized as follows:

Start Engineered Geraniol- Producing E. coli A Introduce Truncated LDI Enzyme Gene Start->A B Two-Stage Fermentation A->B C Aerobic Stage: High-Cell-Density Growth (Carbon Source: Glycerol) B->C D Induce Enzyme Expression and Switch to Anaerobic Conditions C->D E LDI Converts Geraniol to this compound D->E F In-situ Extraction with Solvent Overlay (e.g., Dodecane) E->F F->E Reduces Toxicity and Evaporation End Harvest this compound F->End

Protocol 2: Enhancing Yield in S. cerevisiae via Fusion Protein

This protocol is based on strategies from Liu et al. (2024) and Xia et al. (2023) [3] [4].

  • Chassis and Genetic Background:
    • Use a S. cerevisiae strain with an enhanced endogenous MVA pathway. This can be achieved by overexpressing key genes like tHMG1 and IDI1 [4].
  • Weaken Competitive Pathway:
    • Use promoter replacement (e.g., replacing the native strong promoter of ERG20 with a weaker one like PHXT1 or PERG1) to reduce the conversion of GPP to FPP, thereby making more GPP available for this compound synthesis [4].
  • Express a Fusion Protein:
    • Construct a plasmid for the fusion expression of a mutant Erg20 (F96W-N127W, known as Erg20p) and a selected this compound synthase (MS). Connect them with a flexible peptide linker, such as (GGGS)₂ or (GGGS)₃ [4].
    • Introduce this fusion construct into your engineered yeast strain.
  • Fermentation and Analysis:
    • Grow the yeast in a suitable medium with a carbon restriction strategy to maximize yield [3].
    • Employ a two-phase fermentation system with a solvent overlay (e.g., dodecane) and add antioxidants like GSH and BHT to the medium to stabilize the product [3].

The core metabolic engineering strategy is summarized below:

Start Engineered S. cerevisiae (Enhanced MVA Pathway) A Weaken FPP Synthase (Erg20p) via Promoter Replacement Start->A B Express Fusion Protein: Erg20p* - Linker - this compound Synthase A->B C Metabolic Channeling: GPP is directly converted to this compound B->C D Add Antioxidants (GSH, BHT) and use Two-Phase Fermentation C->D End Harvest β-Myrcene D->End

References

Biological Activities of Myrcene and Other Monoterpenes

Author: Smolecule Technical Support Team. Date: February 2026

Monoterpene Key Reported Biological Activities Molecular Targets / Mechanisms (Experimental Evidence)
Myrcene Analgesic [1], Anti-inflammatory [1] [2], Anxiolytic [1], Antioxidant [1], Sedative [1] Inhibits MAPKs (ERK, JNK, p38) & NF-κB pathways [2]; reduces TNF-α, IL-1β, IL-6, COX-2, iNOS [2]
Limonene Anti-inflammatory [3], Antioxidant [3], Antihyperalgesic [3], Metabolic Regulation [3] Reduces cytokine production (IL-1β, IL-6) [3]; modulates protein glycation [3]
Terpineol Antidepressant [4], Anti-inflammatory [5] [4], Analgesic [5], Antimicrobial [5] Binds CB1/CB2 & Dopamine D2 receptors [4]; reduces TNF-α, IL-1β [5]; interacts with opioid & 5-HT receptors [5]
α-Pinene Anti-inflammatory [6], Antimicrobial [6], Acetylcholinesterase Inhibition [6], GABAA Receptor Modulation [6] Inhibits PGE1 [6]; positive modulator of GABAA receptors [6]
Geraniol Antitumor, Anti-inflammatory, Antioxidant, Antimicrobial, Hepatoprotective, Neuroprotective [7] (Review article summarizing pharmacological effects; specific molecular targets for key activities not listed in provided excerpt) [7]

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here is a detailed look at the methodologies used in key experiments.

This compound in Colon Inflammation (In Vivo)

This protocol is based on the study demonstrating this compound's anti-inflammatory effects in a mouse model of colitis [2].

  • 1. Disease Model Induction: Colitis is induced in mice (e.g., C57BL/6) by administering 2-3% Dextran Sulfate Sodium (DSS) in their drinking water for 5-7 days [2].
  • 2. Treatment Protocol: The test group receives β-myrcene (e.g., 50 and 100 mg/kg body weight) orally via gavage during or after DSS administration. A control group receives a standard treatment, such as sulfasalazine (SAZ, 50 mg/kg) [2].
  • 3. Outcome Assessment:
    • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and bleeding is recorded daily [2].
    • Colon Length: After sacrifice, colon length is measured; shortening is a marker of inflammation [2].
    • Myeloperoxidase (MPO) Activity: MPO activity in colon tissue is measured as an indicator of neutrophil infiltration [2].
    • Cytokine & Protein Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and proteins (COX-2, iNOS) are quantified in colon tissue using ELISA and Western Blot [2].
    • Pathway Analysis: Phosphorylation levels of key proteins in the MAPK (p-ERK, p-JNK, p-p38) and NF-κB (p-p65) pathways are analyzed by Western Blot to elucidate the mechanism [2].
Terpineol Antidepressant Activity (In Vivo)

This protocol details the study that investigated terpineol's antidepressant-like effects in mice [4].

  • 1. Depression Model Induction: A depressive-like state is induced in male Swiss mice by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at 0.5 mg/kg [4].
  • 2. Treatment Protocol: In a preventive schedule, terpineol (a mixture of isomers, 100-200 mg/kg) is administered orally 1 hour before LPS injection. In a therapeutic schedule, it is administered after the depressive-like behavior is established [4].
  • 3. Behavioral Tests:
    • Tail Suspension Test (TST): The total immobility time of mice is measured, with a decrease indicating an antidepressant-like effect [4].
    • Splash Test (ST): The time a mouse spends grooming after being sprayed with a sucrose solution is recorded; increased grooming suggests relief from anhedonia (a core depressive symptom) [4].
  • 4. Mechanistic Investigation: The mechanism is probed by pre-treating mice with receptor antagonists (e.g., for dopamine D2, CB1, CB2) 15 minutes before terpineol administration to see if they block its antidepressant effect [4].

Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and experimental flows, the following diagrams visualize the key signaling pathway and a standard in vivo workflow.

This compound's Anti-inflammatory Mechanism in Colitis

This diagram illustrates the molecular pathway by which this compound exerts its anti-inflammatory effects in colon cells, as revealed in the cited research [2].

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DSS DSS Inflammatory Stimulus Inflammatory Stimulus DSS->Inflammatory Stimulus MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway p-ERK, p-JNK, p-p38 p-ERK, p-JNK, p-p38 MAPK Pathway->p-ERK, p-JNK, p-p38 p-p65 (NF-κB) p-p65 (NF-κB) NF-κB Pathway->p-p65 (NF-κB) Gene Transcription Gene Transcription p-ERK, p-JNK, p-p38->Gene Transcription p-p65 (NF-κB)->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines TNF-α, IL-6, IL-1β Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators COX-2, iNOS Colon Inflammation Colon Inflammation Pro-inflammatory Cytokines->Colon Inflammation Inflammatory Mediators->Colon Inflammation This compound This compound This compound->MAPK Pathway Inhibits This compound->NF-κB Pathway Inhibits

In Vivo Colitis Model Workflow

This flowchart outlines the general sequence of steps for evaluating a compound's efficacy in a standard DSS-induced colitis model, as described in the experimental protocols [2].

Start Animal Grouping (Mice) A Disease Induction (DSS in drinking water) Start->A B Compound Treatment (e.g., this compound, Sulfasalazine) A->B C Daily Monitoring (Disease Activity Index) B->C D Tissue Collection (Colon, Blood, Spleen) C->D E Macroscopic Analysis (Colon Length, Weight) D->E F Molecular Analysis (ELISA, Western Blot, qPCR) E->F End Data Synthesis & Mechanism Elucidation F->End

Key Research Implications

The experimental data suggests several promising research directions:

  • Inflammatory Bowel Disease (IBD): this compound's potent inhibition of the MAPK/NF-κB pathway positions it as a strong candidate for further investigation in IBD therapeutics [2].
  • Neuropsychiatric Disorders: Terpineol's novel interaction with the cannabinoid and dopaminergic systems offers a new avenue for developing antidepressants with a different mechanism of action from current monoaminergic-based drugs [4].
  • Pain and Inflammation: The broad anti-inflammatory and analgesic properties shared by this compound, limonene, and terpineol indicate potential for developing them as adjuvants or alternatives to NSAIDs, possibly with improved safety profiles [1] [5] [3].
  • Combination Therapies: The sedative and anxiolytic properties of this compound, combined with the acetylcholinesterase-inhibiting (and thus potentially memory-aiding) effect of α-pinene, could be explored in formulations aimed at managing anxiety while mitigating cognitive side effects [1] [6].

References

comparing myrcene content across cannabis cultivars

Author: Smolecule Technical Support Team. Date: February 2026

Reported Myrcene Content in Cannabis Cultivars

Cultivar Name Reported this compound Content (%, by weight) Primary Classification
OG Kush [1] [2] 0.58% - 1.68% Hybrid
Granddaddy Purple [1] [3] [2] 0.54% - 1.05% Indica-dominant
Blue Dream [4] [1] [2] 0.45% - 1.23% Sativa-dominant Hybrid
Northern Lights [3] [2] Not Quantified (this compound-dominant) Indica
Lemon Cherry Gelato [3] 0.7% Hybrid
Durban Poison [4] Not Quantified (High this compound) Sativa
Sour Diesel [1] [2] 0.17% - 0.47% Hybrid
Tangie [1] [2] 0.05% - 0.17% Sativa
Strawberry Cough [1] 0.08% - 0.19% Sativa

> Important Note on Data Limitations: The ranges above are synthesized from various sources, including commercial labs and retailers. They do not originate from a single, controlled experiment and are influenced by different growing conditions, harvest timing, and analytical methods [1]. For research purposes, these values should be considered indicative, not definitive.

Analytical Methods for Terpene Quantification

For your research, understanding the standard protocols for measuring terpene content is essential. The following workflow outlines the predominant method.

SamplePrep Sample Preparation Homogenization Homogenization (Cryogenic milling recommended) SamplePrep->Homogenization Extraction Extraction & Injection Homogenization->Extraction GCMSSep Separation (Gas Chromatography) Extraction->GCMSSep GCMSDetect Detection & Quantification (Mass Spectrometry) GCMSSep->GCMSDetect DataAnalysis Data Analysis & Reporting GCMSDetect->DataAnalysis

Gold-Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the industry standard for terpene profiling due to its high sensitivity and accuracy [5] [6]. The process involves:

  • Sample Preparation: Plant material is homogenized, often using cryogenic mills to prevent terpene loss from heat [6]. The sample is typically diluted in a solvent.
  • Separation (Gas Chromatography): The sample is vaporized and carried by an inert gas through a specialized column. Terpenes separate based on their boiling points and chemical interactions with the column [7] [5].
  • Detection & Quantification (Mass Spectrometry): Separated compounds are ionized and fragmented. The mass spectrometer identifies each terpene by its unique fragmentation pattern (mass spectrum) and quantifies it by comparing the signal to calibration curves of known standards [7] [5] [6].

Key Methodological Considerations for Researchers:

  • Avoiding Artifacts: Conventional headspace GC-MS using high temperatures (e.g., >70°C) can cause thermal degradation of terpenes, leading to artifactual solvents like acetone and methanol and false positive results [8]. Direct injection or cool-on-column techniques are recommended for greater accuracy [8].
  • Data Scrutiny: When evaluating data, ensure it comes from an ISO/IEC 17025 accredited laboratory [5]. The Certificate of Analysis (COA) should report the terpene content as a percentage by weight or mg/g [1].

How to Obtain Reliable Comparative Data

To overcome the limitations of aggregated public data, consider these approaches for your drug development work:

  • Commission Controlled Studies: Partner with ISO/IEC 17025-accredited analytical laboratories to perform GC-MS analysis on multiple cultivars grown and processed under identical conditions to generate valid comparative data [5].
  • Source from Reputable Suppliers: Work with cultivators or terpene manufacturers who provide comprehensive, batch-specific COAs from accredited third-party labs, which offer more reliable data than general strain guides [1] [5].

References

myrcene concentration in different hop varieties

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene Concentration in Hop Varieties

The table below summarizes the quantitative data on this compound and other major terpenes in essential oils from specific South African hop varieties, as reported in a 2025 study [1].

Hop Variety This compound (%) α-Humulene (%) β-Caryophyllene (%) β-Farnesene (%)
XJA2/436 (Experimental) 48.15 19.52 - 24.98* 8.47 - 13.73* 2.08 - 7.57*
Southern Dawn 27.8 - 48.15* 24.89 8.47 - 13.73* 2.08 - 7.57*
Southern Passion 27.8 - 48.15* 19.52 - 24.98* 13.73 2.08 - 7.57*
African Queen 27.8 - 48.15* 19.52 - 24.98* 8.47 - 13.73* 7.57
Southern Aroma, Southern Promise, Southern Star, Southern Sublime 27.8 - 48.15* 19.52 - 24.98* 8.47 - 13.73* 2.08 - 7.57*

Note: Ranges marked with an asterisk () indicate that the study reported an overall range for all eight varieties analyzed, without providing a specific value for every individual variety [1].*

Key observations from the data include:

  • Varietal Differences: The experimental variety XJA2/436 showed a distinctly high this compound concentration, suggesting its chemical profile is markedly different from the others [1].
  • Consistent Sesquiterpene Profiles: The proportions of the major sesquiterpenes (α-humulene, β-caryophyllene, and β-farnesene) remain relatively consistent across most varieties, with a few standing out, such as Southern Passion for its high β-caryophyllene [1].
  • Impact of Origin: This data highlights that geographic origin and local breeding programs can produce hop varieties with unique chemical fingerprints [1].

Experimental Protocols for Analysis

For researchers seeking to replicate or design similar studies, here are the detailed methodologies for analyzing hop essential oils.

Industrial Steam Distillation for Oil Extraction

This protocol describes the large-scale process used to obtain the essential oils from the quantitative data above [1].

Start Fresh Hop Biomass (Leaves, Cones, Bract) A Load into 540L Stainless Steel Vessel Start->A B Inject Wet Steam (≤ 85°C) A->B C Volatile Oils Transported with Steam Vapor B->C D Condense Vapor (Oil & Hydrosol Mixture) C->D E Separate Oil (Separation Funnel) D->E F Cool at 4°C for 24h E->F G Centrifuge at 1500× g for 10 min F->G End Decant Pure Hop Essential Oil G->End

Following extraction, the oil undergoes refinement:

  • Filtration: Crude oil is filtered through a 75 µm stainless steel mesh [1].
  • Hydrosol Separation: The oil is separated from the remaining water-based hydrosol in a glass separation funnel for 1 hour [1].
  • Cooling and Centrifugation: The oil is cooled at 4°C for 24 hours, then centrifuged at 1500× g for 10 minutes to finalize separation before decanting into storage containers [1].
Chemical Profiling by Gas Chromatography (GC)

This is the standard analytical method for identifying and quantifying the individual compounds within the essential oil [1].

Start Hop Essential Oil Sample A Inject into Gas Chromatograph (GC) Start->A B Compound Separation in GC Column A->B C Detection & Quantification B->C D1 Flame Ionization Detector (FID) (Quantitative Analysis) C->D1 D2 Mass Spectrometer (MS) (Compound Identification) C->D2 E Data Analysis (Concentration %) D1->E D2->E

Key aspects of the GC analysis:

  • Quantitative Analysis: Performed using GC-FID (Gas Chromatography with Flame Ionization Detection), an ISO/IEC 17025:2017 accredited method known for its reliability in quantifying organic compounds [1].
  • Compound Identification: Coupling the GC to a Mass Spectrometer (GC-MS) is crucial for identifying unknown compounds by comparing their mass spectra with established libraries [1] [2].

Analytical Considerations for Researchers

When interpreting data or designing experiments, please consider:

  • Methodology Impact: The extraction technique (e.g., steam distillation vs. CO2 extraction) significantly influences the yield and chemical profile of the final essential oil [1] [3].
  • Sample Degradation: Hop essential oils are chemically complex and degrade over time. Exposure to oxygen, elevated temperatures, and improper storage increase oxidation, leading to loss of volatile monoterpenes like this compound and an increase in oxygenated compounds [4] [5].
  • Biological Factors: this compound concentration is not static; it serves as an indicator of ripeness and increases continuously as the hop cone matures [6].

References

myrcene analytical method comparison GC-MS vs LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

Feature GC-MS (Gas Chromatography-Mass Spectrometry) LC-MS (Liquid Chromatography-Mass Spectrometry)
Typical Ionization Source Electron Ionization (EI) [1] Atmospheric Pressure Chemical Ionization (APCI) is preferred for terpenes [2]
Sample Preparation Often requires minimal preparation; can involve simple liquid extraction [3] [4] Can use simple ethanolic extraction; may require specific cleanup to reduce matrix effects [2] [5]
Derivatization Not required for terpenes [6] Not required [2]
Key Advantage High separation efficiency for volatile compounds; reproducible, library-searchable spectra [2] [1] Ability to analyze a broader range of compounds (terpenes & cannabinoids) in a single run [2]
Key Challenge Unsuitable for direct analysis of thermolabile cannabinoids without derivatization [2] Susceptibility to matrix effects, which must be controlled with internal standards [7] [1]
Reported LOD/LOQ LOD: 0.3 µg/mL, LOQ: 1.0 µg/mL (GC-FID for terpenes) [4] Fully validated for terpenes with accuracy (bias) <15% for all analytes [2]

Detailed Experimental Protocols

Here is a deeper look at the methodologies as described in recent research.

GC-MS Protocol for Terpenes in Cannabis Oil [6]

This protocol is optimized for the extraction and quantification of myrcene and other terpenes from a complex, oily matrix.

  • Sample Preparation: A total of 40 μL of cannabis oil is weighed and diluted with 960 μL of ethyl acetate containing an internal standard (e.g., dodecane). The mixture is vortexed for 1 minute and then centrifuged. The supernatant is directly injected into the GC-MS [6].
  • GC-MS Conditions:
    • Column: DB5-MS or similar (30 m x 0.25 mm ID, 0.25-μm film thickness).
    • Injection: 1 μL in split mode (split ratio 10:1).
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
    • Oven Program: Starts at 70°C, ramping to 250°C at variable rates.
    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode.
LC-APCI-MS/MS Protocol for Simultaneous Terpene and Cannabinoid Analysis [2]

This method is notable for eliminating the need for derivatization and allowing concurrent analysis of different compound classes.

  • Sample Preparation: A simple and fast extraction is performed using ethanol as the solvent [2].
  • LC-APCI-MS/MS Conditions:
    • Column: Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 μm) maintained at 45°C.
    • Mobile Phase: A gradient of (A) 2 mM ammonium acetate with 0.1% formic acid in water and (B) 2 mM ammonium acetate with 0.1% formic acid and 5% water in methanol.
    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Workflow and Decision Pathway

The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Start Start: Analyze this compound Decision1 Primary Goal? Start->Decision1 Option1 Target only terpenes or volatile compounds? Decision1->Option1 Yes Option2 Simultaneous analysis of terpenes AND cannabinoids? Decision1->Option2 Yes Decision2 Requirement for library-matchable spectra? Option1->Decision2 Decision3 Willing to use APCI source and manage matrix effects? Option2->Decision3 GCMS Recommended Method: GC-MS Decision2->GCMS Yes Consult Consult Further Literature Decision2->Consult No LCMS Recommended Method: LC-MS Decision3->LCMS Yes Decision3->Consult No

Key Insights for Practitioners

  • GC-MS is the benchmark for volatility: Its superior separation power for volatile compounds like terpenes and the availability of standardized EI spectral libraries make it the default choice for profiling and identification [2] [3] [4].
  • LC-MS enables holistic profiling: The key advantage of LC-MS is its ability to quantify this compound alongside non-volatile cannabinoids in a single, streamlined method without derivatization, capturing a more complete chemical profile of a sample like a cannabis extract [2].
  • APCI is crucial for LC-MS success: When using LC-MS for terpenes, an APCI source is strongly recommended over the more common ESI source. APCI is better suited for less polar molecules like this compound and demonstrates significantly reduced susceptibility to ion suppression from the sample matrix [2].

References

Antioxidant Efficacy: Myrcene vs. Synthetic Counterparts

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes an experimental comparison of the antioxidant efficacy of hop essential oil (where myrcene is a major component) versus a common synthetic antioxidant [1].

Parameter This compound-Rich Hop Essential Oil (HEO) Synthetic Antioxidant (BHT)
Experimental Model Sunflower oil under accelerated oxidation (60°C) [1] Sunflower oil under accelerated oxidation (60°C) [1]
Concentration 0.02% (w/w) [1] 0.02% (w/w) [1]
Key Efficacy Indicator Peroxide Value (PV) after 7 days: Lower PV indicates better protection against primary oxidation products [1]. Peroxide Value (PV) after 7 days [1].

| Results | Cryo Citra HEO (61.1% this compound): Most effective, PV not statistically different from BHT [1]. Falconers Flight HEO (36.9% this compound): Less effective than Cryo Citra & BHT [1]. Chinook HEO (22.9% this compound): Least effective among the three [1]. | Effectively suppressed peroxide formation, establishing a performance benchmark [1]. | | Key Insight | Efficacy is not from this compound alone. A higher β-myrcene/β-caryophyllene ratio in the essential oil correlated strongly with better antioxidant performance [1]. | A single, pure compound with consistent and potent activity [1]. |


Therapeutic Potential: this compound vs. Synthetic Analgesics

While direct head-to-head clinical studies are lacking, preclinical research has illuminated this compound's mechanisms of action, which can be objectively compared to those of established synthetic drugs. The table below outlines this comparative profile.

Aspect β-Myrcene (Natural Monoterpene) Typical Synthetic Analgesics (e.g., NSAIDs, Opioids)

| Primary Molecular Targets | • TRPV1 Channel: Acts as an agonist, leading to channel activation and potential desensitization [2]. • Pro-inflammatory Pathways: Inhibits production of cytokines (e.g., IL-4, IFN-γ), NO, and NF-κB [3] [4]. | • COX-1/COX-2 Enzymes (NSAIDs) [4]. • Opioid Receptors (MOR, DOR, KOR) [4]. | | Mechanism of Action | Multimodal: Analgesic effects linked to activation and desensitization of pain-sensing TRPV1 channels [2] and reduction of inflammatory mediators [3]. | Targeted: NSAIDs block prostaglandin synthesis; Opioids mimic endogenous neurotransmitters to suppress pain signaling [4]. | | Evidence Level | Primarily pre-clinical (in vitro and animal studies) [4] [2]. Robust evidence for anti-inflammatory and analgesic effects, but human clinical data is limited [4]. | Extensive human clinical trial data and decades of post-market surveillance [4]. | | Key Insight / Synergy | Demonstrates an "entourage effect" in cannabis, potentially enhancing the activity of cannabinoids like THC [5]. Its pre-application can modulate subsequent TRPV1 responses to other ligands [2]. | Well-defined and predictable pharmacokinetics and drug interactions. |

The following diagram illustrates the primary mechanisms of action for this compound's therapeutic effects, particularly its role in pain relief, as identified in the research.

G cluster_path1 Anti-inflammatory Pathway cluster_path2 Direct Analgesic Pathway (via TRPV1 Channel) This compound This compound A1 Inhibition of Pro-inflammatory Cytokines (IL-4, IFN-ɣ) This compound->A1 Modulates A2 Reduction of NF-κB Activation This compound->A2 Modulates A3 Inhibition of Prostaglandin E2 Production This compound->A3 Inhibits B1 Agonism of TRPV1 Ion Channel This compound->B1 Activates A4 Decreased Inflammation A1->A4 Leads to A2->A4 Leads to A3->A4 Leads to B2 Calcium Influx B1->B2 B3 Neuronal Desensitization B2->B3 B4 Reduced Pain Sensation B3->B4


Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the cited works.

Protocol: Antioxidant Activity in Edible Oils

This method assesses the efficacy of antioxidants in preventing lipid oxidation [1].

  • 1. Sample Preparation: The antioxidant (e.g., HEO or BHT) is mixed into sunflower oil at a standard concentration of 0.02% (w/w) [1].
  • 2. Accelerated Oxidation: The samples are placed in an oven at 60°C (±1°C) with forced air circulation for a set period (e.g., 7 days). This high temperature accelerates the oxidation process [1].
  • 3. Primary Oxidation Measurement: The primary indicator of efficacy is the Peroxide Value (PV), which measures the formation of hydroperoxides (primary oxidation products). A lower PV indicates better antioxidant protection [1].
  • 4. Data Analysis: The PV of the essential oil samples is compared against both a control (no antioxidant) and the synthetic BHT to determine relative effectiveness [1].
Protocol: TRPV1 Ion Channel Activation

This methodology is used to investigate the molecular mechanism behind this compound's potential analgesic effect [2].

  • 1. Cell Culture: Use a heterologous system, such as HEK TRex cells, with inducible expression of the human or rat TRPV1 gene [2].
  • 2. Calcium Assay:
    • Load the TRPV1-expressing cells with a fluorescent calcium indicator like Fluo-4 (0.2 μM) [2].
    • Expose the cells to the terpene (β-myrcene) or a control agonist (e.g., capsaicin).
    • Measure calcium influx using a fluorescence plate reader. An increase in fluorescence indicates TRPV1 channel activation and subsequent calcium entry into the cell [2].
  • 3. Specificity Control: To confirm the response is mediated by TRPV1, pre-treat cells with a specific TRPV1 antagonist like capsazepine, which should block the this compound-induced calcium flux [2].
  • 4. Electrophysiology Validation: For definitive proof, use the whole-cell patch-clamp technique on TRPV1-expressing cells. Applying this compound should elicit a measurable inward current of ions, confirming it as a direct agonist of the channel [2].

Conclusion and Research Outlook

  • In antioxidant applications, this compound's efficacy is potent in a natural complex (like HEO) with a specific chemical profile, performing on par with a synthetic standard like BHT in optimized formulations [1].
  • In therapeutic applications, this compound presents a compelling multimodal mechanism of action that differs from many synthetic analgesics, primarily through TRPV1 channel modulation and anti-inflammatory activity [4] [3] [2]. However, it operates as part of a complex "entourage" rather than a single magic bullet.

The most significant gap in the existing literature is the lack of direct, quantitative comparative studies in robust human clinical trials. Future research focusing on such direct comparisons will be crucial to unequivocally determine this compound's efficacy and place in therapy relative to established synthetic alternatives.

References

myrcene synergistic effects with cannabinoids

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Findings on Myrcene

Study Focus / Compound Model / System Key Findings on this compound Interaction with Cannabinoids
This compound - Analgesia [1] [2] [3] Mouse model of neuropathic pain (CCI); Rat model of monoarthritis Dose-dependently attenuated pain; Effects blocked by CB1 receptor antagonist [1] [2] [3]. Engages CB1 receptors for analgesia, but does not directly activate them [1].
This compound - Anti-inflammatory [2] [3] [4] Rat model of monoarthritis; Human chondrocytes; LPS-induced macrophages Reduced leukocyte rolling (acute) and adherence (chronic); Inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and NO production [2] [3] [4]. Anti-inflammatory effects partially mediated by CB2 receptors [2] [3].
This compound + CBD [2] [3] [5] Rat model of monoarthritis This compound reduced pain and inflammation; Combination with CBD showed no significant additional benefit versus this compound alone [2] [3] [5]. No observed synergy with CBD in this model.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology from the key studies cited.

Protocol 1: Investigating this compound's Analgesic Mechanism (Neuropathic Pain Model) [1]

This study elucidated the mechanism of this compound's anti-allodynic effects.

  • Animal Model: Adult C57BL/6J male and female mice subjected to Chronic Constriction Injury (CCI) of the sciatic nerve to induce neuropathic pain.
  • Drug Administration: this compound was administered intraperitoneally (i.p.) at doses ranging from 1 to 200 mg/kg. A CB1 receptor antagonist (SR141716) was injected 15 minutes prior to this compound to probe mechanism.
  • Pain Assessment: Mechanical allodynia was assessed using von Frey filaments (electronic version, eVF). The force required to elicit a paw withdrawal response was measured.
  • Data Analysis: A within- and between-subjects design compared mechanical thresholds after vehicle vs. This compound administration. Statistical analysis (e.g., RMANOVA) determined significance.
Protocol 2: Evaluating this compound and CBD in Arthritis (Inflammatory Pain Model) [2] [3]

This study assessed the therapeutic potential and interaction of this compound and CBD in chronic inflammation.

  • Animal Model: Male Wistar rats with chronic arthritis induced by intra-articular injection of Freund's complete adjuvant into the knee joint.
  • Drug Administration: this compound (1 and 5 mg/kg) and a low dose of CBD (200 μg) were applied locally (subcutaneously) to the affected joint, both individually and in combination. Cannabinoid receptor antagonists (AM281 for CB1, AM630 for CB2) were used to define the pathways involved.
  • Outcome Measures:
    • Pain: Measured as secondary allodynia using von Frey hair algesiometry.
    • Inflammation: Quantified using intravital microscopy (leukocyte rolling and adherence) and laser speckle contrast analysis (joint blood flow).
  • Experimental Workflow: The following diagram outlines the experimental workflow used in this study.

G A Arthritis Induction B Animal Grouping A->B C Treatment Administration B->C D Outcome Assessment C->D C1 This compound C->C1 C2 CBD C->C2 C3 This compound + CBD C->C3 C4 Vehicle C->C4 C5 Antagonists (AM281/AM630) C->C5 E Data Analysis D->E D1 Pain Behavior D->D1 D2 Intravital Microscopy D->D2 D3 Blood Flow Analysis D->D3

Proposed Signaling Pathways for this compound

The exact molecular targets of this compound are still under investigation. Based on current research, it appears to work through multiple pathways. The diagram below illustrates the proposed mechanisms by which this compound may exert its analgesic and anti-inflammatory effects.

Interpretation and Future Research Directions

The presented data allows for several key interpretations:

  • Independent Activity: this compound demonstrates significant and dose-dependent analgesic and anti-inflammatory properties in animal models, with its effects being mediated largely through the endocannabinoid system (CB1 and CB2 receptors) [1] [2] [3].
  • Lack of Direct Synergy with CBD: Under the specific experimental conditions of the arthritis study, combining this compound with CBD did not produce a synergistic effect greater than this compound alone [2] [3] [5]. This highlights that the "entourage effect" is not a universal phenomenon for all terpene-cannabinoid pairs.
  • Potential for Broader Interactions: The findings do not rule out synergistic potential with other cannabinoids like THC, or in different biological systems. This compound may influence the pharmacokinetics of other compounds, such as by increasing blood-brain barrier permeability [6] [7], a hypothesis that requires direct experimental confirmation.

References

Documented Antioxidant Activity of Myrcene and Other Terpenes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from scientific studies on the antioxidant properties of several terpenes, including myrcene.

Compound Reported Antioxidant Activity / Effect Experimental Model (Assay) Key Findings / Comparative Note
This compound "Strong antioxidant properties" [1] [2] Information not specified in available excerpts [1] [2]. Protects cells from free radical damage [2].
Limonene Specific antioxidant capacity [3] TEAC (Trolox Equivalent Antioxidant Capacity) Assay (in vitro) [3]. Showed "significantly less antioxidant activity compared to reference antioxidant trolox" [3].
α-Pinene Enhanced antioxidant capacity in vivo [4] Animal Model (Huntington's disease); measurement of oxidant/antioxidant markers (nitrite, malondialdehyde, superoxide dismutase, catalase, glutathione) [4]. Counteracted a fall in antioxidant enzymes and decreased elevated oxidant markers in rat brain tissue [4].
Geraniol Antioxidant effects in vivo [5] [6] Animal Model (Aging); analysis of antioxidant levels and oxidative stress markers [6]. Induced a significant increase in anti-oxidant levels and upregulated the Nrf2 pathway to reduce oxidative stress in mice [6].
Basil Essential Oil (contains this compound, Linalool) Scavenged 50% of DPPH at 83.54 mg/mL [7] DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay (in vitro) [7]. Its activity was lower than the reference compound vitamin E (IC50 = 22.0 mg/mL) [7].

Experimental Protocols for Antioxidant Assessment

For researchers aiming to evaluate antioxidant capacity, here are details on two common in vitro assays referenced in the search results.

DPPH Radical Scavenging Assay

This method is used to determine the free radical scavenging ability of a substance.

  • Principle: The stable free radical DPPH is purple in color. When an antioxidant donates a hydrogen atom to neutralize it, the solution decolorizes to yellow. The extent of discoloration indicates the radical scavenging potential [8] [7].
  • Typical Workflow:
    • A solution of DPPH in an appropriate solvent (e.g., methanol) is prepared.
    • Different concentrations of the test sample (e.g., essential oil or purified compound) are added to the DPPH solution.
    • The mixture is incubated in the dark for a set period (often 30 minutes).
    • The absorbance is measured spectrophotometrically at a specific wavelength, typically 517 nm.
    • The percentage of DPPH scavenging is calculated, and the IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined [7].
  • Reference Comparison: The IC50 value of the test sample is compared against that of standard antioxidants like Vitamin E (as in the case of basil oil) or Trolox [7].
TEAC (Trolox Equivalent Antioxidant Capacity) Assay

This assay measures the ability of a compound to scavenge the ABTS⁺ radical cation, and the results are expressed in terms of Trolox (a water-soluble Vitamin E analog) equivalence.

  • Principle: The ABTS⁺ radical cation is blue-green. Antioxidants reduce this radical, causing a loss of color proportional to their concentration [3].
  • Typical Workflow:
    • The ABTS⁺ radical is generated chemically in a stable solution.
    • The test compound is mixed with the ABTS⁺ solution.
    • The decrease in absorbance is measured after a fixed time (e.g., 6 minutes) at a specific wavelength, such as 734 nm.
    • The antioxidant capacity of the sample is calculated based on a standard curve of Trolox and reported as Trolox Equivalents [3].
  • Reference Comparison: The results are directly compared to the standard, Trolox. For instance, one study concluded that limonene had "significantly less antioxidant activity compared to reference antioxidant trolox" [3].

The following diagram illustrates the general workflow common to these in vitro antioxidant assays.

G Start Start Antioxidant Assay Prep Prepare Radical Solution (DPPH or ABTS⁺) Start->Prep Sample Prepare Serial Dilutions of Test Compound Prep->Sample Mix Mix Sample with Radical Solution Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance with Spectrophotometer Incubate->Measure Calculate Calculate % Inhibition and IC50/ TEAC Value Measure->Calculate Compare Compare with Reference Compound (e.g., Trolox) Calculate->Compare

Interpretation and Research Considerations

The data indicates that while the antioxidant potential of this compound and other terpenes is recognized, their potency can vary significantly and is often less than common reference antioxidants like Trolox or Vitamin E in pure, isolated in vitro tests [3] [7]. The biological relevance of these compounds may be more pronounced in whole plant extracts (due to synergistic effects) or in complex in vivo models where they can influence cellular antioxidant pathways [4] [6].

For a rigorous comparison, your guide should emphasize:

  • Standardization of Methods: Comparisons are most valid when all compounds are tested using the same assay (e.g., DPPH, TEAC, ORAC) under identical conditions.
  • Multiple Assay Types: Relying on a single assay can be misleading. Using multiple assays based on different mechanisms (e.g., hydrogen atom transfer, electron transfer) provides a more comprehensive picture.
  • In Vivo Correlation: In vitro activity does not always translate to in vivo efficacy due to factors like bioavailability and metabolism.

References

myrcene receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Myrcene Receptor Interaction Profile

Receptor / System Type of Interaction Experimental Findings / Affinity Key Experimental Models
Cannabinoid Receptor 1 (CB1) Indirect, Non-Activating No direct activation or allosteric modulation found. CB1 antagonist (SR141716) blocks this compound's anti-allodynic effects in vivo [1] [2]. In vivo mouse neuropathic pain model; In vitro TRUPATH assay in HEK293T cells [1] [2].
Transient Receptor Potential Vanilloid 1 (TRPV1) Direct Agonist Activates TRPV1, inducing calcium influx. Effects are distinct from capsaicin (does not induce pore-dilated state) [3] [4] [5]. Heterologous system with TRPV1 expression; whole-cell patch-clamping [3] [4].
Endocannabinoid Signaling in Neurons No Significant Effect No impact on CB1-dependent synaptic signaling (Depolarization-Induced Suppression of Excitation) at 1 µM [6]. Autaptic hippocampal mouse neurons [6].

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the core methodologies from the key studies.

Protocol: Evaluating CB1 Engagement In Vivo and In Vitro [1] [2]

This study used a multi-pronged approach to probe this compound's mechanism of action.

  • In Vivo Model (Neuropathic Pain): Used a Chronic Constriction Injury (CCI) model in C57BL/6J mice to induce neuropathic pain. Mechanical hypersensitivity was assessed using an electronic von Frey (eVF) apparatus.
  • Behavioral Testing: this compound (1-200 mg/kg, i.p.) was administered, and mechanical nociceptive thresholds were measured. To test CB1 involvement, mice were pre-treated with the CB1 antagonist SR141716 (1 mg/kg, i.p.) 15 minutes before this compound injection.
  • In Vitro Signaling (TRUPATH Assay): Used HEK293T cells transfected with CB1 receptors. The assay measured G protein activation (using a biosensor derived from Gα subunit) in response to this compound alone and in combination with a reference CB1 agonist (CP 55,940) or endocannabinoids (Anandamide and 2-AG).
Protocol: Assessing TRPV1 Activation [3] [4]

This research identified this compound as a direct agonist of the TRPV1 channel.

  • Calcium Influx Assay: A heterologous cell system (HEK TREx cells) with inducible expression of TRPV1 (human or rat) was used. Cells were loaded with a calcium-sensitive fluorescent dye (Fluo-4). Calcium flux in response to this compound application was measured, and TRPV1-dependency was confirmed by inhibition with the TRPV1 antagonist capsazepine.
  • Whole-Cell Patch-Clamp Electrophysiology: This technique was used to directly measure ion currents through TRPV1 channels in response to this compound. The properties of this compound-induced currents (e.g., current-voltage (I/V) relationship, maximum current (I~max~)) were compared to those induced by the classic TRPV1 agonist, capsaicin.
  • Molecular Docking: Computational modeling was performed to predict the binding site of this compound on the TRPV1 channel, suggesting a site that partially overlaps with that of cannabidiol (CBD).

The following diagram integrates findings from these studies to illustrate the proposed signaling pathways for this compound's antinociceptive effects.

Interpretation and Research Implications

The experimental data points to a complex mechanism for this compound:

  • Indirect CB1 Mechanism: The finding that this compound's anti-allodynic effect is blocked by a CB1 antagonist, despite it not directly activating CB1, suggests it works by increasing the levels or activity of endocannabinoids like 2-AG in vivo [1] [2]. This is a non-classical pathway for pain relief.
  • Direct TRPV1 Agonism: this compound directly activates TRPV1 channels, but in a way that is functionally different from capsaicin. This unique activation profile could lead to desensitization (a known analgesic mechanism) without the intense initial pain response associated with capsaicin [3] [4].
  • Concentration is Critical: One neuronal study found no effect of this compound on cannabinoid signaling at 1 µM [6], highlighting that receptor interactions may be highly dose-dependent. Effective concentrations in some in vitro models may not reflect physiological or therapeutic levels.

References

validation of myrcene certified reference materials

Author: Smolecule Technical Support Team. Date: February 2026

Available Myrcene CRM Product Information

The table below summarizes the specifications of this compound CRMs found in the search results. Please note that this is not an exhaustive list, and supporting experimental data for performance comparison was not available.

Manufacturer/Supplier Product Name / Catalog Number Concentration Matrix/Solvent Key Features / Additional Components
Spex CertiPrep [1] beta-Myrcene CannStandard, S-2654-MEOH [1] 1,000 µg/mL [1] Methanol [1] Designed for cannabis testing; single-component CRM [1]
Spex CertiPrep [2] [1] Can-Terp Mix 1 (High Level), CAN-TERP-MIX1H [1] 1,000 µg/mL [1] Information Missing A mixture of multiple terpenes; for profiling [2]
Cayman Chemical [2] Information Missing Information Missing Information Missing Offers a range of terpene CRMs, including individual compounds and mixtures [2]

Experimental Protocol for GC-MS Analysis of this compound

For your comparison guide, you can use the following detailed Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from a published workflow for cannabis terpene profiling [3]. This protocol provides a standardized basis for generating reproducible experimental data to compare the performance of different CRMs.

Objective: To identify and quantify this compound in a test sample using an internal standard calibration method with a this compound CRM.


Sample Preparation [3]
  • Internal Standard (IS) Solution: Prepare a tridecane solution in methanol (e.g., 50 µg/mL). Tridecane is recommended as it is not typically found in cannabis samples and elutes in a clear region of the chromatogram [3].
  • Calibration Standards: Using the this compound CRM, prepare a series of calibration standards by serial dilution. A suggested range is from 0.75 µg/mL to 100 µg/mL [3]. Spike each standard with a consistent volume of the IS solution.
  • Test Sample: Precisely weigh about 100 mg of homogenized plant material or extract. Add the same volume of IS solution used in the standards, followed by a suitable volume of solvent (e.g., methanol) to extract terpenes. Vortex mix and centrifugate; the supernatant is used for analysis [3].
Instrumental Analysis: GC-MS Conditions [3]
  • GC Column: 20m x 0.18mm ID, 0.18 µm film thickness capillary column [3].
  • Injector Temperature: 250°C [3].
  • Carrier Gas: Helium.
  • Oven Temperature Program:
    • Initial: 45°C (hold 1.5 min)
    • Ramp: 10°C/min to 140°C
    • Ramp: 30°C/min to 250°C (hold 4.5 min) [3]
  • Mass Spectrometer Conditions:
    • Ionization Mode: Electron Impact (EI) [3]
    • Ion Source Temperature: 230°C [3]
    • Acquisition Mode: Full Scan (e.g., m/z 40-300) [3]
Data Analysis and Quantification
  • Identification: Identify this compound in the sample by matching its retention time with the CRM and by comparing its mass spectrum against a reference library (e.g., NIST) [3].
  • Calibration Curve: Plot the peak area ratio (this compound / internal standard) against the known concentration of the this compound calibration standards. A linear regression curve with an R² value of >0.995 is typically targeted.
  • Quantitation: Calculate the concentration of this compound in the test sample using the linear equation from the calibration curve.

The workflow for this analytical method can be visualized as follows:

Start Start Sample Analysis Prep Sample Preparation Start->Prep Cal Prepare Calibration Standards from this compound CRM Start->Cal IS Add Internal Standard (e.g., Tridecane) Prep->IS Cal->IS GCMS GC-MS Analysis IS->GCMS Data Data Acquisition GCMS->Data ID Identify this compound: - Retention Time Match - Mass Spectrum Match Data->ID Quant Quantification: - Build Calibration Curve - Calculate Sample Concentration ID->Quant End Report Results Quant->End

A Guide for Your Comparative Validation

Since direct comparative data is scarce, your guide can be highly valuable by outlining a rigorous validation framework. You can design a study based on the protocol above to evaluate the following key performance indicators for each CRM:

  • Accuracy and Trueness: Assess by spiking a known amount of each CRM into a blank or control matrix and calculating the recovery percentage.
  • Precision: Analyze multiple replicates of the same CRM standard to determine the repeatability (relative standard deviation, RSD).
  • Linearity and Range: Establish the calibration curve for each CRM and compare the linear dynamic range and correlation coefficient (R²).
  • Stability: Investigate the long-term stability of the CRMs under different storage conditions (e.g., -20°C vs 4°C) by analyzing them over time.

I hope this structured information provides a solid starting point for your work.

References

myrcene content variation by growing region

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Myrcene Variation

This compound content varies due to a complex interplay of factors summarized in the table below.

Factor Category Specific Variable Impact on this compound Content Key Supporting Findings
Environmental Conditions Light (UV Exposure) Increases production [1] UV-B light boosts terpene production as a plant defense mechanism [1].
Temperature Warmer temperatures encourage production; extreme heat causes degradation [1] Balance of daytime warmth and cooler nights maximizes terpene richness [1].
Altitude Increases production [1] High-altitude stress encourages more resin (terpene storage) [1].
Cultivation Practice Growing Medium (Soil) Varies with soil quality and nutrients [1] Organic soil with beneficial microbes promotes healthier terpene profiles [1].
Cultivation Method (Indoor vs. Outdoor) Alters terpene profile composition [2] Outdoor-grown cannabis had significantly higher proportions of sesquiterpenes [2].
Genetic & Post-Harvest Factors Cultivar Genetics Primary determinant of potential this compound content [3] [4] Large variation found both within and between plants labeled as the same cultivar [4].
Harvest Timing & Post-Harvest Handling Critical for preservation [1] Harvesting at peak terpene production and proper drying/curing preserves content [1].

One study documented that plants from coastal areas of California expressed 8-12% higher this compound concentrations than inland cultivars of identical genetics, demonstrating a clear "terroir" effect [3].

Experimental Data on this compound Variation

Research provides quantitative data on this compound variation across different cultivars and growing conditions.

Table 1: Typical this compound Concentration Ranges in Commercial Cannabis Cultivars [3]

Cultivar Category Example Strains This compound Concentration (% by Weight)
High-Myrcene OG Kush, Blue Dream, Granddaddy Purple 0.5% to >1.68%
Moderate-Myrcene Sour Diesel, Cherry Pie 0.2% - 0.5%
Low-Myrcene Tangie, Strawberry Cough <0.2%

Table 2: Comparison of Cannabinoid and Terpene Profiles: Indoor vs. Outdoor Cultivation [2]

Cultivation Method Key Findings on Cannabinoids Key Findings on Terpenes
Indoor-Grown Significantly greater oxidized and degraded cannabinoids. Lower abundance of sesquiterpenes.
Outdoor-Grown Significantly more unusual cannabinoids (e.g., C4- and C6-THCA). Higher abundance of sesquiterpenes like β-caryophyllene, α-humulene, and α-bergamotene.

Detailed Experimental Protocols

For professionals seeking to replicate or design studies, here are methodologies from key research.

Protocol 1: Metabolomic Profiling of Cannabis Terpenes and Cannabinoids This protocol is based on a study comparing indoor and outdoor cultivation [2].

  • Sample Preparation: Commercial cannabis samples are cloned from a common parent to ensure genetic identity. Samples are grown in parallel under optimized indoor (artificial light, proprietary growth medium) and outdoor (full sunlight, living soil) conditions. Flowers are harvested in the same season.
  • Metabolite Extraction: Trichomes are separated from freeze-dried flowers by gentle sieving to produce "kief". Alternatively, inflorescence material is directly extracted.
  • Instrumental Analysis:
    • Terpene Profiling: Using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile terpenes and identifies them based on their mass-to-charge ratio.
    • Cannabinoid Profiling: Using Liquid Chromatography-Mass Spectrometry (LC-MS) in both positive and negative electrospray ionization (ESI) modes. This untargeted metabolomic approach detects thousands of features.
  • Data Analysis:
    • Principal Component Analysis (PCA): An unsupervised multivariate statistical method applied to the LC-MS data to visualize clustering and separation between indoor and outdoor groups based on their complete metabolic profiles.
    • Targeted Analysis: Quantification of specific, intrinsic cannabinoids (CBGA, THCA, CBDA, CBCA) and terpenes.

Protocol 2: Investigating Genetic Basis of Terpene Variation This protocol outlines the approach for connecting terpene profiles to genetic expression [4].

  • Plant Material and Terpene Profiling: Select plants representing cultivars with contrasting terpene profiles. Conduct initial metabolite analysis of foliar terpenes using GC-MS.
  • Transcriptome Sequencing: For selected cultivars, perform RNA-sequencing (RNA-seq) with a focus on floral trichome-specific tissue, which is the site of terpene and cannabinoid biosynthesis.
  • Genome Annotation and Phylogeny: Annotate a reference genome (e.g., Purple Kush) for terpene synthase (TPS) genes and other genes in the isoprenoid and cannabinoid biosynthesis pathways. Conduct a phylogenetic analysis of the CsTPS (Cannabis sativa Terpene Synthase) gene family.
  • Functional Characterization: Clone and express identified CsTPS genes to characterize the specific terpene products each gene encodes.

This compound Biosynthesis Pathway

The diagram below illustrates the core biosynthetic pathway of this compound in cannabis, highlighting its connection to cannabinoid production.

MyrceneBiosynthesis This compound Biosynthesis in Cannabis cluster_precursors Universal Precursors cluster_enzymes Key Enzymes cluster_products Divergent End Products Pyruvate Pyruvate DXS 1-deoxy-D-xylulose- 5-phosphate synthase (DXS) Pyruvate->DXS G3P G3P G3P->DXS DMAPP DMAPP GPP Geranyl Diphosphate (GPP) DMAPP->GPP IPP IPP IPP->GPP DXP DXP DXS->DXP MEP_Pathway MEP Pathway (6 further steps) DXP->MEP_Pathway MEP_Pathway->DMAPP MEP_Pathway->IPP This compound β-Myrcene GPP->this compound This compound Synthase CBGA Cannabigerolic Acid (CBGA) GPP->CBGA + Olivetolic Acid

This pathway shows that geranyl diphosphate (GPP) is a critical branching point, serving as the common precursor for both this compound and the cannabinoid CBGA [4] [5]. This creates a direct metabolic link and potential competition between terpene and cannabinoid synthesis.

Research Implications for Drug Development

For drug development, the variation in this compound content has several implications:

  • Standardization of Active Ingredients: Sourcing raw plant material with consistent and therapeutic levels of this compound requires strict control over genetics, growing region, and cultivation practices [3] [2].
  • Exploiting the Entourage Effect: While evidence for this compound's direct synergy with cannabinoids at CB1/CB2 receptors is limited [6], it has documented independent analgesic, anti-inflammatory, and sedative properties [3] [7] [8]. Formulating with specific this compound-to-cannabinoid ratios could enhance therapeutic efficacy for conditions like pain and insomnia [3].
  • Synthetic Biology Solutions: Metabolic engineering in microbial hosts (e.g., E. coli, S.. cerevisiae) offers a path to produce high-purity, consistent this compound at scale, bypassing agricultural variability [9].

References

comparison of myrcene extraction efficiency methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Myrcene Extraction Methods

Extraction Method Key Principle Plant Source Reported this compound Content / Yield Key Advantages Key Limitations
Enzyme-Assisted Microwave (EP-MAE) [1] Cell wall degradation by enzymes followed by microwave heating. Zanthoxylum limonella Higher yield (7.89 mg/g) vs. MAE (7.26 mg/g) & Hydrodistillation (7.04 mg/g) [1]. Highest reported yield; shorter extraction time; preserves thermolabile compounds [1]. Requires enzyme optimization; higher process complexity [2] [1].
Microwave-Assisted Hydrotropic (MAHtD) [3] Microwave heating with a hydrotropic agent (e.g., urea) to increase solubility. Cymbopogon citratus (Lemongrass) This compound content up to 53.53% of essential oil [3]. High concentration of target compound; faster than conventional methods [3]. Use of hydrotropic agent may require additional purification steps [3].
Supercritical CO₂ (sCO₂) [4] Use of supercritical CO₂ as a tunable, green solvent. Industrial Hemp Yield and composition vary with pressure/temperature; optimal for terpenes at lower pressures [4]. Solvent-free; tunable selectivity; avoids thermal degradation [4]. High equipment cost and operational complexity [4].
Solventless (Kryo-Kief) [5] Physical separation of trichomes using cryo-temperature and sifting. Cannabis Concentrated cannabinoid & terpene content (up to 60.7%) from fresh flower [5]. Preserves fresh plant terpene profile; no solvents; simple process [5]. Primarily for trichome-rich plants; may not be suitable for all matrices [5].
Conventional (Hydrodistillation) [6] [1] Volatile compounds are carried over by steam, then condensed. Various Lower comparative yield (e.g., 7.04 mg/g) [1]; potential loss of volatile compounds [6]. Simple equipment; well-established process [7]. Long extraction time; high energy consumption; risk of thermal degradation [6] [1].

Detailed Experimental Protocols

For researchers looking to replicate these methods, here are the detailed protocols from the cited studies.

Enzyme-Assisted Microwave Extraction (EP-MAE)

This protocol was optimized for Zanthoxylum limonella essential oil, which has a high this compound content [1].

  • Plant Preparation: Fruits of Z. limonella were dried at 40°C and ground to a powder [1].
  • Enzymolysis Pretreatment: The plant material was mixed with water at a ratio of 11.16 mL/g. The enzyme (type not specified in the abstract) was added at 0.68% by weight. The mixture was incubated to allow for cell wall degradation [1].
  • Microwave Extraction: The pretreated mixture was subjected to microwave irradiation at 1665 W for 36.73 minutes [1].
  • Analysis: The extracted oil was analyzed by GC-MS to determine yield and composition [1].
Microwave-Assisted Hydrotropic Distillation (MAHtD)

This method was used to extract this compound-rich oil from lemongrass (Cymbopogon citratus) [3].

  • Plant Preparation: Leaves were withered for 24 hours at room temperature and chopped into 1 cm pieces [3].
  • Distillation Setup: 60 g of plant material was placed in a microwave distillation unit with 600 mL of a 25% urea solution as the hydrotropic agent [3].
  • Extraction: The microwave was operated at 800 W, maintaining a temperature of 105°C for 10 minutes [3].
  • Oil Collection & Analysis: The essential oil was collected, and its volume recorded. Composition was determined via GC-MS [3].

The workflow for the Enzyme-Assisted Microwave Extraction (EP-MAE) method, one of the most efficient identified, can be visualized as follows:

Start Start: Plant Material A Plant Preparation (Drying and Grinding) Start->A B Enzymolysis Pretreatment (Mix with water/enzyme, incubate) A->B C Microwave Extraction (Irradiate at optimized power/time) B->C D Oil Collection (Separate essential oil) C->D E Analysis (GC-MS for yield and composition) D->E End End: this compound-Rich Extract E->End

Key Considerations for Method Selection

When choosing an extraction method for this compound in a research or development context, consider these factors:

  • Objective of Extraction: The "best" method depends on the goal. sCO₂ is excellent for obtaining a clean, solvent-free, and tunable extract [4]. The Kryo-Kief method is ideal for preserving the original terpene profile of fresh cannabis, which is crucial for studying the entourage effect [5]. MAHtD is very effective at maximizing the concentration of this compound itself from the essential oil [3].
  • Thermal Stability: this compound is a volatile and thermally sensitive compound [8]. Methods with shorter exposure to high heat, like MAE and EP-MAE, help reduce degradation and preserve the compound compared to lengthy hydrodistillation [6] [1].
  • Scale and Cost: While methods like sCO₂ are highly efficient, the initial investment in equipment is significant [4] [3]. MAE and Hydrotropic methods offer a more accessible yet powerful alternative for many laboratories [3] [1].
  • Future Trends: Research is increasingly focused on hybrid techniques that combine the advantages of multiple methods, such as EP-MAE, to further improve yield, reduce time, and minimize environmental impact [2] [1].

References

Pharmacological Profile Comparison: Myrcene vs. Standard Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the pharmacological activities of β-myrcene based on pre-clinical studies and compares them with common standard drugs, highlighting key mechanisms and experimental findings.

Pharmacological Activity β-Myrcene (Experimental Findings) Standard Drug Comparison Key Mechanisms & Experimental Models

| Analgesia (Pain Relief) | • Dose-dependently increases mechanical nociceptive thresholds in mouse neuropathic pain model (1-200 mg/kg, i.p.). Potency greater in females [1]. • Anti-allodynic effect inhibited by CB1 receptor antagonist [1]. | Opioids (e.g., Morphine): Mu-opioid receptor agonist. NSAIDs (e.g., Ibuprofen): COX enzyme inhibitor. | • Mechanism: CB1 receptor-dependent, but does not directly activate CB1 in vitro [1]. Also interacts with α2-adrenergic receptors, stimulating endorphin release [2]. • Model: Chronic constriction injury (CCI) in mice [1]. | | Anti-Inflammation | • Mitigates colon inflammation in vivo [3]. • Inhibits prostaglandin E2 production [4]. | Corticosteroids (e.g., Prednisone): Immunosuppressant. NSAIDs (e.g., Aspirin): COX inhibitor. | • Mechanism: Suppresses MAP Kinase (p38, JNK, ERK) and NF-κB signaling pathways. Reduces pro-inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) [3]. • Models: DSS-induced colitis in mice; TNF-α-challenged HT-29 human colon adenocarcinoma cells [3]. | | Sedation / Muscle Relaxation | • Dose-dependent sedation in rodents (200 mg/kg). Potentiates barbiturate sleeping time by 157% [4]. • Induces motor relaxant effects [2]. | Benzodiazepines (e.g., Diazepam): GABA-A receptor positive allosteric modulator. GABAergics (e.g., Baclofen): GABA receptor agonist. | • Mechanism: Not fully elucidated; may involve neuromodulatory activity on brain waves and the autonomic nervous system [2]. • Model: Observation of motor relaxation and barbiturate-induced sleep time in rodents [4] [2]. | | Antioxidant | • Induces antioxidant enzyme activity [2]. • Improves antioxidant and enzymatic responses in ammonia-exposed carp fish [2]. | Direct Antioxidants (e.g., Vitamin C/E): Scavenge free radicals. | • Mechanism: Not specified in studies, but associated with countering oxidative stress and signs of aging [5] [2]. • Model: Experimental peptic ulcers; ammonia toxicity in fish [2]. | | Antibacterial | • Shows antibacterial activity against Staphylococcus aureus [2]. | Penicillin: Inhibits bacterial cell wall synthesis. | • Mechanism: Contributes to the antibacterial activity of Tea Tree Oil [2]. • Model: In vitro assays against S. aureus [2]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies from key cited studies.

  • Neuropathic Pain & CB1 Receptor Interplay [1]:

    • Animal Model: Induce neuropathic pain in male and female mice using the Chronic Constriction Injury (CCI) model of the sciatic nerve.
    • Drug Administration: Administer β-myrcene intraperitoneally (1-200 mg/kg) to assess its anti-allodynic effects.
    • Behavioral Testing: Measure mechanical nociceptive thresholds using von Frey filaments. Test for hypolocomotion and hypothermia to assess canonical cannabinoid effects.
    • Mechanistic Blocking: Pre-treat mice with a selective CB1 receptor antagonist (e.g., SR141716A) prior to β-myrcene administration to determine CB1 dependency.
    • *In Vitro* Assay: Use a TRUPATH assay in HEK293T cells to test whether β-myrcene directly activates CB1 receptors or modulates activity of CB1 agonists.
  • Anti-inflammatory Action in Colitis [3]:

    • *In Vivo* Model: Induce colitis in mice by administering 2% Dextran Sodium Sulfate (DSS) in drinking water for 7-10 days.
    • Treatment: Administer β-myrcene concurrently with DSS challenge.
    • Disease Assessment: Monitor disease activity index (DAI), measure colon length, and assay myeloperoxidase (MPO) activity in colon tissue as a marker of inflammation.
    • Molecular Analysis: Analyze colon tissue for activated signaling proteins (phospho-p38, JNK, ERK, NF-κB p65) via Western blotting, and quantify mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using RT-qPCR.
    • *In Vitro* Validation: Treat human HT-29 colon adenocarcinoma cells with TNF-α to induce inflammation, with and without β-myrcene pre-treatment, and analyze cytokine expression.

Signaling Pathways in Myrcene's Anti-Inflammatory Action

The following diagram illustrates the key signaling pathways inhibited by β-myrcene in the context of colon inflammation, as identified in research [3].

G ProInflammatoryStimuli Pro-inflammatory Stimuli (e.g., DSS, TNF-α) MAPK MAPK Pathway (p38, JNK, ERK) ProInflammatoryStimuli->MAPK NFkB NF-κB Pathway ProInflammatoryStimuli->NFkB This compound β-Myrcene This compound->MAPK Inhibits This compound->NFkB Inhibits GeneTranscription Pro-inflammatory Gene Transcription MAPK->GeneTranscription NFkB->GeneTranscription Cytokines Inflammatory Mediators (TNF-α, IL-6, IL-1β, COX-2) GeneTranscription->Cytokines Inflammation Colon Inflammation Cytokines->Inflammation

Research Implications and Future Directions

The experimental data positions this compound as a compelling candidate for further investigation, though significant gaps remain.

  • Advantages over Standard Drugs: this compound's potential value lies in its multi-targeted mechanism. Unlike a specific COX-2 inhibitor or a pure GABA-ergic sedative, this compound appears to act on inflammatory (MAPK, NF-κB) and neurological (CB1-dependent, adrenergic) pathways simultaneously [1] [3]. This could translate to a broader therapeutic profile. Crucially, a 2025 study found that this compound produced analgesia without inducing hypolocomotion or hypothermia—side effects commonly associated with cannabinoid receptor agonists [1].
  • Limitations and Unknowns: The most significant limitation is the near-total lack of human clinical trial data. Most evidence is from animal or in vitro models, and results do not always guarantee human efficacy [5] [6]. The pharmacokinetics (absorption, distribution, metabolism, excretion) in humans are not well-defined [5]. Furthermore, while some regulatory bodies have flagged this compound as a potential carcinogen based on rodent studies, the FDA has stated it poses no safety concern under intended use conditions, highlighting ongoing debate about its risk profile [5] [7].

References

inter-laboratory validation of myrcene quantification

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Myrcene Quantification Methods

The table below summarizes the core methodologies and validation data from recent studies for the quantification of this compound.

Method Attribute HPLC-UV Method (in Nanoemulsions) [1] GC/MS Method (in Citrus Oils) [2]
Analytical Technique High-Performance Liquid Chromatography (HPLC) with UV detection Gas Chromatography-Mass Spectrometry (GC/MS)
Sample Type Nanoemulsions Bio-based (citrus) oils
Sample Preparation Information not specified in abstract Direct injection without extensive extraction
Key Method Validation Parameters
➠ Linearity (R²) 0.999 [1] >0.99 for most compounds [2]
➠ Precision (RSD) < 2% [1] < 9.6% [2]
➠ Accuracy (Recovery) Accurate results (specific value not stated) [1] 88.4% - 108.6% [2]
➠ Sensitivity (LOD/LOQ) Not specified in abstract LOD: 0.12-1.75 mg/L; LOQ: 0.39-5.25 mg/L [2]
Advantages Suitable for complex formulations (nanoemulsions); high precision [1] High sensitivity and specificity; avoids complex sample preparation [2]

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into the experimental protocols.

Protocol 1: HPLC-UV for Nanoemulsions [1]

This method was developed specifically for quantifying this compound and p-cymene in a nanoemulsion formulation, which is relevant for drug delivery systems.

  • Chromatography Column: Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm id, 4 μm particle size).
  • Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v).
  • Elution Mode: Isocratic (constant solvent composition).
  • Method Validation: The method was rigorously validated showing high specificity, linearity (R² of 0.999), precision (RSD < 2%), and robustness, making it suitable for quality control [1].
Protocol 2: GC/MS for Citrus Oils [2]

This method was developed for the simultaneous determination of 24 terpenes, including this compound, in citrus oils, emphasizing sensitivity.

  • Sample Preparation: The method uses a direct injection approach without an extensive extraction process, simplifying workflow and reducing costs [2].
  • Internal Standard: 4-bromofluorobenzene was used for quality assurance to improve the accuracy and reliability of the measurements [2].
  • Optimized GC Parameters:
    • Inlet Temperature: this compound showed the best analytical response at 270°C [2].
    • Split Ratio: A 10:1 split ratio was found to be optimal [2].
    • Injection Volume: 1 µL was used [2].

This compound Quantification Workflow

The following diagram illustrates the general decision-making workflow and process for developing and validating a this compound quantification method, based on the principles from the cited research.

Start Start: Method Development for this compound Quantification SampleType Define Sample Matrix Start->SampleType Objective Define Analytical Objective: Sensitivity vs. Simplicity Start->Objective TechSelect Select Analytical Technique SampleType->TechSelect Objective->TechSelect HPLC HPLC-UV TechSelect->HPLC GCMS GC/MS TechSelect->GCMS PrepSelect Design Sample Preparation HPLC->PrepSelect GCMS->PrepSelect PrepHPLC Method specific prep (Not detailed in study) PrepSelect->PrepHPLC If HPLC path PrepGCMS Direct Injection (Minimal preparation) PrepSelect->PrepGCMS If GC/MS path ParamOpt Optimize Instrument Parameters PrepHPLC->ParamOpt PrepGCMS->ParamOpt ParamHPLC e.g., Column: Fusion-RP Mobile Phase: ACN/H₂O 60:40 ParamOpt->ParamHPLC If HPLC path ParamGCMS e.g., Inlet: 270°C Split Ratio: 10:1 ParamOpt->ParamGCMS If GC/MS path Validation Method Validation ParamHPLC->Validation ParamGCMS->Validation End End Validation->End Report Results

Key Insights for Researchers

  • Technique Selection: The choice between HPLC and GC/MS often depends on the sample matrix and required sensitivity [1] [2]. GC/MS is generally preferred for volatile compounds like this compound due to its superior separation and definitive identification capabilities.
  • Importance of Sample Prep: The GC/MS method highlights a trend toward simplified sample preparation (direct injection) to save time and reduce error, without compromising on sensitivity [2].
  • Method Validation is Crucial: For any method to be suitable for inter-laboratory use or quality control, a rigorous validation process demonstrating linearity, precision, accuracy, and sensitivity is non-negotiable [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water.
Liquid
Yellow liquid with a pleasant odor; [Hawley]
Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma

Color/Form

Yellow, oily liquid

XLogP3

4.3

Exact Mass

136.125200510 Da

Monoisotopic Mass

136.125200510 Da

Boiling Point

332.6 °F at 760 mmHg (USCG, 1999)
167 °C
166.00 to 167.00 °C. @ 760.00 mm Hg

Flash Point

103 °F (USCG, 1999)

Heavy Atom Count

10

Taste

SWEET, CITRUS

Density

0.794 at 20 °C/4 °C
Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/
0.789-0.793

LogP

4.17 (LogP)
4.17
log Kow = 4.33

Odor

Pleasant
Terpene odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

< -10 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3M39CZS25B

Related CAS

29463-45-4

GHS Hazard Statements

Aggregated GHS information provided by 2034 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.82%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (14.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.61 mmHg (USCG, 1999)
2.01 [mmHg]
2.09 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

123-35-3

Absorption Distribution and Excretion

In a pharmacokinetic study, blood levels as high as 14.1+/- 3.0 ug/mL beta-myrcene (peak value) were detected sixty minutes after oral administration of 1.0 g/kg bw (7300 umol/kg bw) beta-myrcene to female rats. ... The compound was concentrated in adipose tissue and in many organs, including the brain, liver, kidneys, and testes.

Metabolism Metabolites

Metabolites isolated from the urine of rats after oral administration of beta-myrcene were: 10-hydroxylinalool, 7-methyl-3-methylene-oct-6-ene-1,2-diol, 1-hydroxymethyl-4-isopropenyl cyclohexanol, 10-carboxylinalool and 2-hydroxy-7-methyl-3-methylene-oct-6-enoic acid. Liver microsomes prepared from phenobarbital-treated rats convert beta-myrcene to 10-hydroxylinalool in the presence of NADPH and oxygen. NADH neither supported this reaction nor did it show any synergistic effect. The rate of conversion was significantly greater in microsomes prepared from phenobarbital-treated rats than from 3-methylcholanthrene-treated or control microsomal preparations. The formation of 10-hydroxylinalool was inhibited by metyrapone, carbon monoxide, SKF-525A, p-chloromercuric benzoate (p-CMB) and cytochrome c. ...

Wikipedia

Myrcene

Biological Half Life

... After oral administration of 1.0 g/kg bw (7300 umol/kg bw) beta-myrcene to female rats, the elimination half-life of beta-myrcene at this concentration was 285 min. ...

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Obtained by pyrolysis of beta-pinene

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
1,6-Octadiene, 7-methyl-3-methylene-: ACTIVE
A triply unsaturated aliphatic hydrocarbon found in oil of bay, verbena, hops, and others
FLAVORS USEFUL IN CITRUS IMITATIONS, FRUIT BLENDS.
REPELLENCY OF MONOTERPENE & RESIN VAPORS FOR THE FIR ENGRAVER BEETLE, SCOLYTUS VENTRALIS, DECREASED IN THE FOLLOWING ORDER: LIMONENE, DELTA3-CARENE, ALPHA-PINENE, MYRCENE, BETA-PINENE, PREFORMED RESIN, CAMPHENE, & TRICYCLENE.
ADDITION OF MYRCENE TO MIXTURE OF FRASS COMPONENTS ISOLATED FROM THE FEMALE BOLL WEEVIL IMPROVED THE ATTRACTION RESPONSE BY MALES.
For more General Manufacturing Information (Complete) data for MYRCENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

MYRCENE WAS DETERMINED IN AMBIENT AIR; MINIMUM DETECTABLE CONCENTRATION WAS 0.03 PPB.
THE COMPOSITION OF A USSR PEPPERMINT OIL CONTAINING 0.1% MYRCENE WAS CONFIRMED BY A COMBINATION GAS CHROMATOGRAPHY-MASS SPECTROSCOPIC METHOD.
MYRCENE WAS DETERMINED IN PINE OILS.

Storage Conditions

Store in a cool place from which light and air are excluded.

Interactions

.../the study tested/ the protective effect of monoterpenes myrcene, eucalyptol and linalool against t-butyl hydroperoxide (t-BOOH) induced genotoxicity in reverse mutation assay with Escherichia coli WP2 IC185 strain and its oxyR mutant IC202, and with the comet assay in human hepatoma HepG2 and human B lymphoid NC-NC cells. The monoterpenes were tested in concentration ranges 0.05-1.5 mg/plate and 0.01-1.0 ug/mL in bacteria and mammalian cells, respectively. Suppression of t-BOOH induced mutagenesis was detected only in IC202 strain, and correlated with the observed inhibition of lipid peroxidation by the three monoterpenes. Linalool and myrcene strongly suppressed t-BOOH induced mutagenesis. Eucalyptol, in addition to moderate suppression of t-BOOH induced mutagenesis, suppressed also spontaneous mutagenesis. In NC-NC cells linalool and myrcene reduced t-BOOH induced DNA damage by about 50% at 0.01 ug/mL, while eucalyptol was less efficient (about 50% reduction at 1.0 ug/mL). In HepG2 cells linalool and eucalyptol reduced DNA damage by 30% and 40%, respectively, while myrcene was ineffective. The repair of t-BOOH induced DNA damage, studied in HepG2 cells, was not affected by monoterpenes. The results indicate that linalool, eucalyptol and myrcene have substantial protective effect against oxidant induced genotoxicity, which is predominately mediated by their radical scavenging activity.
The leafy parts of thyme and its essential oil have been used in foods for the flavor, aroma and preservation and also in folk medicines. The aim of the current study was to determine the components of Thymus vulgaris L essential oil and to evaluate the protective effects of this oil against aflatoxin-induce oxidative stress in rats. Thirty six mature male Sprague-Dawley were divided into six treatment groups and treated for 2 weeks as follows: control group; the groups treated orally with low and high doses of T. vulgaris oil (5 and 7.5 mg/kg b.w.); the group fed AFs-contaminated diet (2.5 mg/kg diet) and the groups fed AFs-contaminated diet and treated orally with the oil at the two tested doses. Blood and tissue samples were collected at the end of treatment period for biochemical study and histological examination. The results indicated that the oil contains Carvarcrol (45 mg/g), Thymol (24.7 mg/g), beta-Phellandrene (9.7 mg/g), Linalool (4.1 mg/g), Humuline (3.1 mg/g), alpha-Phellandrene (2.3 mg/g) and Myrcene (2.1 mg/g). However, alpha and beta-pinene, Myrcene, alpha-thyjone, Tricyclene, 1, 8-cineole, and beta-sabinene were found in lower concentrations. Treatment with AFs alone disturbs lipid profile in serum, decreases Total antioxidant capacity, increase creatinine, uric acid and nitric oxide in serum and lipid peroxidation in liver and kidney accompanied with a sever histological changes in the liver tissues. The oil alone at the two tested doses did not induce any significant changes in the biochemical parameters or the histological picture. The combined treatment showed significant improvements in all tested parameters and histological pictures in the liver tissues. Moreover, this improvement was more pronounced in the group received the high dose of the oil. It could be concluded that the essential oil of T. vulgaris has a potential antioxidant activity and a protective effect against AFs toxicity and this protection was dose dependent.

Dates

Last modified: 08-15-2023
1. Kim D, Stevens PS, Hites RA. Rate constants for the gas-phase reactions of OH and O3 with β-ocimene, β-myrcene, and α- and β-farnesene as a function of temperature. J Phys Chem A. 2011 Feb 3;115(4):500-6. doi: 10.1021/jp111173s. Epub 2010 Dec 17. PMID: 21166436.

2. Terry I, Walter GH, Moore C, Roemer R, Hull C. Odor-mediated push-pull pollination in cycads. Science. 2007 Oct 5;318(5847):70. doi: 10.1126/science.1145147. PMID: 17916726.

3. Blanch JS, Peñuelas J, Llusià J. Sensitivity of terpene emissions to drought and fertilization in terpene-storing Pinus halepensis and non-storing Quercus ilex. Physiol Plant. 2007 Oct;131(2):211-25. doi: 10.1111/j.1399-3054.2007.00944.x. PMID: 18251893.

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